2-Naphthyl 3-piperidinyl ether
Description
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Structure
3D Structure
Properties
IUPAC Name |
3-naphthalen-2-yloxypiperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO/c1-2-5-13-10-14(8-7-12(13)4-1)17-15-6-3-9-16-11-15/h1-2,4-5,7-8,10,15-16H,3,6,9,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFAHCPYVSZXOAZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)OC2=CC3=CC=CC=C3C=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50663043 | |
| Record name | 3-[(Naphthalen-2-yl)oxy]piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50663043 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
946726-09-6 | |
| Record name | 3-(2-Naphthalenyloxy)piperidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=946726-09-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-[(Naphthalen-2-yl)oxy]piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50663043 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 2-Naphthyl 3-piperidinyl ether
Abstract
This technical guide provides a comprehensive overview of the synthesis of 2-Naphthyl 3-piperidinyl ether, a molecule of interest for researchers, scientists, and drug development professionals. The guide details the primary synthetic strategies, with a focus on the Williamson ether synthesis as the principal pathway. Alternative methods, including the Mitsunobu and Buchwald-Hartwig reactions, are also discussed to provide a broader perspective on available synthetic routes. This document offers in-depth theoretical background, detailed experimental protocols, and guidance on the purification and characterization of the target compound. The causality behind experimental choices is explained to provide a deeper understanding of the synthetic process.
Introduction
This compound is a chemical entity that incorporates the privileged naphthyl and piperidinyl scaffolds. The naphthalene moiety is a common feature in a variety of biologically active compounds, while the piperidine ring is one of the most prevalent nitrogen-containing heterocycles in approved pharmaceuticals. The combination of these two fragments in an ether linkage presents a molecule with potential applications in medicinal chemistry and drug discovery. This guide aims to provide a detailed and practical resource for the laboratory synthesis of this target compound.
Primary Synthetic Strategy: The Williamson Ether Synthesis
The Williamson ether synthesis is a cornerstone of organic chemistry for the formation of ethers.[1][2] This S\textsubscript{N}2 reaction involves the reaction of an alkoxide or phenoxide with a primary alkyl halide or a sulfonate ester.[3] For the synthesis of this compound, this strategy involves the deprotonation of 2-naphthol to form the highly nucleophilic 2-naphthoxide anion, which then displaces a suitable leaving group on the 3-position of a piperidine ring.
Causality of Experimental Design
The choice of reagents and reaction conditions is critical for the success of the Williamson ether synthesis.
-
Piperidine Moiety Precursor: A key decision is the choice of the piperidine starting material. While 3-halopiperidines could be used, they are often less stable and commercially available as hydrochloride salts, which would require an additional neutralization step. A more practical approach is to use an N-protected 3-hydroxypiperidine. The hydroxyl group can be converted into a good leaving group, such as a tosylate or mesylate, or used directly in a Mitsunobu reaction. The N-protection, typically with a tert-butyloxycarbonyl (Boc) group, is crucial to prevent the secondary amine of the piperidine from acting as a nucleophile and undergoing N-arylation, a potential side reaction.
-
Base Selection: The deprotonation of 2-naphthol (pKa ≈ 9.5) requires a sufficiently strong base to generate the naphthoxide nucleophile.[4] While strong bases like sodium hydride (NaH) can be used, milder bases such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) are often sufficient and offer better safety profiles.[1][3] The choice of base can also be influenced by the solvent and the nature of the piperidine precursor.
-
Solvent: The choice of solvent is critical in an S\textsubscript{N}2 reaction. Polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (MeCN) are excellent choices as they can dissolve the ionic naphthoxide and do not solvate the nucleophile as strongly as protic solvents, thus enhancing its reactivity.[3]
Reaction Mechanism: Williamson Ether Synthesis
The synthesis proceeds in two key steps:
-
Deprotonation: 2-Naphthol is deprotonated by a base (e.g., NaOH) to form the sodium 2-naphthoxide.
-
Nucleophilic Substitution: The 2-naphthoxide anion acts as a nucleophile and attacks the electrophilic carbon at the 3-position of the N-protected piperidine derivative, displacing the leaving group (e.g., tosylate) in a concerted S\textsubscript{N}2 fashion.
Figure 1: General workflow of the Williamson ether synthesis for N-Boc-2-(piperidin-3-yloxy)naphthalene.
Experimental Protocol: Synthesis of N-Boc-2-(piperidin-3-yloxy)naphthalene
This protocol describes a representative procedure for the synthesis of the N-Boc protected target molecule, which can then be deprotected.
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |
| 2-Naphthol | 144.17 | 1.44 g | 10 mmol |
| Sodium Hydroxide (NaOH) | 40.00 | 0.48 g | 12 mmol |
| N-Boc-3-hydroxypiperidine | 201.27 | 2.01 g | 10 mmol |
| p-Toluenesulfonyl chloride | 190.65 | 2.10 g | 11 mmol |
| Triethylamine (TEA) | 101.19 | 1.67 mL | 12 mmol |
| Dimethylformamide (DMF) | - | 50 mL | - |
| Dichloromethane (DCM) | - | 50 mL | - |
Procedure:
Part A: Preparation of N-Boc-3-tosyloxypiperidine
-
In a round-bottom flask, dissolve N-Boc-3-hydroxypiperidine (2.01 g, 10 mmol) and triethylamine (1.67 mL, 12 mmol) in dichloromethane (50 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add p-toluenesulfonyl chloride (2.10 g, 11 mmol) portion-wise, maintaining the temperature below 5 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture with water (2 x 30 mL) and brine (30 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-Boc-3-tosyloxypiperidine, which can be used in the next step without further purification.
Part B: Williamson Ether Synthesis
-
In a separate flask, dissolve 2-naphthol (1.44 g, 10 mmol) in dimethylformamide (50 mL).
-
Add sodium hydroxide (0.48 g, 12 mmol) and stir the mixture at room temperature for 30 minutes to form the sodium 2-naphthoxide.[1]
-
Add the crude N-Boc-3-tosyloxypiperidine from Part A to the reaction mixture.
-
Heat the reaction to 80-90 °C and stir for 12-18 hours, monitoring by TLC.
-
After completion, cool the reaction to room temperature and pour it into ice-water (200 mL).
-
Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with water (2 x 50 mL) and brine (50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford N-Boc-2-(piperidin-3-yloxy)naphthalene.
Alternative Synthetic Routes
While the Williamson ether synthesis is a robust method, other modern synthetic strategies can also be employed.
Mitsunobu Reaction
The Mitsunobu reaction allows for the direct coupling of an alcohol with a nucleophile, in this case, 2-naphthol, with inversion of stereochemistry at the alcohol carbon.[5][6] This method avoids the need to pre-activate the hydroxyl group of N-Boc-3-hydroxypiperidine as a leaving group.
Reaction Mechanism: Triphenylphosphine (PPh₃) and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), activate the hydroxyl group of N-Boc-3-hydroxypiperidine, which is then displaced by the 2-naphthoxide nucleophile.
Figure 2: Reagents for the Mitsunobu synthesis of N-Boc-2-(piperidin-3-yloxy)naphthalene.
Experimental Protocol: Mitsunobu Reaction
-
To a solution of 2-naphthol (1.44 g, 10 mmol), N-Boc-3-hydroxypiperidine (2.01 g, 10 mmol), and triphenylphosphine (3.15 g, 12 mmol) in anhydrous tetrahydrofuran (THF, 50 mL) at 0 °C, add diisopropyl azodicarboxylate (DIAD, 2.38 mL, 12 mmol) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by TLC.
-
Once complete, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by column chromatography to isolate the desired product.
Buchwald-Hartwig C-O Coupling
The Buchwald-Hartwig amination chemistry has been extended to the formation of C-O bonds, providing a powerful method for the synthesis of aryl ethers. This palladium-catalyzed cross-coupling reaction would involve the coupling of an aryl halide or triflate (e.g., 2-bromonaphthalene) with an alcohol (N-Boc-3-hydroxypiperidine). This method is particularly useful for sterically hindered substrates or when other functional groups are present that may not be compatible with the conditions of the Williamson or Mitsunobu reactions.
Deprotection of the N-Boc Group
The final step in the synthesis is the removal of the Boc protecting group to yield the target molecule, this compound. This is typically achieved under acidic conditions.
Experimental Protocol: N-Boc Deprotection
-
Dissolve the N-Boc-2-(piperidin-3-yloxy)naphthalene in a suitable solvent such as dichloromethane or dioxane.
-
Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or a solution of hydrogen chloride (HCl) in dioxane (e.g., 4M HCl in dioxane).
-
Stir the reaction at room temperature for 1-4 hours.
-
Monitor the deprotection by TLC.
-
Upon completion, the solvent and excess acid can be removed under reduced pressure. If HCl is used, the product will be obtained as the hydrochloride salt, which can be neutralized with a base (e.g., saturated aqueous sodium bicarbonate) and extracted into an organic solvent.[7]
Purification and Characterization
Purification of the final product is typically achieved by column chromatography on silica gel.[8] The polarity of the eluent will need to be adjusted based on the polarity of the compound.
Expected Spectroscopic Data:
-
¹H NMR: The spectrum is expected to show characteristic signals for the naphthyl protons in the aromatic region (δ 7.0-8.0 ppm). The proton on the carbon bearing the ether oxygen on the piperidine ring (H-3) would appear as a multiplet shifted downfield due to the deshielding effect of the oxygen atom. The other piperidine protons would appear as multiplets in the aliphatic region. The N-H proton of the deprotected piperidine would likely appear as a broad singlet.
-
¹³C NMR: The spectrum will show the characteristic signals for the ten carbons of the naphthalene ring. The carbon of the piperidine ring attached to the ether oxygen (C-3) will be shifted downfield.
-
IR Spectroscopy: The IR spectrum of the final product is expected to show a characteristic C-O-C stretching vibration for the aryl ether around 1250 cm⁻¹ and 1050 cm⁻¹.[6] The N-H stretching of the secondary amine should be visible in the region of 3300-3500 cm⁻¹.
-
Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of this compound (C₁₅H₁₇NO, MW: 227.31 g/mol ).
Conclusion
This technical guide has outlined the primary synthetic routes for the preparation of this compound, with a detailed focus on the Williamson ether synthesis. The causality behind the choice of reagents and reaction conditions has been discussed to provide a comprehensive understanding for researchers in the field. Alternative methods, including the Mitsunobu and Buchwald-Hartwig reactions, have also been presented, offering flexibility in synthetic design. The provided protocols for synthesis, deprotection, and guidelines for purification and characterization serve as a valuable resource for the successful laboratory preparation of this target molecule.
References
-
Chem LibreTexts. (2021, March 14). 12. The Williamson Ether Synthesis. Retrieved from [Link]
- Google Patents. (n.d.). CN108569957B - Device and method for extracting 2-naphthyl methyl ether from 2-naphthol, methanol, 2-naphthyl methyl ether and p-toluenesulfonic acid and recovering components.
- This reference is not available.
- This reference is not available.
-
J&K Scientific LLC. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]
-
Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]
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ResearchGate. (2021, March 23). (PDF) Reactions of 2,3-dichloro-1,4-naphthoquinone with piperidine, amine and some thiol nucleophile. Retrieved from [Link]
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ACS Publications. (2024, April 25). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development. Retrieved from [Link]
-
MDPI. (n.d.). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved from [Link]
- Google Patents. (n.d.). EP0447285A1 - Naphthalene derivatives, procedure for their preparation and pharmaceutical compositions containing them.
-
Reddit. (2024, February 8). Purification of alkyl Bpin/other alkyl boronic esters. r/Chempros. Retrieved from [Link]
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Reddit. (2024, February 27). Advice on N-boc deprotection in the presence of acid sensitive groups. r/Chempros. Retrieved from [Link]
-
ProQuest. (n.d.). part i. the reaction of benzylic halides with sodium 1-methyl-2-naphthoxide. part ii. radical anion substitution at a tertiary carbon. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. Retrieved from [Link]
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Science. (2025, January 29). Synthesis of naphthalene derivatives via nitrogen-to-carbon transmutation of isoquinolines. Retrieved from [Link]
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ResearchGate. (2006, June 7). Novel synthesis of 2-naphthol Mannich bases and their NMR behaviour. Retrieved from [Link]
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ResearchGate. (2025, December 5). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Catalyst-free Conditions. Retrieved from [Link]
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ResearchGate. (2025, August 7). A General and Efficient Protocol for the Synthesis of Biaryl Ethers from Aryl Silyl Ethers Using Cs2CO3. Retrieved from [Link]
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ResearchGate. (2021, January 18). (PDF) 1H and 13C NMR chemical shifts of 2-n-alkylamino-naphthalene-1,4-diones. Retrieved from [Link]
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ResearchGate. (2025, December 12). Ultrasound-promoted synthesis of 2-organoselanyl-naphthalenes using Oxone in aqueous medium as an oxidizing agent. Retrieved from [Link]
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SynZeal. (n.d.). 2-Naphthyl Glycidyl Ether | 5234-06-0. Retrieved from [Link]
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MDPI. (n.d.). Synthesis and Antiproliferative Activity of Steroidal Diaryl Ethers. Retrieved from [Link]
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ACS Publications. (2026, January 9). Organophotocatalytic Single-Step Oximation through an Olefin [4 + 2] Annulation. Journal of the American Chemical Society. Retrieved from [Link]
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Organic Synthesis. (n.d.). Mitsunobu reaction. Retrieved from [Link]
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International Journal of Pharmacy and Pharmaceutical Sciences. (n.d.). SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES. Retrieved from [Link]
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KEGG. (n.d.). KEGG PATHWAY Database. Retrieved from [Link]
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ResearchGate. (n.d.). The comparison of 13C NMR spectra for 2-(prop-2-ynyloxy)benzaldehyde.... Retrieved from [Link]
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MDPI. (n.d.). Synthesis, FTIR, 13C-NMR and Temperature-Dependent 1H-NMR Characteristics of Bis-naphthalimide Derivatives. Retrieved from [Link]
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An In-depth Technical Guide to 3-(Naphthalen-2-yloxy)piperidine: Synthesis, Characterization, and Pharmacological Outlook
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-(naphthalen-2-yloxy)piperidine, a heterocyclic compound of interest in medicinal chemistry. Due to the limited availability of direct experimental data for this specific molecule, this document establishes a robust scientific foundation through a proposed synthetic pathway, predicted physicochemical and spectroscopic properties, and an exploration of its potential pharmacological relevance based on structurally related analogs. This guide is intended to serve as a valuable resource for researchers and drug development professionals, offering both theoretical insights and practical methodologies for the synthesis and evaluation of this and similar compounds.
Introduction: The Scientific Rationale
The convergence of a piperidine ring and a naphthalene moiety within a single molecular entity presents a compelling scaffold for drug discovery. The piperidine ring is a ubiquitous structural motif in a vast array of clinically approved drugs, valued for its ability to modulate physicochemical properties such as lipophilicity and basicity, which in turn can enhance pharmacokinetic profiles and target engagement.[1] The naphthalene group, a lipophilic bicyclic aromatic system, is known to participate in crucial binding interactions with biological targets. The ether linkage between these two pharmacophores in 3-(naphthalen-2-yloxy)piperidine offers a unique spatial arrangement and conformational flexibility that could be exploited for specific receptor interactions. While this specific molecule is not extensively documented, its structural cousins, the naphthyloxy derivatives and 3-substituted piperidines, have shown promise in various therapeutic areas, including as histamine H3 receptor ligands and central nervous system agents.[2] This guide, therefore, aims to bridge the existing knowledge gap by providing a detailed theoretical and practical framework for the investigation of 3-(naphthalen-2-yloxy)piperidine.
Proposed Synthesis of 3-(Naphthalen-2-yloxy)piperidine
The most direct and logical synthetic route to 3-(naphthalen-2-yloxy)piperidine is through a nucleophilic substitution reaction. Two primary methods are proposed: the Williamson ether synthesis and the Mitsunobu reaction.
Primary Synthetic Route: Williamson Ether Synthesis
The Williamson ether synthesis is a classic and reliable method for forming ethers from an alkoxide and a primary alkyl halide.[3][4] In the context of 3-(naphthalen-2-yloxy)piperidine, this would involve the reaction of the sodium salt of 2-naphthol with a suitably protected 3-halopiperidine or a piperidine-3-yl sulfonate ester. A more practical approach, however, involves the reaction of the alkoxide of a protected 3-hydroxypiperidine with a naphthalene derivative bearing a good leaving group, or more commonly, the reaction of the naphthoxide with a protected 3-halopiperidine.
Given the secondary nature of the hydroxyl group in 3-hydroxypiperidine, direct SN2 reaction on a corresponding halide or sulfonate can be challenging and may lead to elimination byproducts. A more favorable approach is the reaction of 2-naphthol with a protected 3-hydroxypiperidine under conditions that activate the hydroxyl group.
Conceptual Workflow for Williamson Ether Synthesis:
Figure 1: Proposed Williamson ether synthesis workflow.
Step-by-Step Experimental Protocol (Proposed):
-
Protection of 3-Hydroxypiperidine: To a solution of 3-hydroxypiperidine (1.0 eq) and triethylamine (1.2 eq) in dichloromethane (DCM) at 0 °C, add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) dropwise. Allow the reaction to warm to room temperature and stir for 12 hours. Wash the reaction mixture with saturated aqueous NaHCO₃ and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield N-Boc-3-hydroxypiperidine.
-
Activation of the Hydroxyl Group: To a solution of N-Boc-3-hydroxypiperidine (1.0 eq) and triethylamine (1.5 eq) in DCM at 0 °C, add methanesulfonyl chloride (MsCl, 1.2 eq) dropwise. Stir the reaction at 0 °C for 2 hours. Wash the mixture with cold water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain N-Boc-3-mesyloxypiperidine.
-
Preparation of Sodium 2-naphthoxide: In a separate flask, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) to a solution of 2-naphthol (1.1 eq) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere. Stir the mixture for 30 minutes at room temperature.
-
Williamson Ether Synthesis: To the solution of sodium 2-naphthoxide, add a solution of N-Boc-3-mesyloxypiperidine (1.0 eq) in anhydrous dimethylformamide (DMF). Heat the reaction mixture to 80 °C and stir for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC). After completion, cool the reaction to room temperature and quench with water. Extract the product with ethyl acetate. Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography on silica gel.
-
Deprotection: Dissolve the purified N-Boc-3-(naphthalen-2-yloxy)piperidine in a solution of trifluoroacetic acid (TFA) in DCM (1:1) or 4M HCl in dioxane. Stir at room temperature for 1-2 hours. Concentrate the reaction mixture under reduced pressure. Basify the residue with saturated aqueous NaHCO₃ and extract with DCM. Dry the organic layer, filter, and concentrate to yield 3-(naphthalen-2-yloxy)piperidine.
Alternative Synthetic Route: Mitsunobu Reaction
The Mitsunobu reaction provides a powerful alternative for the formation of the ether linkage, particularly for secondary alcohols, as it proceeds with inversion of configuration.[5] This reaction involves the use of a phosphine, typically triphenylphosphine (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).
Conceptual Workflow for Mitsunobu Reaction:
Figure 2: Proposed Mitsunobu reaction workflow.
Step-by-Step Experimental Protocol (Proposed):
-
Protection of 3-Hydroxypiperidine: Follow the same procedure as described in the Williamson ether synthesis (Section 2.1, Step 1).
-
Mitsunobu Reaction: To a solution of N-Boc-3-hydroxypiperidine (1.0 eq), 2-naphthol (1.2 eq), and triphenylphosphine (1.5 eq) in anhydrous THF at 0 °C under an inert atmosphere, add DIAD (1.5 eq) dropwise. Allow the reaction to warm to room temperature and stir for 16-24 hours. Monitor the reaction by TLC. Upon completion, concentrate the reaction mixture and purify the residue by column chromatography on silica gel to isolate N-Boc-3-(naphthalen-2-yloxy)piperidine.
-
Deprotection: Follow the same procedure as described in the Williamson ether synthesis (Section 2.1, Step 5).
Predicted Physicochemical and Spectroscopic Properties
In the absence of experimental data, the physicochemical and spectroscopic properties of 3-(naphthalen-2-yloxy)piperidine can be predicted based on its structure and data from analogous compounds.
Predicted Physicochemical Properties
| Property | Predicted Value | Justification |
| Molecular Formula | C₁₅H₁₇NO | Based on the chemical structure. |
| Molecular Weight | ~227.30 g/mol | Calculated from the molecular formula. |
| LogP | 2.5 - 3.5 | The naphthalene moiety significantly increases lipophilicity, while the piperidine ring contributes some polarity. The predicted value is an estimate based on similar structures. |
| pKa | 8.5 - 9.5 | The piperidine nitrogen is basic, and its pKa is expected to be in the typical range for secondary amines in such environments. |
| Solubility | Sparingly soluble in water; soluble in organic solvents like methanol, ethanol, chloroform, and DMSO. | The lipophilic naphthalene group will limit aqueous solubility, while the overall structure is amenable to dissolution in common organic solvents. |
Predicted Spectroscopic Data
1H NMR (in CDCl₃, predicted chemical shifts δ in ppm):
-
Naphthalene Protons (Ar-H): 7.1 - 7.9 (multiplets, 7H). The protons on the naphthalene ring will appear in the aromatic region, with complex splitting patterns due to coupling with each other.
-
Piperidine Proton (O-CH): ~4.5 (multiplet, 1H). The proton at the 3-position of the piperidine ring, being attached to the oxygen, will be deshielded and appear as a multiplet.
-
Piperidine Protons (N-CH₂ and CH₂): 2.8 - 3.5 (multiplets, 4H) and 1.5 - 2.2 (multiplets, 4H). The protons on the piperidine ring will show complex multiplets in the aliphatic region.
-
Piperidine Proton (N-H): 1.5 - 2.5 (broad singlet, 1H). The proton on the nitrogen will likely be a broad signal and may exchange with D₂O.
13C NMR (in CDCl₃, predicted chemical shifts δ in ppm):
-
Naphthalene Carbons: 105 - 157. The ten carbons of the naphthalene ring will appear in the aromatic region.
-
Piperidine Carbon (C-O): ~75. The carbon at the 3-position of the piperidine ring, bonded to oxygen, will be significantly downfield.
-
Piperidine Carbons (C-N and C-C): 40 - 55. The remaining carbons of the piperidine ring will appear in the aliphatic region.
Infrared (IR) Spectroscopy (predicted characteristic peaks in cm⁻¹):
-
N-H Stretch: 3300 - 3500 (broad).
-
C-H Stretch (aromatic): 3000 - 3100.
-
C-H Stretch (aliphatic): 2800 - 3000.
-
C=C Stretch (aromatic): 1500 - 1600.
-
C-O-C Stretch (aryl ether): 1200 - 1250.
Mass Spectrometry (MS):
-
[M+H]⁺: ~228.31. The exact mass will depend on the ionization method used. Fragmentation patterns would likely involve cleavage of the ether bond and fragmentation of the piperidine ring.
Potential Pharmacological Profile and Biological Significance
While no specific biological activity has been reported for 3-(naphthalen-2-yloxy)piperidine, its structural components suggest several potential pharmacological applications.
Central Nervous System (CNS) Activity
The piperidine scaffold is a key component of many CNS-active drugs. The lipophilicity imparted by the naphthalene group may facilitate crossing the blood-brain barrier. Structurally related compounds have been investigated for their effects on various neurotransmitter systems.
Receptor Modulation
Naphthyloxy derivatives have been identified as potent ligands for various receptors. For instance, a series of 1- and 2-naphthyloxy derivatives have shown high affinity for the histamine H₃ receptor, acting as antagonists.[2] It is plausible that 3-(naphthalen-2-yloxy)piperidine could exhibit affinity for this or other G protein-coupled receptors (GPCRs).
Other Potential Activities
The combination of the piperidine and naphthalene moieties could also lead to other biological activities, such as antimicrobial or anticancer effects, which have been observed in other derivatives containing these scaffolds.[1]
Proposed Research Workflow for Pharmacological Evaluation:
Figure 3: Proposed workflow for pharmacological evaluation.
Conclusion and Future Directions
3-(Naphthalen-2-yloxy)piperidine represents a promising yet underexplored chemical entity. This technical guide has provided a comprehensive theoretical framework for its synthesis, characterization, and potential pharmacological evaluation. The proposed synthetic routes, based on well-established Williamson ether synthesis and Mitsunobu reaction protocols, offer a clear path to obtaining this compound for further investigation. The predicted physicochemical and spectroscopic properties provide a baseline for its characterization. The potential for this molecule to interact with various biological targets, particularly within the central nervous system, warrants further investigation. Future research should focus on the successful synthesis and purification of 3-(naphthalen-2-yloxy)piperidine, followed by a thorough experimental characterization of its properties and a systematic evaluation of its biological activities. The insights gained from such studies will not only elucidate the potential of this specific molecule but also contribute to the broader understanding of the structure-activity relationships of piperidine- and naphthalene-containing compounds in drug discovery.
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Łaźewska, D., et al. (2018). Novel naphthyloxy derivatives - Potent histamine H3 receptor ligands. Synthesis and pharmacological evaluation. Bioorganic & Medicinal Chemistry, 26(9), 2446-2457. [Link]
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Łowicki, D., & Przybylski, P. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 302(Pt 1), 118213. [Link]
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PubChem. (n.d.). 3-[(Naphthalen-2-yl)methyl]piperidin-3-ol. National Center for Biotechnology Information. Retrieved from [Link]
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An In-Depth Technical Guide to 2-Naphthyl 3-piperidinyl ether (CAS 946726-09-6): A Prospective Analysis
Disclaimer: Publicly available scientific literature and technical data specifically detailing the synthesis, characterization, and biological activity of 2-Naphthyl 3-piperidinyl ether (CAS 946726-09-6) are limited. This guide, therefore, presents a prospective analysis based on established principles of organic chemistry and pharmacology, drawing analogies from structurally related naphthol and piperidine derivatives. The methodologies and potential applications described herein are intended for research and development professionals and should be considered hypothetical until validated by experimental data.
Introduction
This compound is a unique chemical entity characterized by a naphthalene core linked via an ether bond to a piperidine ring.[1][2][3] Its molecular formula is C₁₅H₁₇NO, with a molecular weight of approximately 227.31 g/mol .[1][4] The fusion of the rigid, aromatic naphthyl group with the flexible, saturated piperidine heterocycle suggests a rich potential for biological activity and application in medicinal chemistry. Naphthol derivatives are known for a wide range of pharmacological effects, including antimicrobial, antioxidant, and enzyme inhibitory properties.[5][6] Similarly, the piperidine moiety is a common scaffold in many pharmaceuticals, valued for its ability to influence solubility, basicity, and receptor binding.
This guide will explore the prospective synthesis, potential pharmacological profile, and hypothetical mechanisms of action of this compound, providing a foundational framework for researchers interested in this and related molecules.
Chemical and Physical Properties
While experimental data is scarce, the fundamental properties of this compound can be predicted based on its constituent parts.
| Property | Predicted Value/Characteristic | Rationale |
| Molecular Formula | C₁₅H₁₇NO | Based on chemical structure.[1][2] |
| Molecular Weight | 227.31 g/mol | Calculated from the molecular formula.[1][4] |
| Appearance | Likely a solid at room temperature | The relatively high molecular weight and aromatic nature suggest a solid state. |
| Solubility | Expected to be soluble in organic solvents like ethanol, methanol, and DMSO. Limited solubility in water. | The ether linkage and hydrocarbon structure would favor non-polar solvents. |
| Basicity | The piperidine nitrogen imparts basic properties (pKa of the conjugate acid is expected to be around 8-10). | The lone pair of electrons on the nitrogen atom can accept a proton. |
Prospective Synthesis and Characterization
A plausible synthetic route to this compound is the Williamson ether synthesis. This well-established reaction involves the coupling of an alkoxide with an alkyl halide.
Proposed Synthetic Pathway: Williamson Ether Synthesis
This synthesis would proceed in two main steps:
-
Deprotonation of 2-Naphthol: 2-Naphthol is treated with a strong base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), to form the more nucleophilic 2-naphthoxide anion.
-
Nucleophilic Substitution: The 2-naphthoxide anion then undergoes a nucleophilic substitution reaction with a suitable 3-substituted piperidine derivative, such as 3-halopiperidine or a piperidine with a leaving group at the 3-position.
dot
Caption: Proposed Williamson Ether Synthesis for this compound.
Experimental Protocol (Hypothetical)
-
Reaction Setup: To a solution of 2-naphthol in an appropriate aprotic solvent (e.g., dimethylformamide or acetonitrile), add a stoichiometric equivalent of a strong base (e.g., sodium hydride) under an inert atmosphere (e.g., nitrogen or argon).
-
Formation of the Naphthoxide: Stir the mixture at room temperature until the evolution of hydrogen gas ceases, indicating the complete formation of the sodium 2-naphthoxide.
-
Addition of the Piperidine Derivative: Add a solution of N-protected 3-halopiperidine (e.g., 1-Boc-3-chloropiperidine) to the reaction mixture.
-
Reaction: Heat the reaction mixture to an appropriate temperature (e.g., 60-80 °C) and monitor the progress by thin-layer chromatography (TLC).
-
Workup and Purification: After completion, cool the reaction mixture, quench with water, and extract the product with an organic solvent. The organic layer is then washed, dried, and concentrated. The crude product can be purified by column chromatography.
-
Deprotection (if necessary): If a protecting group was used on the piperidine nitrogen, a final deprotection step would be required.
Characterization
The structure of the synthesized this compound would be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would confirm the connectivity of the naphthyl and piperidinyl moieties.
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound.
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups, such as the C-O-C ether linkage and C-H bonds of the aromatic and aliphatic rings.
Potential Pharmacological Profile and Biological Activities
Based on the known activities of related compounds, this compound could be investigated for several biological effects.
Antimicrobial Activity
Many 1-aminoalkyl-2-naphthol derivatives, which share the naphthol core and a nitrogen-containing heterocycle, have demonstrated significant antibacterial and antifungal properties.[5] The combination of the lipophilic naphthalene ring and the basic piperidine nitrogen in this compound could facilitate interaction with and disruption of microbial cell membranes.
Antioxidant and Anti-inflammatory Activity
Naphthol derivatives are known to possess antioxidant properties due to the ability of the hydroxyl group to donate a hydrogen atom to scavenge free radicals.[6] While the hydroxyl group in the target molecule is etherified, the naphthyl ring system itself can still participate in redox reactions. Further investigation into its potential to inhibit inflammatory enzymes like cyclooxygenases (COX) could be warranted.
Enzyme Inhibition
The structural motifs present in this compound are found in various enzyme inhibitors. For example, some 1-naphthol derivatives have been shown to inhibit acetylcholinesterase (AChE) and carbonic anhydrase.[6] The specific stereochemistry and conformation of the piperidine ring could play a crucial role in binding to the active sites of target enzymes.
dot
Caption: Potential areas of biological investigation for this compound.
Future Research Directions
The lack of specific data on this compound presents a clear opportunity for foundational research. Key areas for future investigation include:
-
Definitive Synthesis and Characterization: The development and optimization of a reliable synthetic route and full analytical characterization are paramount.
-
In Vitro Biological Screening: A broad panel of in vitro assays should be conducted to screen for antimicrobial, antioxidant, cytotoxic, and enzyme inhibitory activities.
-
Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a library of analogues with substitutions on the naphthalene and piperidine rings would provide valuable insights into the structural requirements for any observed biological activity.
-
Computational Modeling: Molecular docking studies could be employed to predict potential biological targets and guide the design of more potent analogues.
Conclusion
This compound represents an unexplored area of chemical space with significant potential for applications in drug discovery and materials science. While direct experimental data is currently unavailable, this guide provides a scientifically grounded, prospective framework for its synthesis and potential biological evaluation. The insights drawn from structurally related naphthol and piperidine derivatives suggest that this compound is a compelling target for future research. The validation of the hypotheses presented here through rigorous experimentation will be a critical step in unlocking the true potential of this intriguing molecule.
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The Discovery and Isolation of Novel Naphthyloxy Piperidine Compounds: A Technical Guide for Drug Development Professionals
The confluence of the rigid, aromatic naphthyloxy moiety and the versatile, saturated piperidine ring has given rise to a class of compounds with significant therapeutic potential. Naphthyloxy piperidines have demonstrated a diverse range of biological activities, from potent antimalarial and antimicrobial effects to promising applications as local anesthetics.[1][2] This technical guide provides an in-depth exploration of the discovery and isolation of novel naphthyloxy piperidine compounds, offering a scientifically rigorous framework for researchers, scientists, and drug development professionals. Our focus is on the strategic considerations and practical methodologies that underpin the successful identification and purification of these promising therapeutic agents.
Section 1: Strategic Synthesis of Naphthyloxy Piperidine Scaffolds
The journey to discovering novel therapeutic agents begins with a robust and flexible synthetic strategy. The construction of a library of naphthyloxy piperidine analogs allows for comprehensive structure-activity relationship (SAR) studies, which are crucial for optimizing potency and selectivity.[3][4][5][6] A common and effective approach involves a multi-step synthesis commencing with readily available naphthol and piperidine precursors.[1]
Core Synthesis Workflow
A representative synthetic pathway to a key intermediate, 4-(naphthyloxymethyl)piperidine, is outlined below. This intermediate can then be further functionalized to generate a diverse array of novel compounds.
Caption: A generalized synthetic workflow for novel naphthyloxy piperidine compounds.
Experimental Protocol: Synthesis of 4-((Naphthalen-1-yloxy)methyl)piperidine
This protocol details the synthesis of a core intermediate, which serves as a versatile scaffold for further derivatization.
Materials:
-
Naphthalen-1-ol
-
Ethyl piperidine-4-carboxylate
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Lithium aluminium hydride (LiAlH4)
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
Step 1: Synthesis of Ethyl 1-(naphthalen-1-yl)piperidine-4-carboxylate
-
To a stirred suspension of NaH (1.2 eq) in anhydrous DMF at 0 °C, add a solution of naphthalen-1-ol (1.0 eq) in anhydrous DMF dropwise.
-
Allow the reaction mixture to stir at room temperature for 30 minutes.
-
Add ethyl piperidine-4-carboxylate (1.1 eq) and heat the reaction mixture to 80 °C for 12 hours.
-
Cool the reaction to room temperature and quench with ice-cold water.
-
Extract the aqueous layer with EtOAc (3 x 50 mL).
-
Wash the combined organic layers with water and brine, dry over anhydrous MgSO4, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Step 2: Synthesis of (1-(Naphthalen-1-yl)piperidin-4-yl)methanol
-
To a stirred solution of ethyl 1-(naphthalen-1-yl)piperidine-4-carboxylate (1.0 eq) in anhydrous THF at 0 °C, add LiAlH4 (1.5 eq) portion-wise.
-
Allow the reaction mixture to warm to room temperature and stir for 4 hours.
-
Cool the reaction to 0 °C and quench sequentially with water, 15% NaOH solution, and water.
-
Filter the resulting suspension and wash the solid with THF.
-
Concentrate the filtrate under reduced pressure to yield the desired alcohol.
Step 3: Synthesis of 4-((Naphthalen-1-yloxy)methyl)piperidine
-
To a stirred suspension of NaH (1.2 eq) in anhydrous DMF at 0 °C, add a solution of (1-(naphthalen-1-yl)piperidin-4-yl)methanol (1.0 eq) in anhydrous DMF dropwise.
-
Stir the mixture at room temperature for 30 minutes.
-
Add naphthalen-1-ol (1.1 eq) and heat the reaction to 80 °C for 12 hours.
-
Cool the reaction to room temperature and quench with ice-cold water.
-
Extract the aqueous layer with EtOAc (3 x 50 mL).
-
Wash the combined organic layers with water and brine, dry over anhydrous MgSO4, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the title compound.
Section 2: Isolation and Purification Strategies
The successful isolation of a novel compound in high purity is paramount for accurate characterization and biological evaluation. The choice of purification technique is dictated by the physicochemical properties of the target molecule and the nature of the impurities.
Purification Workflow
A systematic approach to purification ensures the removal of unreacted starting materials, byproducts, and residual solvents.
Caption: A typical workflow for the isolation and purification of naphthyloxy piperidine compounds.
Key Purification Techniques
| Technique | Principle | Application in Naphthyloxy Piperidine Synthesis |
| Extraction | Partitioning of a compound between two immiscible liquid phases based on its solubility. | Used to separate the desired product from water-soluble impurities and salts after quenching the reaction. |
| Column Chromatography | Separation of compounds based on their differential adsorption to a stationary phase (e.g., silica gel) and elution with a mobile phase. | The primary method for purifying crude reaction mixtures, effectively separating compounds with different polarities. |
| Crystallization | Formation of a solid crystalline material from a solution, resulting in a highly purified product. | An excellent final purification step for solid naphthyloxy piperidine compounds to achieve high purity. |
Section 3: Structural Elucidation and Characterization
Unambiguous determination of the chemical structure is a critical step in the discovery process. A combination of spectroscopic techniques is employed to confirm the identity and purity of the newly synthesized compounds.
Analytical Workflow
The characterization process involves a multi-pronged analytical approach to provide comprehensive structural information.
Caption: A standard workflow for the analytical characterization of novel compounds.
Core Analytical Methods
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the carbon-hydrogen framework of the molecule. ¹H NMR confirms the presence and connectivity of protons, while ¹³C NMR identifies the number and types of carbon atoms.[1][7][8]
-
Mass Spectrometry (MS): Determines the molecular weight of the compound and provides information about its elemental composition through high-resolution mass spectrometry (HRMS). Fragmentation patterns can further aid in structural elucidation.[1][9][10]
-
Infrared (IR) Spectroscopy: Identifies the functional groups present in the molecule by detecting the absorption of infrared radiation at specific frequencies.
-
High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the final compound.[11]
Section 4: Biological Evaluation and Future Directions
The ultimate goal of synthesizing novel naphthyloxy piperidine compounds is to identify new therapeutic agents. A systematic biological evaluation is necessary to determine their pharmacological profile.
Biological Screening Cascade
A tiered screening approach is often employed to efficiently identify promising lead compounds.
Caption: A typical cascade for the biological evaluation of a compound library.
Documented Biological Activities
Naphthyloxy piperidine derivatives have shown a remarkable breadth of biological activities, highlighting their potential in various therapeutic areas.
| Biological Activity | Example Compound Class | Reference |
| Antimalarial | 1-Alkyl-4-(3-naphthyloxyprop-1-ynyl)piperidines | [1] |
| Antileishmanial | 1-Alkyl-4-(3-naphthyloxyprop-1-ynyl)piperidines | [1] |
| Antibacterial | 1-Alkyl-4-(3-naphthyloxyprop-1-ynyl)piperidines | [1] |
| Antifungal | 1-Alkyl-4-(3-naphthyloxyprop-1-ynyl)piperidines | [1] |
| Local Anesthetic | 4-(Naphthalen-1-yloxy)but-2-yn-1-yl)-containing piperidines | [2] |
| P2Y14R Antagonists | Naphthalene-based piperidines | [12] |
The diverse pharmacological profile of this compound class underscores the importance of continued exploration. Future research should focus on elucidating the specific molecular targets and mechanisms of action to guide the rational design of next-generation naphthyloxy piperidine therapeutics with enhanced efficacy and safety profiles. The integration of computational modeling and SAR studies will be instrumental in accelerating the discovery of new clinical candidates.[4][6][13]
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Metwaly, A. M., et al. (2021). Synthesis, structure and biological activity of Napthyloxypropargyl piperidines. ResearchGate. [Link]
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The Local Anesthetic Activity of 4-(Naphthalen-1-yloxy)But-2-yn-1- yl)-Containing Piperidine Derivatives in Experimental Animal Models. (2024). FABAD Journal of Pharmaceutical Sciences. [Link]
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Discovery and structure-activity relationships of novel piperidine inhibitors of farnesyltransferase. (2002). PubMed. [Link]
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Design, Synthesis, and Structure-Activity Relationship Exploration of Alkyl/Phenylalkyl Piperidine Analogues as Novel Highly Potent and Selective μ Opioid Receptor Agonists. (2021). PubMed. [Link]
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Synthesis, Pharmacological Evaluation and In-Silico Studies of Some Piperidine Derivatives as Potent Analgesic Agents. (2019). Longdom Publishing. [Link]
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Synthesis and pharmacological evaluation of piperidine (piperazine)-amide substituted derivatives as multi-target antipsychotics. (2020). PubMed. [Link]
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Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. (2018). PubMed. [Link]
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Isolation and structural characterization of new piperidine alkaloids from Prosopis affinis. (2015). ResearchGate. [Link]
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Spectroscopic Characterization of 2-Naphthyl 3-Piperidinyl Ether: An In-Depth Technical Guide
Abstract
This technical guide provides a comprehensive framework for the spectroscopic characterization of 2-Naphthyl 3-piperidinyl ether, a molecule of interest in medicinal chemistry and drug development. The guide is designed for researchers, scientists, and professionals in the field, offering both theoretical predictions and practical, field-proven experimental protocols. We will delve into the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy—elucidating the expected spectral signatures of the title compound and the causal logic behind the experimental design. Every protocol is presented as a self-validating system to ensure scientific integrity and reproducibility.
Introduction: The Structural Rationale
This compound (MW: 227.31 g/mol , Formula: C₁₅H₁₇NO) is a bifunctional molecule incorporating a naphthyl moiety, a well-known aromatic system, and a piperidine ring, a common saturated heterocycle in pharmaceuticals. The ether linkage connects these two key structural components. A thorough spectroscopic characterization is paramount to confirm its identity, purity, and structural integrity, which are critical prerequisites for any subsequent biological or pharmacological evaluation. This guide will systematically explore the application of key spectroscopic methods to achieve an unambiguous structural elucidation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and stereochemistry of atoms.[1][2] For this compound, both ¹H and ¹³C NMR will be indispensable.
Predicted ¹H NMR Spectral Characteristics
The ¹H NMR spectrum will be complex, with distinct regions corresponding to the aromatic (naphthyl) and aliphatic (piperidinyl) protons.
-
Aromatic Region (δ 7.0-8.0 ppm): The seven protons of the 2-substituted naphthalene ring will exhibit a complex splitting pattern.[3][4] The protons on the substituted ring will show different chemical shifts compared to those on the unsubstituted ring. Protons ortho and para to the ether linkage are expected to be more shielded (shifted upfield) compared to their counterparts in unsubstituted naphthalene due to the electron-donating nature of the ether oxygen.
-
Piperidinyl Ether Proton (δ ~4.5-5.0 ppm): The proton on the carbon bearing the ether linkage (C3 of the piperidine ring) will be significantly deshielded due to the electronegativity of the adjacent oxygen atom and will likely appear as a multiplet.
-
Piperidinyl Protons (δ 1.5-3.5 ppm): The remaining protons on the piperidine ring will reside in the aliphatic region.[5] Protons on carbons adjacent to the nitrogen atom (C2 and C6) will be deshielded compared to the other piperidine protons.[6] The exact chemical shifts and multiplicities will depend on the conformational dynamics of the piperidine ring.
-
N-H Proton: The proton on the piperidine nitrogen will likely appear as a broad singlet, and its chemical shift can vary depending on the solvent and concentration.
Predicted ¹³C NMR Spectral Characteristics
The ¹³C NMR spectrum will provide a count of the unique carbon atoms and information about their chemical environment.
-
Aromatic Carbons (δ 110-160 ppm): The ten carbons of the naphthalene ring will give rise to distinct signals in the aromatic region.[7][8] The carbon directly attached to the ether oxygen (C2 of the naphthalene ring) will be significantly deshielded.
-
Piperidinyl Ether Carbon (δ ~70-80 ppm): The carbon atom of the piperidine ring bonded to the ether oxygen (C3) is expected to resonate in this downfield region.[6][9]
-
Piperidinyl Carbons (δ ~20-60 ppm): The other four carbon atoms of the piperidine ring will appear in the aliphatic region, with the carbons adjacent to the nitrogen (C2 and C6) being the most deshielded among them.[10]
Experimental Protocol for NMR Spectroscopy
A self-validating NMR analysis involves a suite of experiments to unambiguously assign all proton and carbon signals.
Instrumentation:
-
A high-field NMR spectrometer (400 MHz or higher) equipped with a broadband probe.
Sample Preparation:
-
Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Filter the solution into a standard 5 mm NMR tube.
Data Acquisition Workflow:
Caption: NMR experimental workflow for structural elucidation.
Data Analysis:
-
¹H NMR: Determine chemical shifts, integration, and coupling constants.
-
¹³C NMR: Identify the number of unique carbon signals.
-
DEPT-135/90: Differentiate between CH, CH₂, and CH₃ groups.
-
¹H-¹H COSY: Establish proton-proton coupling networks within the piperidine and naphthyl rings.
-
¹H-¹³C HSQC: Correlate each proton to its directly attached carbon.
-
¹H-¹³C HMBC: Identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for connecting the naphthyl and piperidinyl fragments through the ether linkage.
Infrared (IR) Spectroscopy: Probing Functional Groups
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.[1]
Predicted IR Spectral Characteristics
-
C-O-C Stretch (Ether): A strong, characteristic absorption band is expected in the region of 1275-1200 cm⁻¹ for the aryl-alkyl ether C-O stretching vibration.[1]
-
N-H Stretch: A moderate absorption band in the range of 3300-3500 cm⁻¹ should be present, corresponding to the N-H stretch of the secondary amine in the piperidine ring.[11]
-
Aromatic C-H Stretch: Absorption bands above 3000 cm⁻¹ are characteristic of the C-H stretching vibrations of the naphthalene ring.
-
Aliphatic C-H Stretch: Bands just below 3000 cm⁻¹ will be due to the C-H stretching vibrations of the piperidine ring.[1]
-
Aromatic C=C Bending: Several sharp bands in the 1400-1600 cm⁻¹ region will correspond to the C=C stretching vibrations within the naphthalene ring.
-
C-N Stretch: A medium to weak absorption in the 1020-1250 cm⁻¹ range can be attributed to the C-N stretching of the piperidine ring.
Experimental Protocol for FTIR Spectroscopy
Instrumentation:
-
A Fourier-Transform Infrared (FTIR) spectrometer, typically with an Attenuated Total Reflectance (ATR) accessory for easy sample handling.
Sample Preparation:
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp.
Data Acquisition:
-
Collect a background spectrum of the clean, empty ATR crystal.
-
Collect the sample spectrum over a range of 4000-400 cm⁻¹.
-
The instrument software will automatically ratio the sample spectrum against the background to generate the final absorbance or transmittance spectrum.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides the exact molecular weight of the compound and valuable structural information through the analysis of its fragmentation pattern.[12]
Predicted Mass Spectral Characteristics
-
Molecular Ion Peak ([M]⁺ or [M+H]⁺): The mass spectrum should show a prominent molecular ion peak. Using high-resolution mass spectrometry (HRMS), the exact mass can be determined, which should correspond to the calculated value for C₁₅H₁₇NO.
-
Fragmentation Pattern: The fragmentation will be dictated by the most stable carbocations and neutral losses.[13][14] Key fragmentation pathways are expected to involve:
-
Alpha-cleavage adjacent to the piperidine nitrogen, leading to the loss of substituents or ring opening.
-
Cleavage of the C-O ether bond , resulting in fragments corresponding to the naphthoxy radical/cation and the piperidinyl cation/radical.
-
Fragmentation of the naphthalene ring itself, although this typically requires higher energy.[15][16]
-
Experimental Protocol for Mass Spectrometry
Instrumentation:
-
A mass spectrometer with a suitable ionization source, such as Electrospray Ionization (ESI) or Electron Ionization (EI). ESI is often preferred for its soft ionization, which typically preserves the molecular ion.
Sample Preparation:
-
For ESI, dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 µg/mL.
-
For EI, the sample is typically introduced via a direct insertion probe or after separation by Gas Chromatography (GC).
Data Acquisition Workflow:
Caption: General workflow for mass spectrometry analysis.
Data Analysis:
-
Identify the molecular ion peak and confirm its m/z value corresponds to the expected molecular weight.
-
Analyze the major fragment ions and propose plausible fragmentation pathways consistent with the structure of this compound.
Ultraviolet-Visible (UV-Vis) Spectroscopy: Analyzing Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within the molecule, which is particularly useful for characterizing the aromatic naphthalene system.[17]
Predicted UV-Vis Spectral Characteristics
The UV-Vis spectrum will be dominated by the absorptions of the naphthalene chromophore.[18] Naphthalene itself has characteristic absorption bands. The attachment of the auxochromic ether group will cause a bathochromic (red) shift of these bands. Expected absorptions include:
-
A strong absorption band around 220-230 nm.
-
A series of fine-structured bands between 260-330 nm.[19]
Experimental Protocol for UV-Vis Spectroscopy
Instrumentation:
-
A dual-beam UV-Vis spectrophotometer.
Sample Preparation:
-
Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, or cyclohexane). The concentration should be chosen to give a maximum absorbance of around 1.
-
Fill a quartz cuvette with the sample solution and another with the pure solvent (as a reference).
Data Acquisition:
-
Place the reference and sample cuvettes in the spectrophotometer.
-
Scan the sample from approximately 200 to 400 nm.
-
The instrument will record the absorbance as a function of wavelength.
Summary of Predicted Spectroscopic Data
| Spectroscopic Technique | Predicted Key Features |
| ¹H NMR | Aromatic protons (δ 7.0-8.0 ppm), Piperidinyl ether proton (δ ~4.5-5.0 ppm), Aliphatic piperidinyl protons (δ 1.5-3.5 ppm), Broad N-H singlet. |
| ¹³C NMR | Aromatic carbons (δ 110-160 ppm), Piperidinyl ether carbon (δ ~70-80 ppm), Aliphatic piperidinyl carbons (δ ~20-60 ppm). |
| IR Spectroscopy | Strong C-O-C stretch (~1275-1200 cm⁻¹), N-H stretch (~3300-3500 cm⁻¹), Aromatic C-H stretch (>3000 cm⁻¹), Aliphatic C-H stretch (<3000 cm⁻¹), Aromatic C=C bending (1400-1600 cm⁻¹). |
| Mass Spectrometry | Molecular ion peak at m/z 227 (or 228 for [M+H]⁺). Fragmentation patterns involving cleavage of the ether bond and alpha-cleavage of the piperidine ring. |
| UV-Vis Spectroscopy | Strong absorption bands characteristic of the 2-alkoxynaphthalene chromophore, with maxima expected around 220-230 nm and a structured band system between 260-330 nm. |
Conclusion
The multi-technique approach outlined in this guide, combining NMR, IR, MS, and UV-Vis spectroscopy, provides a robust and self-validating framework for the comprehensive characterization of this compound. By systematically applying these methodologies and correlating the resulting data, researchers can achieve an unambiguous confirmation of the molecule's structure and purity, a critical step in the drug discovery and development pipeline.
References
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Johnson, M. L. (1995). Analysis and characterization of naphthalene and its alkyl derivatives in gasolines using gas chromatography/mass spectrometry. Youngstown State University. Retrieved from [Link]
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Fiveable. (n.d.). Spectroscopy of Ethers. Organic Chemistry Class Notes. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Piperidine. PubChem. Retrieved from [Link]
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McConnell, B. L. (1970). Piperidine: vibrational assignment, conformational analysis, and chemical thermodynamic properties. CDC Stacks. Retrieved from [Link]
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Waidyanatha, S., & Rappaport, S. M. (2015). Simultaneous Quantification of Multiple Urinary Naphthalene Metabolites by Liquid Chromatography Tandem Mass Spectrometry. NIH. Retrieved from [Link]
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OpenStax. (n.d.). 18.8 Spectroscopy of Ethers. In Organic Chemistry: A Tenth Edition. Retrieved from [Link]
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Chemistry LibreTexts. (2024, March 19). 18.9: Spectroscopy of Ethers. Retrieved from [Link]
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ResearchGate. (2006). Molecular structure and vibrational spectra of piperidine and 4-methylpiperidine by density functional theory and ab initio Hartree–Fock calculations. Retrieved from [Link]
-
MassBank. (2019, November 21). Naphthalene. Retrieved from [Link]
-
ResearchGate. (n.d.). FTIR spectra of (a) 2-naphthol, (b) 1,1′-bi-2-naphthol, and (c) poly(2-naphthol). Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 2-Naphthol. PubChem. Retrieved from [Link]
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ResearchGate. (n.d.). GC-MS spectrum of control naphthalene sample. Retrieved from [Link]
-
Scribd. (n.d.). Mass Spectrometry: Fragmentation Patterns. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Piperidine. NIST WebBook. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis, FTIR, 13C-NMR and Temperature-Dependent 1H‑NMR Characteristics of Bis-naphthalimide Derivatives. Retrieved from [Link]
-
University of Calgary. (n.d.). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
-
PubMed. (1988). Piperidine ester derivatives in mass spectrometric analysis of fatty acids from human serum phospholipids and cholesteryl esters. Retrieved from [Link]
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ResearchGate. (n.d.). UV/vis electronic absorption spectra of naphthalene (N), 1-naphthol.... Retrieved from [Link]
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Chemistry LibreTexts. (2022, August 28). 4.7: NMR Spectroscopy. Retrieved from [Link]
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ResearchGate. (2005). 13C-nuclear magnetic resonance study of [85% 13C-enriched proline]thyrotropin releasing factor: 13C-13C vicinal coupling constants and conformation of the proline residue. Retrieved from [Link]
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ResearchGate. (n.d.). UV-Visible absorption spectrum of dye β-naphthol The peaks around 300.... Retrieved from [Link]
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NTA. (2023). Syllabus for Chemistry (SCQP08). Retrieved from [Link]
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An In-depth Technical Guide to the Mass Spectrometry Analysis of 2-Naphthyl 3-piperidinyl ether
This guide provides a comprehensive, technically-grounded framework for the mass spectrometric analysis of 2-Naphthyl 3-piperidinyl ether. As this molecule contains a basic nitrogen atom within the piperidine ring, it is ideally suited for analysis by positive-mode electrospray ionization.[1][2][3][4] The following sections detail the strategic rationale for method development, from ionization to fragmentation analysis, and provide a robust, step-by-step protocol for its characterization.
Foundational Principles: Molecular Structure and Ionization Strategy
The structure of this compound combines three key functional groups that dictate its behavior in a mass spectrometer: a naphthyl ring system, an ether linkage, and a piperidine ring. The piperidine nitrogen is the most basic site on the molecule and, therefore, the most likely site of protonation.
Ionization Choice: Electrospray Ionization (ESI)
Positive-mode Electrospray Ionization (ESI) is the premier choice for this compound. ESI is a "soft" ionization technique that generates ions from solution with minimal fragmentation, making it ideal for determining the molecular weight of the analyte.[4][5] In an acidic mobile phase, the piperidine nitrogen will readily accept a proton, forming a stable, positively charged ion, [M+H]⁺, which is the prerequisite for mass analysis.[2]
High-Resolution Mass Spectrometry (HRMS): The First Step in Characterization
Prior to fragmentation analysis, obtaining a high-resolution mass spectrum is critical. Using an analyzer such as a Time-of-Flight (TOF) or Orbitrap, the exact mass of the [M+H]⁺ ion can be determined with high precision. This allows for the unambiguous determination of the elemental formula, a cornerstone of structural confirmation.
-
Chemical Formula: C₁₅H₁₇NO
-
Monoisotopic Mass: 227.1310 g/mol
-
Expected [M+H]⁺ Ion (C₁₅H₁₈NO⁺): m/z 228.1383
Tandem Mass Spectrometry (MS/MS): Unraveling the Structure through Fragmentation
Collision-Induced Dissociation (CID) is a technique used to fragment a selected precursor ion (in this case, the [M+H]⁺ ion at m/z 228.14) to generate a spectrum of product ions.[6] The resulting fragmentation pattern is a fingerprint of the molecule's structure. The protonated piperidine ring and the ether linkage are the most likely points of initial bond cleavage.
Predicted Fragmentation Pathway:
The primary fragmentation pathways for protonated this compound are expected to involve the piperidine ring and the ether bond. The most likely fragmentation events include:
-
Cleavage of the C-O Ether Bond: Protonation on the piperidine nitrogen can induce cleavage of the adjacent C-O bond, leading to the formation of a stable naphthol radical cation and a neutral piperidine fragment. Alternatively, cleavage can result in a protonated piperidine fragment and a neutral naphthol molecule.
-
Piperidine Ring Opening: A common fragmentation pathway for piperidine-containing compounds is the alpha-cleavage, which involves the breaking of a C-C bond adjacent to the nitrogen atom.[7][8] This leads to the formation of a stable iminium ion.
-
Loss of Neutral Molecules: The fragmentation of piperidine alkaloids often involves the neutral loss of small molecules like water or other substituents.[9][10]
Logical Flow of Fragmentation Analysis
Caption: Predicted MS/MS fragmentation of this compound.
Table 1: Predicted Key Fragment Ions for this compound
| m/z (Predicted) | Proposed Formula | Description |
| 228.14 | C₁₅H₁₈NO⁺ | Protonated Molecular Ion ([M+H]⁺) |
| 144.06 | C₁₀H₈O⁺ | Naphthol Cation Radical |
| 110.09 | C₇H₁₂N⁺ | Iminium ion from piperidine ring opening |
| 84.08 | C₅H₁₀N⁺ | Piperidine ring fragment |
Experimental Protocol: A Step-by-Step Guide
This protocol outlines a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the robust analysis of this compound.
A. Sample Preparation
-
Prepare a 1 mg/mL stock solution of the analyte in methanol.
-
Dilute the stock solution with the initial mobile phase (95% Water/5% Acetonitrile with 0.1% Formic Acid) to a final concentration of 1 µg/mL.
-
Filter the sample through a 0.22 µm syringe filter before injection.
B. Liquid Chromatography (LC) Conditions
-
Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size).
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
C. Mass Spectrometry (MS) Conditions
-
Ionization Mode: Positive Electrospray Ionization (ESI+).[11]
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120°C.
-
Desolvation Temperature: 350°C.
-
Cone Gas Flow: 50 L/hr.
-
Desolvation Gas Flow: 600 L/hr.
-
MS1 Scan Range: m/z 50-500.
-
MS/MS: Target the precursor ion at m/z 228.14.
-
Collision Energy: Ramp from 10-40 eV to generate a comprehensive fragmentation spectrum.
Experimental Workflow Diagram
Caption: Workflow for LC-MS/MS analysis of the target compound.
Trustworthiness and Self-Validation
The described protocol is designed to be self-validating. The high-resolution MS1 scan confirms the elemental composition, while the MS/MS fragmentation pattern provides structural confirmation. The chromatographic separation ensures that the analyzed signal is from the compound of interest and not from an isobaric interference.[12] The use of a standard C18 column and a simple acidic mobile phase provides a robust and reproducible method.[13][14][15]
References
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- Pivatto, M., et al. (2018, August 15). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. PubMed.
- SciELO.fast identification of new constituents and co-metabolites Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts.
- ResearchGate.Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors | Request PDF.
- Killeen, C., et al.Synthesis and Applications of an Electrospray-Active N-Heterocyclic Carbene for Electrospray Ionization Mass Spectrometric Analy. ChemRxiv.
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- PubMed.Investigation of collision-induced dissociations involving odd-electron ion formation under positive electrospray ionization conditions using accurate mass.
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An In-depth Technical Guide to the Physical and Chemical Properties of 2-Naphthyl 3-Piperidinyl Ether
Abstract
This technical guide provides a comprehensive overview of the predicted physical and chemical properties of the novel compound, 2-naphthyl 3-piperidinyl ether. As a molecule combining the rigid, aromatic naphthyl scaffold with the flexible, saturated piperidine ring through an ether linkage, it presents an intriguing candidate for investigation in drug discovery and materials science. This document outlines a proposed synthetic pathway, predicts key physicochemical parameters, details expected spectroscopic characteristics, and explores potential biological activities based on the well-documented properties of its constituent moieties. All protocols and data presented herein are based on established chemical principles and extrapolated from existing literature on analogous compounds, providing a robust theoretical framework for researchers, scientists, and drug development professionals interested in the synthesis and characterization of this and related molecules.
Introduction: Rationale and Potential Significance
The synthesis of novel chemical entities with diverse structural features is a cornerstone of modern drug discovery and materials science. The target molecule, this compound, incorporates two privileged structural motifs: the 2-naphthyloxy group and a piperidine ring. Naphthalene derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, antibacterial, and antiviral properties[1][2]. Similarly, the piperidine scaffold is a common feature in many approved pharmaceuticals, contributing to desirable pharmacokinetic properties and serving as a versatile framework for interacting with biological targets[3][4].
The ether linkage provides a stable and relatively inert connection between these two key fragments, offering a unique spatial arrangement that may lead to novel biological activities or material properties. This guide serves as a foundational document to stimulate and support the future synthesis and experimental investigation of this promising, yet currently uncharacterized, compound.
Proposed Synthesis of this compound
The most logical and well-established method for the synthesis of this compound is the Williamson ether synthesis . This robust and versatile reaction involves the nucleophilic substitution of an alkyl halide by an alkoxide[5][6][7]. In this proposed pathway, the sodium salt of 2-naphthol (sodium 2-naphthoxide) will act as the nucleophile, and a suitably activated derivative of 3-hydroxypiperidine will serve as the electrophile.
Synthetic Scheme
The proposed two-step synthesis is outlined below:
Step 1: Activation of 3-Hydroxypiperidine. Direct displacement of the hydroxyl group of 3-hydroxypiperidine is inefficient. Therefore, it must first be converted into a better leaving group, such as a tosylate or a halide.
Step 2: Williamson Ether Synthesis. The activated piperidine derivative is then reacted with sodium 2-naphthoxide to form the desired ether.
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preliminary biological screening of 2-Naphthyl 3-piperidinyl ether
An In-Depth Technical Guide to the Preliminary Biological Screening of 2-Naphthyl 3-piperidinyl Ether
Executive Summary
This guide provides a comprehensive framework for the initial biological evaluation of this compound, a novel chemical entity with significant therapeutic potential. As a Senior Application Scientist, this document moves beyond rote protocols to elucidate the scientific rationale behind a tiered screening cascade. We begin with foundational cytotoxicity assessments to establish a baseline safety profile, proceed to broad-spectrum antimicrobial assays, and culminate in targeted, hypothesis-driven receptor binding studies focused on the Central Nervous System (CNS). Each section details not just the "how" but the "why," ensuring that experimental choices are transparent and scientifically sound. The protocols are designed as self-validating systems, and all claims are substantiated with authoritative references. This guide is intended for drug discovery and development professionals, providing a robust, logic-driven pathway from a novel compound to a validated lead candidate.
Introduction: The Rationale for Screening this compound
The molecular architecture of this compound is a deliberate amalgamation of two pharmacologically significant scaffolds. The rationale for its biological screening is not arbitrary but is founded on the extensive and diverse activities reported for its constituent parts: the naphthalene ring system and the piperidine moiety.
The Naphthalene Scaffold: A Privileged Structure in Medicinal Chemistry
Naphthalene, a simple bicyclic aromatic hydrocarbon, is a cornerstone in medicinal chemistry, featured in numerous compounds with a wide array of biological activities.[1] Its rigid, planar structure and lipophilic nature allow it to interact with a variety of biological targets. Naphthalene derivatives have demonstrated a remarkable spectrum of pharmacological effects, including antimicrobial, anticancer, anti-inflammatory, and antiviral activities.[1] For instance, certain 2-naphthol derivatives have shown promising antifungal activity, while other naphthyl ethers exhibit protective effects against DNA damage.[2][3] The cytotoxicity of some naphthalene derivatives is attributed to their metabolism into naphthoquinones, which can produce reactive oxygen species, a mechanism that underpins some of their anticancer effects.[1] This inherent bioactivity makes the naphthalene core an excellent starting point for a preliminary screening campaign.
The Piperidine Moiety: A Key to CNS Activity
The piperidine ring is one of the most prevalent saturated nitrogen-containing heterocycles in approved drugs and clinical candidates. Its conformational flexibility and basic nitrogen atom are crucial for interacting with numerous receptors, particularly within the CNS. The piperidine moiety is a critical structural element for ligands targeting sigma (σ) receptors and histamine H3 receptors, both of which are implicated in neurological and psychiatric disorders.[4][5] Studies comparing piperidine and piperazine derivatives have shown that the piperidine ring can confer higher affinity and selectivity for the σ1 receptor.[4][6] Furthermore, piperidine derivatives have been extensively investigated as monoamine oxidase (MAO) inhibitors, which are used in the treatment of depression and neurodegenerative diseases.[7] The inclusion of this moiety strongly suggests that a preliminary screening panel for this compound should include CNS targets.
The Ether Linkage: Modulator of Physicochemical Properties
The ether linkage connecting the naphthalene and piperidine scaffolds is not merely a passive linker. It plays a crucial role in defining the molecule's overall physicochemical properties, such as lipophilicity, polarity, and hydrogen bonding capacity. These properties, in turn, govern the compound's absorption, distribution, metabolism, and excretion (ADME) profile and its ability to cross biological membranes, including the blood-brain barrier. The synthesis of various 1-naphthyl ethers and esters has been explored to modulate such properties for enhanced antimicrobial activity.[8] Therefore, the ether linkage is a key determinant of the compound's ultimate biological profile.
Foundational Screening: Assessing In Vitro Cytotoxicity
Before exploring any specific therapeutic activity, it is imperative to establish the compound's inherent toxicity to living cells. Cytotoxicity assays are a cornerstone of early-stage drug discovery, providing a rapid and cost-effective method to assess a compound's general effect on cell viability and proliferation.[9][10] This foundational screen helps to identify a therapeutic window and flags compounds that are too broadly toxic for further development.[10][11]
The Principle of Foundational Cytotoxicity Screening
The primary goal is to determine the concentration at which the test compound induces cell death or inhibits cell growth. This is typically quantified as the half-maximal inhibitory concentration (IC50) or lethal concentration (LC50).[12] We will utilize the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method that measures the metabolic activity of cells.[10] Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to a purple formazan product, the quantity of which is directly proportional to the number of living cells.
Experimental Protocol: MTT Assay for Cell Viability
This protocol is designed for a 96-well plate format, suitable for high-throughput screening.[11]
Materials:
-
Human cell line (e.g., HeLa for cervical cancer, MCF-7 for breast cancer, or a non-cancerous line like HEK293).[12][13]
-
Complete culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin).
-
This compound (test compound), dissolved in DMSO to create a stock solution.
-
MTT solution (5 mg/mL in sterile PBS).
-
DMSO (cell culture grade).
-
96-well flat-bottom microtiter plates.
-
Microplate reader (capable of reading absorbance at ~570 nm).
Step-by-Step Methodology:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium from the DMSO stock. The final DMSO concentration in the wells should not exceed 0.5% to avoid solvent toxicity. Add 100 µL of the diluted compound solutions to the respective wells. Include vehicle control (medium with 0.5% DMSO) and untreated control wells.
-
Incubation: Incubate the plate for 48 hours under the same conditions.[12]
-
MTT Addition: After incubation, carefully remove 100 µL of the medium and add 20 µL of MTT solution to each well. Incubate for another 4 hours.
-
Formazan Solubilization: After the 4-hour incubation, carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Absorbance Reading: Read the absorbance of each well at 570 nm using a microplate reader.
Data Presentation and Interpretation
The absorbance values are used to calculate the percentage of cell viability relative to the vehicle control. This data is then plotted against the compound concentration (on a logarithmic scale) to generate a dose-response curve, from which the IC50 value is determined.
Table 1: Example Cytotoxicity Data for this compound
| Concentration (µM) | % Cell Viability (Mean ± SD) |
|---|---|
| 0.1 | 98.7 ± 2.1 |
| 1 | 95.3 ± 3.5 |
| 10 | 75.1 ± 4.2 |
| 25 | 51.2 ± 3.8 |
| 50 | 22.6 ± 2.9 |
| 100 | 5.4 ± 1.5 |
| IC50 (µM) | ~25.5 |
An IC50 value in the low micromolar range against a cancer cell line might be promising, whereas a similar value against a normal cell line would raise toxicity concerns.[12]
Workflow Visualization: Cytotoxicity Screening
Caption: Workflow for MTT-based cytotoxicity screening.
Broad-Spectrum Biological Evaluation: Antimicrobial Activity
Given the established antimicrobial potential of naphthalene derivatives, a primary screen for antibacterial and antifungal activity is a logical and resource-efficient step.[1] This broad-spectrum evaluation can quickly reveal potential applications outside of human-centric pharmacology and identify leads for anti-infective drug development.
Rationale for Antimicrobial Screening
Derivatives of 2-naphthol have demonstrated notable activity against various bacterial and fungal strains.[2] For example, 1-(dimethylaminomethyl)naphthalen-2-ol showed superior antifungal activity compared to the standard drug griseofulvin against certain species.[2] A primary screen against a panel of clinically relevant Gram-positive and Gram-negative bacteria, as well as a representative yeast species, will provide a comprehensive overview of the compound's antimicrobial potential.
Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Materials:
-
Bacterial Strains: Staphylococcus aureus (Gram-positive), Escherichia coli (Gram-negative).
-
Fungal Strain: Candida albicans (Yeast).
-
Growth Media: Mueller-Hinton Broth (MHB) for bacteria, RPMI-1640 for fungi.
-
Test compound, positive controls (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi), and vehicle control (DMSO).
-
Sterile 96-well microtiter plates.
-
Spectrophotometer/microplate reader.
Step-by-Step Methodology:
-
Inoculum Preparation: Grow microbial cultures overnight. Dilute the cultures in their respective fresh media to achieve a standardized concentration (e.g., ~5 x 10^5 CFU/mL for bacteria).
-
Compound Dilution: Prepare a 2-fold serial dilution of the test compound across the wells of a 96-well plate, typically starting from 256 µg/mL down to 0.5 µg/mL.
-
Inoculation: Add the standardized microbial inoculum to each well. Include a positive control (no drug), a negative control (no microbes), and a vehicle control.
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria, and for 24-48 hours for C. albicans.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible turbidity (growth) is observed. This can be assessed visually or by measuring optical density (OD) at 600 nm.
Data Presentation and Interpretation
The results are presented as MIC values in µg/mL or µM. Lower MIC values indicate higher potency.
Table 2: Example Antimicrobial Screening Data (MIC in µg/mL)
| Compound | S. aureus | E. coli | C. albicans |
|---|---|---|---|
| This compound | 16 | >128 | 32 |
| Ciprofloxacin | 0.5 | 0.25 | N/A |
| Fluconazole | N/A | N/A | 2 |
In this example, the compound shows moderate activity against the Gram-positive bacterium S. aureus and the yeast C. albicans, but is inactive against the Gram-negative E. coli. This selectivity is valuable information for guiding further optimization.
Workflow Visualization: Antimicrobial MIC Assay
Caption: Workflow for broth microdilution MIC determination.
Targeted Screening: Probing Central Nervous System Receptors
The presence of the piperidine ring provides a strong, data-driven rationale for investigating CNS targets.[4][7] A targeted screening approach against receptors known to bind piperidine-containing ligands is a logical next step to uncover potential neuropharmacological activity.
Rationale for CNS Target Selection
Based on extensive literature, piperidine derivatives frequently exhibit high affinity for sigma (σ) receptors.[6][14] The σ1 receptor, in particular, is a chaperone protein at the endoplasmic reticulum involved in cellular stress responses and neuronal signaling, making it a target for various neurological conditions. Therefore, a competitive radioligand binding assay for the σ1 receptor is a highly relevant and informative primary screen.
Experimental Protocol: Sigma-1 (σ1) Receptor Binding Assay
This protocol describes a competitive binding assay to determine the affinity (Ki) of the test compound for the σ1 receptor.
Materials:
-
Source of σ1 receptors: Rat liver homogenates or membranes from cells overexpressing the human σ1 receptor.[14]
-
Radioligand: -pentazocine, a high-affinity σ1 receptor ligand.[14]
-
Non-specific binding agent: Haloperidol or unlabeled (+)-pentazocine at a high concentration (e.g., 10 µM).
-
Assay Buffer: 50 mM Tris-HCl, pH 8.0.
-
Test compound, serially diluted.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation cocktail and liquid scintillation counter.
Step-by-Step Methodology:
-
Assay Setup: In test tubes, combine the receptor source, a fixed concentration of -pentazocine (e.g., 2 nM), and varying concentrations of the test compound.[14]
-
Control Wells: Prepare tubes for:
-
Total Binding: Contains receptor and radioligand only.
-
Non-specific Binding (NSB): Contains receptor, radioligand, and a high concentration of an unlabeled competitor (e.g., 10 µM haloperidol).
-
-
Incubation: Incubate all tubes at 37°C for a specified time (e.g., 90 minutes) to reach equilibrium.
-
Filtration: Rapidly terminate the binding reaction by filtering the contents of each tube through a glass fiber filter using a cell harvester. The filters will trap the receptor-ligand complexes.
-
Washing: Quickly wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Counting: Place the filters into scintillation vials, add scintillation cocktail, and measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.
Data Presentation and Interpretation
The specific binding is calculated by subtracting the NSB from the total binding. The data is then analyzed to determine the IC50 of the test compound (the concentration that inhibits 50% of the specific binding of the radioligand). The IC50 is converted to an affinity constant (Ki) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.
Table 3: Example σ1 Receptor Binding Data
| Compound | IC50 (nM) | Ki (nM) |
|---|---|---|
| This compound | 150 | 72 |
| Haloperidol (Reference) | 5.2 | 2.5 |
A low nanomolar Ki value indicates high affinity for the receptor, suggesting the compound is a potent σ1 ligand and warrants further investigation, such as functional assays to determine if it is an agonist or antagonist.
Workflow Visualization: Receptor Binding Assay
Caption: Workflow for a competitive radioligand binding assay.
Synthesis and Future Directions
Interpreting the Preliminary Screening Cascade
The results from this three-tiered screening approach provide a multidimensional profile of the novel compound, this compound.
-
Cytotoxicity: The IC50 value establishes the compound's therapeutic index. A high IC50 (>50 µM) suggests low general toxicity, which is favorable. A low IC50 (<10 µM) necessitates selectivity studies; if the compound is equally toxic to cancerous and non-cancerous cells, it may be a poor candidate.
-
Antimicrobial Activity: The MIC values reveal the compound's antimicrobial spectrum. Potent and selective activity against a specific pathogen (e.g., S. aureus) could justify a dedicated anti-infective research program.
-
CNS Receptor Affinity: A high affinity (low nM Ki) for the σ1 receptor strongly indicates potential for neuropharmacological applications. This result would be the primary driver for a CNS-focused development path.
Logic-Driven Progression to Advanced Studies
Based on the preliminary data, a logical progression can be mapped out. If the compound shows potent σ1 receptor affinity and an acceptable cytotoxicity profile, the next steps would include:
-
Selectivity Profiling: Screen against other relevant CNS receptors (e.g., σ2, dopamine, serotonin, histamine receptors) to determine its selectivity.[6]
-
Functional Assays: Characterize the compound as a σ1 receptor agonist, antagonist, or allosteric modulator.
-
In Silico Modeling: Use computational methods to model the compound's interaction with the σ1 receptor binding site to guide the synthesis of more potent and selective analogs.[15]
-
ADME Profiling: Conduct preliminary in vitro ADME (Absorption, Distribution, Metabolism, Excretion) studies to assess its drug-like properties.
This structured, iterative approach ensures that resources are directed toward the most promising therapeutic avenues, maximizing the potential for translating a novel chemical entity into a valuable therapeutic agent.
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Novel synthesis of 2-naphthol Mannich bases and their NMR behaviour. (2006). Canadian Journal of Chemistry. [Link]
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Synthesis and Antibacterial Activity of 1-Naphthyl Ethers and Esters. (2025). ResearchGate. [Link]
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AI Methods for New Psychoactive Substance (NPS) Design and Analysis. (2024). MDPI. [Link]
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Assessing the Toxic Potential of New Entities: The Role of Cytotoxicity Assays. (2023). ResearchGate. [Link]
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Synthesis and biological evaluation of novel 2-arylvinyl-substituted naphtho[2,3-d]imidazolium halide derivatives as potent antitumor agents. (2018). European Journal of Medicinal Chemistry. [Link]
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Synthesis and receptor binding studies of novel 4,4-disubstituted arylalkyl/arylalkylsulfonyl piperazine and piperidine-based derivatives as a new class of σ1 ligands. (2014). European Journal of Medicinal Chemistry. [Link]
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Rapid screening and identification of novel psychoactive substances using PaperSpray interfaced to high resolution mass spectrometry. (2017). ResearchGate. [Link]
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Synthesis, in vitro antimicrobial activity, and in silico studies of 1-aminoalkyl-2-naphthols. (2023). Scientific Reports. [Link]
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STUDIES IN 2-NAPHTHOL DERIVATIVES. (1972). University of Glasgow. [Link]
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Recent advances in the synthesis and synthetic applications of Betti base (aminoalkylnaphthol) and bis-Betti base derivatives. (2019). RSC Publishing. [Link]
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Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. (2021). ACS Chemical Neuroscience. [Link]
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Assays for Predicting Acute Toxicity. (2015). NCBI Bookshelf. [Link]
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Screening methods for rapid determination of new psychoactive substances (NPS) in conventional and non-conventional biological matrices. (2019). Journal of Pharmaceutical and Biomedical Analysis. [Link]
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Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. (2023). RSC Publishing. [Link]
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Role of Cytotoxicity Experiments in Pharmaceutical Development. (2018). SciSpace. [Link]
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Novel Psychoactive Substances: Testing Challenges and Strategies. (2021). Today's Clinical Lab. [Link]
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Naphthalene: A Multidimensional Scaffold in Medicinal Chemistry with Promising Antimicrobial Potential. (2024). International Journal of Pharmaceutical Sciences Review and Research. [Link]
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Synthesis of new 2-naphthyl ethers and their protective activities against DNA damage induced by bleomycin-iron. (2009). Chemical & Pharmaceutical Bulletin. [Link]
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Design and Synthesis of Three Naphtol Derivatives using the Three Component System. (2013). Journal of Applicable Chemistry. [Link]
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in vitro activity of 2-Naphthyl 3-piperidinyl ether derivatives
An In-Depth Technical Guide to the In Vitro Activity of 2-Naphthyl 3-Piperidinyl Ether Derivatives
Authored by a Senior Application Scientist
This guide provides an in-depth exploration of the synthesis, biological evaluation, and mechanistic insights into this compound derivatives. Designed for researchers, medicinal chemists, and drug development professionals, this document moves beyond simple protocols to explain the scientific rationale behind experimental designs, ensuring a comprehensive understanding of the evaluation process for this promising class of compounds.
Introduction: The Therapeutic Potential of the Naphthyl-Piperidinyl Scaffold
The fusion of a naphthalene core with a piperidine moiety via an ether linkage creates a chemical scaffold with significant therapeutic potential. Naphthalene derivatives are prevalent in medicinal chemistry, exhibiting a wide range of biological activities, including anticancer and neuroprotective effects.[1][2][3] The piperidine ring, a common feature in many pharmaceuticals, often improves pharmacokinetic properties and provides a key interaction point with biological targets.
Derivatives of this class have emerged as particularly potent inhibitors of cholinesterases, specifically Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE).[4][5] The inhibition of these enzymes is a cornerstone of symptomatic treatment for Alzheimer's disease (AD), a neurodegenerative disorder characterized by a decline in the neurotransmitter acetylcholine.[6][7] By preventing the breakdown of acetylcholine in the synaptic cleft, these inhibitors help to ameliorate the cognitive deficits associated with the disease. This guide focuses on the essential in vitro methodologies required to characterize the efficacy and mechanism of these potential anti-Alzheimer's agents.
General Synthetic Approach
While various specific synthetic routes exist, a common and reliable method for preparing this compound derivatives is the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide by an alkoxide.
Synthetic Workflow:
-
Deprotonation: 2-Naphthol is deprotonated using a suitable base (e.g., sodium hydride, NaH) in an aprotic polar solvent (e.g., dimethylformamide, DMF) to form the highly nucleophilic sodium 2-naphthoxide.
-
Nucleophilic Substitution: A 3-piperidinyl derivative with a good leaving group (e.g., tosylate, mesylate, or a halide) on the 3-position is added to the reaction mixture. The naphthoxide ion displaces the leaving group, forming the desired ether linkage.
-
Work-up and Purification: The reaction is quenched, and the crude product is extracted and purified, typically using column chromatography, to yield the final compound.
Caption: General workflow for Williamson ether synthesis.
Primary Biological Target: Acetylcholinesterase (AChE)
Mechanism of Action in Alzheimer's Disease
The "cholinergic hypothesis" of Alzheimer's disease posits that the degeneration of cholinergic neurons leads to a deficiency in acetylcholine, contributing significantly to cognitive decline.[7] Acetylcholinesterase (AChE) is the primary enzyme responsible for hydrolyzing acetylcholine into choline and acetic acid in the synaptic cleft, thus terminating the nerve impulse.[6]
This compound derivatives act as AChE inhibitors. By binding to the enzyme, they prevent it from breaking down acetylcholine. This increases the concentration and duration of action of acetylcholine in the synapse, enhancing cholinergic neurotransmission and improving cognitive function. Kinetic studies have revealed that many derivatives in this class act as non-competitive inhibitors, suggesting they bind to both the free enzyme and the enzyme-substrate complex, likely at the peripheral anionic site (PAS) as well as the catalytic active site (CAS).[4][5]
Caption: Inhibition of AChE in the cholinergic synapse.
Core In Vitro Experimental Protocols
A thorough in vitro evaluation is critical to determine the potency, selectivity, and mechanism of new chemical entities. The following protocols represent a self-validating system for assessing the activity of this compound derivatives.
Acetylcholinesterase Inhibition Assay (Ellman's Method)
This colorimetric assay is the gold standard for measuring AChE activity and its inhibition.[7]
Causality Behind Experimental Choices:
-
Substrate: Acetylthiocholine (ATCI) is used as a proxy for acetylcholine. Its hydrolysis by AChE produces thiocholine.
-
Chromogen: 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) reacts with the sulfhydryl group of thiocholine to produce 5-thio-2-nitrobenzoate (TNB), a yellow-colored anion.
-
Measurement: The rate of TNB formation is monitored spectrophotometrically at ~410 nm and is directly proportional to AChE activity.[7] A decrease in this rate in the presence of an inhibitor indicates its efficacy.
Detailed Step-by-Step Methodology (96-Well Plate Format):
-
Reagent Preparation:
-
Assay Buffer: Prepare a 100 mM potassium phosphate buffer (or Tris-HCl), pH 8.0.
-
DTNB Solution: Dissolve DTNB in the assay buffer to a final concentration of 10 mM.
-
ATCI Solution (Substrate): Dissolve ATCI in the assay buffer to a final concentration of 15 mM.[7]
-
AChE Enzyme Solution: Prepare a stock solution of human recombinant or electric eel AChE in buffer. The final concentration should be optimized to yield a linear reaction rate for at least 5-10 minutes.
-
Test Compound Solutions: Prepare a stock solution of each derivative in DMSO (typically 10 mM). Create a series of dilutions in the assay buffer.
-
Positive Control: Use a known AChE inhibitor like Donepezil or Rivastigmine.
-
-
Assay Procedure:
-
To each well, add:
-
140 µL of Assay Buffer
-
20 µL of DTNB Solution
-
10 µL of Test Compound solution (or buffer for control, or positive control solution)
-
-
Pre-incubate the plate at room temperature (or 37°C) for 10-15 minutes to allow the inhibitor to bind to the enzyme.[7]
-
Add 10 µL of the AChE Enzyme Solution to each well to start the pre-incubation.
-
Initiate the reaction by adding 20 µL of the ATCI Substrate Solution to each well.
-
-
Data Acquisition:
-
Immediately place the plate in a microplate reader.
-
Measure the absorbance at 410-412 nm every 30 seconds for 5-10 minutes.[7]
-
-
Data Analysis:
-
Calculate the rate of reaction (V) for each well (ΔAbsorbance/Δtime).
-
Calculate the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100
-
Plot the % Inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) using non-linear regression analysis.
-
Caption: Workflow for the AChE inhibition assay.
Antioxidant Activity Assays
Given that oxidative stress is implicated in neurodegeneration, assessing the antioxidant potential of these derivatives is a valuable secondary screen. Naphthol-containing compounds are known to possess such properties.[8][9]
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay:
-
Principle: The stable free radical DPPH has a deep violet color with an absorbance maximum around 517 nm. When it accepts an electron or hydrogen radical from an antioxidant, it becomes a stable, colorless/yellowish molecule. The decrease in absorbance is proportional to the radical scavenging activity.[8][10]
-
Protocol:
-
Prepare a methanolic solution of DPPH (e.g., 0.1 mM).
-
In a 96-well plate, add a fixed volume of the DPPH solution to varying concentrations of the test compound.
-
Incubate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm.
-
Use ascorbic acid or gallic acid as a positive control.
-
Calculate the percentage of scavenging activity and determine the IC₅₀ value.
-
In Vitro Cytotoxicity Assay (MTT Assay)
It is crucial to ensure that the observed enzyme inhibition is not a result of general cytotoxicity. The MTT assay is a standard colorimetric method to assess cell metabolic activity, which serves as a proxy for cell viability.
Causality Behind Experimental Choices:
-
Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by metabolically active cells, primarily by mitochondrial dehydrogenases, to form purple formazan crystals.
-
Measurement: The insoluble formazan is dissolved in a solubilizing agent (like DMSO), and the absorbance of the colored solution is measured, which is directly proportional to the number of viable cells.[2][11]
-
Cell Lines: For neuroprotective studies, neuronal cell lines like SH-SY5Y are often used. For anticancer screening, relevant cancer cell lines (e.g., HCT116, A549) are employed.[3][12]
Detailed Step-by-Step Methodology:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the this compound derivatives for a specified period (e.g., 24, 48, or 72 hours).[2]
-
MTT Addition: Remove the treatment media and add fresh media containing MTT solution (e.g., 0.5 mg/mL). Incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the MTT solution and add a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at approximately 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the GI₅₀ or IC₅₀ value (concentration causing 50% inhibition of cell growth or viability).
Data Presentation and Structure-Activity Relationship (SAR)
Clear and concise data presentation is paramount for comparing the efficacy of different derivatives.
Table 1: In Vitro Acetylcholinesterase (AChE) Inhibitory Activity
| Compound ID | R¹ Substituent | R² Substituent | AChE IC₅₀ (µM) ± SD |
|---|---|---|---|
| I-a | H | 4-F-benzyl | e.g., 0.176 ± 0.02 |
| I-b | 6-Methoxy | Benzyl | e.g., 0.450 ± 0.05 |
| I-c | H | H | e.g., 5.21 ± 0.30 |
| Donepezil | (Reference) | (Reference) | e.g., 0.041 ± 0.009 |
Structure-Activity Relationship (SAR) Insights: Analysis of quantitative data often reveals key structural features that govern biological activity. For related naphthyl-containing cholinesterase inhibitors, studies have shown:
-
Importance of the Naphthyl Moiety: The extended aromatic system of the naphthalene ring is crucial for binding, often through π–π stacking interactions within the enzyme's active site gorge.[4]
-
Substituents on the Naphthyl Ring: The addition of groups like a methoxy substituent can modulate activity, potentially by forming additional hydrogen bonds or altering electronic properties.[4][5]
-
The Piperidine Ring: This unit often serves as a linker and can interact with the enzyme's peripheral anionic site (PAS). Substitutions on the piperidine nitrogen, such as a benzyl group, can significantly enhance potency by providing further interactions within the enzyme pocket.[4][5]
Conclusion
The this compound scaffold represents a promising framework for the development of potent acetylcholinesterase inhibitors. The in vitro protocols detailed in this guide—encompassing enzyme inhibition, antioxidant capacity, and cytotoxicity—provide a robust system for the comprehensive evaluation of these derivatives. Through systematic application of these methods and careful analysis of the resulting structure-activity relationships, researchers can effectively identify and optimize lead compounds for potential therapeutic use in neurodegenerative diseases like Alzheimer's.
References
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- A rapid in vitro assay for evaluating the effects of acetylcholinesterase inhibitors and reactivators in the rat basolateral amygdala. Frontiers in Neuroscience.
- Acetylcholinesterase Inhibition Assay Kit (Colorimetric). Assay Genie.
- In vitro screening for Acetylcholinesterase Inhibition and Antioxidant activity of selected Medicinal Plants. AGETDS.
- Discovery of new acetylcholinesterase inhibitors for Alzheimer's disease: virtual screening and in vitro characteris
- Methoxy-naphthyl-Linked N-Benzyl Pyridinium Styryls as Dual Cholinesterase Inhibitors: Design, Synthesis, Biological Evaluation, and Structure–Activity Rel
- Synthesis and Evaluation of Anti-acetylcholinesterase Activity of 2-(2-(4-(2-Oxo-2-phenylethyl)piperazin-1-yl) ethyl)Isoindoline-1,3-dione Derivatives with Potential Anti-Alzheimer Effects. Iranian Journal of Basic Medical Sciences.
- Synthesis and Biological Evaluation of Aminonaphthols Incorporated Indole Deriv
- New naphthalene derivative for cost-effective AChE inhibitors for Alzheimer's treatment: In silico identification, in vitro and in vivo validation.
- Methoxy-naphthyl-Linked N-Benzyl Pyridinium Styryls as Dual Cholinesterase Inhibitors: Design, Synthesis, Biological Evaluation, and Structure-Activity Rel
- Synthesis, Computational, and Anticancer In Vitro Investigations of Aminobenzylnaphthols Derived from 2-Naphtol, Benzaldehydes, and α-Aminoacids via the Betti Reaction. MDPI.
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- Synthesis and Evaluation of Anti-acetylcholinesterase Activity of 2-(2-(4-(2-Oxo-2-phenylethyl)piperazin-1-yl) ethyl)Isoindoline-1,3-dione Derivatives with Potential Anti-Alzheimer Effects. PubMed Central.
- Design, synthesis and biological evaluation of marine naphthoquinone-naphthol derivatives as potential anticancer agents. PubMed Central.
- Synthesis and biological evaluation of some 1-naphthol derivatives as antioxidants, acetylcholinesterase, and carbonic anhydrase inhibitors. PubMed.
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Methodological & Application
using 2-Naphthyl 3-piperidinyl ether in CNS drug discovery
An In-Depth Technical Guide to the Application of 2-Naphthyl 3-Piperidinyl Ether in Central Nervous System (CNS) Drug Discovery
Authored by a Senior Application Scientist
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the synthesis, characterization, and potential applications of the novel chemical entity, this compound, in the field of Central Nervous System (CNS) drug discovery. This guide is structured to navigate the logical progression from chemical synthesis to preclinical evaluation, emphasizing the scientific rationale behind each protocol.
Introduction: The Rationale for a Naphthyl-Piperidine Scaffold
The development of novel CNS therapeutics requires the exploration of unique chemical scaffolds that combine favorable physicochemical properties for blood-brain barrier (BBB) penetration with high affinity and selectivity for specific neurological targets. The this compound scaffold represents a promising, yet underexplored, chemotype. It integrates two key pharmacophoric elements:
-
The Naphthalene Moiety: A rigid, lipophilic bicyclic aromatic system found in numerous CNS-active compounds. Its structure allows for significant van der Waals and π-stacking interactions within receptor binding pockets.
-
The Piperidine Moiety: A saturated nitrogen-containing heterocycle that is a cornerstone of CNS drug design. The basic nitrogen atom is typically protonated at physiological pH, enabling critical ionic interactions with receptor targets. Its presence often confers favorable properties such as aqueous solubility and metabolic stability.[1]
Given these structural features, we hypothesize that this compound is a prime candidate for targeting receptors that possess both a hydrophobic pocket and an anionic site. A key target class with this profile is the Sigma Receptors (σR) , particularly the Sigma-1 Receptor (σ1R). The σ1R is a unique intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface and is implicated in a wide range of neurological disorders, including neurodegeneration, depression, and neuropathic pain.[2][3] Ligands for this receptor often feature an aromatic group and a basic amine separated by a specific linker distance. This guide will therefore focus on evaluating this compound as a potential σ1R modulator.
Synthesis Protocol: A Reliable Route to this compound
The most direct and reliable method for synthesizing the target compound is the Williamson ether synthesis, a robust SN2 reaction. This two-step process involves the formation of a naphthoxide nucleophile followed by its reaction with a suitable piperidine electrophile, and subsequent deprotection.
Protocol 2.1: Synthesis of this compound
Step 1: Synthesis of tert-butyl 3-(naphthalen-2-yloxy)piperidine-1-carboxylate
-
Reagents & Setup: In a round-bottom flask under an inert nitrogen atmosphere, dissolve 2-naphthol (1.0 eq.) in anhydrous N,N-Dimethylformamide (DMF).
-
Deprotonation: Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.) portion-wise at 0°C. Allow the mixture to stir for 30 minutes at room temperature until hydrogen evolution ceases, indicating the formation of the sodium 2-naphthoxide salt.
-
Nucleophilic Substitution: Add a solution of tert-butyl 3-tosyloxypiperidine-1-carboxylate (1.1 eq.) in anhydrous DMF to the reaction mixture.
-
Reaction: Heat the mixture to 80°C and stir overnight. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Workup & Purification: After cooling to room temperature, quench the reaction by slowly adding water. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the Boc-protected intermediate.
Step 2: Deprotection to Yield 2-(piperidin-3-yloxy)naphthalene
-
Reagents & Setup: Dissolve the purified product from Step 1 in a 1:1 mixture of dichloromethane (DCM) and trifluoroacetic acid (TFA).
-
Reaction: Stir the solution at room temperature for 2-3 hours. Monitor the reaction by TLC until the starting material is fully consumed.
-
Workup & Purification: Concentrate the reaction mixture under reduced pressure to remove the DCM and TFA. Dissolve the residue in DCM and wash with a saturated sodium bicarbonate solution to neutralize any remaining acid. Extract the aqueous layer with DCM (3x). Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate to yield the final product, this compound. Characterize by ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Caption: Synthetic scheme for this compound.
Proposed Mechanism of Action: A Sigma-1 Receptor Modulator
The σ1R is a chaperone protein that resides at the mitochondria-associated ER membrane (MAM), a critical hub for cellular signaling.[4] Under normal conditions, it binds to another chaperone, BiP. Upon stimulation by ligands (agonists), σ1R dissociates from BiP and can then modulate several downstream effectors, including the inositol 1,4,5-trisphosphate receptor (IP3R), to regulate calcium signaling between the ER and mitochondria. This modulation is crucial for maintaining neuronal homeostasis, promoting cell survival, and enhancing synaptic plasticity.[4][5] We propose that this compound acts as a σ1R agonist, initiating this neuroprotective signaling cascade.
Caption: Proposed signaling pathway for this compound via σ1R.
In Vitro Characterization: Protocols for Target Validation
A logical, tiered approach is necessary to characterize the pharmacological profile of the synthesized compound. The following protocols outline the essential in vitro assays.
Protocol 4.1: Radioligand Binding Assay for Sigma-1 Receptor Affinity
-
Objective: To determine the binding affinity (Ki) of the test compound for the human σ1R.
-
Materials:
-
Membrane homogenates from cells expressing recombinant human σ1R.
-
Radioligand: -pentazocine.
-
Non-specific binding control: Haloperidol (10 µM).
-
Assay buffer: 50 mM Tris-HCl, pH 7.4.
-
96-well filter plates and a cell harvester.
-
Scintillation cocktail and liquid scintillation counter.
-
-
Methodology:
-
Prepare serial dilutions of this compound (e.g., from 10 µM to 0.1 nM).
-
In a 96-well plate, add 50 µL of assay buffer, 50 µL of radioligand at a final concentration equal to its Kd, 50 µL of the test compound dilution (or vehicle/haloperidol), and 50 µL of the membrane preparation.
-
Incubate the plate at 37°C for 120 minutes.
-
Terminate the incubation by rapid filtration through the filter plates using a cell harvester, followed by washing with ice-cold assay buffer to separate bound from free radioligand.
-
Allow the filters to dry, then add scintillation cocktail to each well.
-
Quantify the radioactivity using a liquid scintillation counter.
-
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the test compound. Determine the IC50 value using non-linear regression and convert it to a Ki value using the Cheng-Prusoff equation.
Protocol 4.2: In Vitro Blood-Brain Barrier (BBB) Permeability Assay
-
Objective: To assess the potential of the compound to cross the BBB.[6][7]
-
Model: A Transwell co-culture system using immortalized mouse brain endothelial cells (bEnd.3) and rat astrocytes.[7]
-
Methodology:
-
Seed bEnd.3 cells on the apical side of a porous Transwell insert and astrocytes on the basolateral side of the well.
-
Culture the cells for 3-4 days until a confluent monolayer with high transendothelial electrical resistance (TEER) is formed, indicating tight junction integrity.
-
On the day of the experiment, replace the media in both chambers with transport buffer.
-
Add this compound (e.g., at 10 µM) to the apical (donor) chamber.
-
At various time points (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral (receiver) chamber.
-
Analyze the concentration of the compound in the collected samples using LC-MS/MS.
-
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) using the formula: Papp = (dQ/dt) / (A * C₀), where dQ/dt is the flux of the compound across the monolayer, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber.
| Compound | Papp (cm/s) | Interpretation |
| Caffeine (High Permeability Control) | > 20 x 10⁻⁶ | High CNS Penetration |
| Atenolol (Low Permeability Control) | < 2 x 10⁻⁶ | Low CNS Penetration |
| This compound | (Experimental Value) | (To be determined) |
| Table 1: Example Data Interpretation for BBB Permeability Assay. |
Proposed In Vivo Evaluation: From Bench to Preclinical Models
Positive in vitro results (high affinity, favorable permeability) warrant progression to in vivo animal models to assess pharmacokinetics (PK), target engagement, and efficacy.[8][9]
Protocol 5.1: Rodent Pharmacokinetic (PK) Study
-
Objective: To determine the compound's concentration profile in plasma and brain tissue over time.
-
Model: Male Sprague-Dawley rats.
-
Methodology:
-
Administer the compound via intravenous (IV) and oral (PO) routes to different cohorts of animals.
-
At predefined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours), collect blood samples and, at terminal time points, brain tissue.
-
Process the plasma and homogenize the brain tissue.
-
Extract the compound and analyze concentrations using a validated LC-MS/MS method.
-
-
Data Analysis: Calculate key PK parameters such as half-life (t½), maximum concentration (Cmax), area under the curve (AUC), and oral bioavailability (%F). Crucially, determine the brain-to-plasma concentration ratio (Kp) to confirm CNS penetration.
Protocol 5.2: Efficacy in a Neurodegenerative Disease Model
-
Objective: To evaluate the neuroprotective effects of the compound in a relevant disease model. Given the role of σ1R in Alzheimer's disease pathology, a transgenic mouse model is appropriate.[10][11]
-
Model: 5XFAD transgenic mouse model of Alzheimer's disease.[10]
-
Methodology:
-
Treat aged 5XFAD mice and wild-type littermates with either vehicle or this compound daily for a period of 4-8 weeks.
-
Behavioral Testing: During the final weeks of treatment, conduct cognitive assessments such as the Morris Water Maze or Y-maze to evaluate spatial learning and memory.
-
Post-mortem Analysis: At the end of the study, collect brain tissue for histopathological and biochemical analysis. Quantify amyloid-beta (Aβ) plaque load via immunohistochemistry and measure levels of synaptic markers (e.g., synaptophysin) by Western blot.
-
-
Data Analysis: Compare behavioral performance and neuropathological markers between vehicle-treated and drug-treated 5XFAD mice. A significant improvement in memory and/or a reduction in Aβ pathology would indicate therapeutic potential.
Caption: High-level workflow for preclinical CNS drug discovery.
References
- BenchChem. (n.d.). An In-depth Technical Guide on the Synthesis of 2-Methoxynaphthalene from 2-Naphthol.
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Gómez-Soler, M., et al. (2018). Sigma receptors and neurological disorders. PubMed Central. Retrieved from [Link]
- WuXi Biology. (n.d.). CNS Disease Models and Safety Pharmacology Testing.
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Tewari, D., et al. (2020). In-vitro blood-brain barrier models for drug screening and permeation studies: an overview. Retrieved from [Link]
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Albensi, B. C. (2019). Pharmacological and Pathological Implications of Sigma-1 Receptor in Neurodegenerative Diseases. MDPI. Retrieved from [Link]
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Lavrador-Erb, K., et al. (2010). The discovery and structure-activity relationships of 2-(piperidin-3-yl)-1H-benzimidazoles as selective, CNS penetrating H1-antihistamines for insomnia. PubMed. Retrieved from [Link]
- Sygnature Discovery. (n.d.). CNS Disorder Models.
- Tempo Bioscience. (2022). In Vitro Blood Brain Barrier Models for Drug Development.
- Pharmaron. (n.d.). CNS Disease Models For Preclinical Research Services.
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Prasanth, M. I., et al. (2021). Sigma 1 Receptor and Its Pivotal Role in Neurological Disorders. ACS Publications. Retrieved from [Link]
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Hayashi, T., & Su, T. P. (2004). Sigma-1 receptor ligands: potential in the treatment of neuropsychiatric disorders. PubMed. Retrieved from [Link]
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Smith, S. B., & Martin, W. R. (2017). Using sigma-ligands as part of a multi-receptor approach to target diseases of the brain. Future Medicinal Chemistry. Retrieved from [Link]
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Application Notes & Protocols: Characterization of 2-Naphthyl 3-piperidinyl Ether (NPE-001) as a Potential Serotonin Receptor Ligand
Here are the detailed Application Notes and Protocols for 2-Naphthyl 3-piperidinyl ether as a potential serotonin receptor ligand.
Authored for: Researchers, Scientists, and Drug Development Professionals
Introduction: The Serotonin System and the Quest for Novel Ligands
The serotonin (5-hydroxytryptamine, 5-HT) system is a cornerstone of neuropharmacology, modulating a vast spectrum of physiological and psychological processes including mood, cognition, sleep, and pain perception.[1][2] Its complexity is underscored by the existence of at least 14 distinct receptor subtypes, grouped into seven families (5-HT1 to 5-HT7).[3] Most of these are G-protein coupled receptors (GPCRs), with the notable exception of the 5-HT3 receptor, a ligand-gated ion channel.[4] This diversity allows for fine-tuned control of neuronal activity but also presents a significant challenge for drug development: achieving receptor subtype selectivity to maximize therapeutic efficacy while minimizing off-target effects.
This guide details a comprehensive framework for the initial characterization of a novel chemical entity, this compound, hereafter designated NPE-001 . The protocols outlined below provide a systematic approach to determine its binding affinity, functional activity, and selectivity profile across key serotonin receptor subtypes, establishing a foundation for its potential as a therapeutic agent.
Section 1: Synthesis and Physicochemical Characterization of NPE-001
Rationale: Before any biological evaluation, the synthesis of the target compound must be achieved and its identity and purity confirmed. A plausible and efficient synthetic route ensures a reliable supply of high-quality material for all subsequent assays. The proposed synthesis of NPE-001, an aryl piperidinyl ether, can be accomplished via a Williamson ether synthesis, a robust and widely used method for forming ether linkages.[5][6]
Proposed Synthetic Protocol: Williamson Ether Synthesis
-
Deprotonation of 2-Naphthol: To a solution of 2-naphthol in a suitable polar aprotic solvent (e.g., Dimethylformamide, DMF), add a strong base such as sodium hydride (NaH) at 0°C.
-
Causality: The strong base is required to deprotonate the hydroxyl group of 2-naphthol, forming a nucleophilic naphthoxide anion.
-
-
Nucleophilic Substitution: To the resulting naphthoxide solution, add 3-bromopiperidine (or a similarly activated piperidine derivative) dropwise.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).
-
Workup and Purification: Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). The organic layers are then combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification: The crude product is purified using column chromatography on silica gel to yield the final product, this compound (NPE-001).
-
Structural Verification: Confirm the identity and purity of NPE-001 using standard analytical techniques, including ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). Purity should be >95% as determined by High-Performance Liquid Chromatography (HPLC).
Section 2: Foundational In Vitro Profiling: Receptor Binding Affinity
Rationale: The first critical step in biological characterization is to determine if, and how strongly, NPE-001 binds to the target receptors. Radioligand binding assays are the gold standard for quantifying the affinity of a test compound for a receptor.[7][8] This protocol uses a competition binding format, where the unlabeled test compound (NPE-001) competes with a known high-affinity radiolabeled ligand for binding to the receptor. The resulting data allows for the calculation of the inhibitory constant (Ki), a measure of binding affinity.
Protocol 2.1: Competitive Radioligand Binding Assay
-
Membrane Preparation:
-
Utilize commercially available membrane preparations from cell lines (e.g., HEK293 or CHO) stably expressing a single human serotonin receptor subtype (e.g., 5-HT1A, 5-HT2A, etc.).
-
Alternatively, prepare membranes from tissue homogenates known to be rich in the target receptor.[9]
-
On the day of the assay, thaw the membrane aliquots and resuspend them in the appropriate binding buffer.[9] Protein concentration should be determined via a standard method like the BCA assay.
-
-
Assay Setup (96-well plate format):
-
Total Binding: Add membrane preparation, a known concentration of the appropriate radioligand (e.g., [³H]8-OH-DPAT for 5-HT1A receptors), and assay buffer.
-
Non-Specific Binding (NSB): Add membrane preparation, radioligand, and a high concentration of a known, non-labeled competing ligand (e.g., 10 µM of unlabeled serotonin) to saturate the receptors and measure binding to non-receptor components.
-
Competition Binding: Add membrane preparation, radioligand, and varying concentrations of the test compound, NPE-001 (typically in a serial dilution from 10⁻¹¹ M to 10⁻⁵ M).
-
-
Incubation: Incubate the plates at a specified temperature (e.g., 30°C) for a sufficient time (e.g., 60 minutes) to reach equilibrium.[9]
-
Termination and Filtration:
-
Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters (e.g., GF/C), which traps the receptor-bound radioligand.[9]
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
-
Quantification:
-
Place the dried filters into scintillation vials with scintillation cocktail.
-
Measure the radioactivity (in counts per minute, CPM) using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding: Specific Binding = Total Binding - Non-Specific Binding.
-
Plot the percentage of specific binding against the log concentration of NPE-001.
-
Use non-linear regression analysis to fit a sigmoidal dose-response curve and determine the IC50 value (the concentration of NPE-001 that inhibits 50% of specific radioligand binding).
-
Convert the IC50 value to the inhibitory constant (Ki) using the Cheng-Prusoff equation : Ki = IC50 / (1 + [L]/Kd) where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
Data Presentation: Hypothetical Binding Affinity Profile for NPE-001
| Receptor Subtype | Radioligand Used | Ki (nM) for NPE-001 | Reference Compound | Reference Ki (nM) |
| 5-HT1A | [³H]8-OH-DPAT | 8.2 | 8-OH-DPAT | 1.1 |
| 5-HT2A | [³H]Ketanserin | 150.5 | Ketanserin | 2.5 |
| 5-HT2C | [³H]Mesulergine | 320.1 | Mesulergine | 5.0 |
| 5-HT7 | [³H]5-CT | 25.6 | SB-269970 | 1.2 |
| Dopamine D2 | [³H]Spiperone | >1000 | Haloperidol | 1.5 |
This hypothetical data suggests NPE-001 has high affinity for the 5-HT1A receptor, moderate affinity for the 5-HT7 receptor, and poor affinity for 5-HT2A/2C and Dopamine D2 receptors, indicating a potentially favorable selectivity profile.
Section 3: Determining Functional Activity via G-Protein Activation
Rationale: A binding assay reveals affinity but not function. It cannot distinguish between a compound that activates the receptor (agonist), blocks it (antagonist), or reduces its basal activity (inverse agonist). For GPCRs, ligand binding initiates a conformational change that promotes the exchange of GDP for GTP on the associated Gα subunit, which is the first step in signal transduction.[10][11] The [³⁵S]GTPγS binding assay directly measures this primary activation event.[12] Since [³⁵S]GTPγS is a non-hydrolyzable GTP analog, its binding to the Gα subunit is essentially irreversible, allowing for accumulation and quantification.[10] This makes it an excellent tool to determine the functional nature of a test compound.[11][12]
Diagram: GPCR Activation and the [³⁵S]GTPγS Assay Principle
Caption: GPCR signal transduction and the principle of the [³⁵S]GTPγS assay.
Protocol 3.1: [³⁵S]GTPγS Functional Assay
-
Reagents and Buffers:
-
Assay Buffer: Typically contains Tris-HCl, MgCl₂, EDTA, and NaCl. The precise concentrations of divalent cations (Mg²⁺) and NaCl can significantly impact G-protein coupling and should be optimized.[11][12]
-
GDP: A crucial component added to the buffer to ensure G-proteins are in their inactive, GDP-bound state at baseline.
-
[³⁵S]GTPγS: The radiolabeled, non-hydrolyzable GTP analog.
-
Membrane preparations expressing the 5-HT receptor of interest.
-
-
Assay Procedure (for determining agonist activity):
-
In a 96-well plate, add membrane preparation, GDP, and varying concentrations of NPE-001.
-
Initiate the reaction by adding a solution of [³⁵S]GTPγS.
-
Incubate the plate with gentle agitation for 60 minutes at 30°C.
-
Terminate the reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer.
-
Quantify the filter-bound radioactivity using a scintillation counter.
-
-
Assay Variations for Functional Characterization:
-
To determine Antagonist activity: Perform the assay in the presence of a fixed, known concentration of a reference agonist (e.g., serotonin) while adding increasing concentrations of NPE-001. An antagonist will reduce the agonist-stimulated signal in a dose-dependent manner.
-
To determine Inverse Agonist activity: Perform the assay in the absence of any agonist. If the receptor has basal (constitutive) activity, an inverse agonist will decrease this baseline [³⁵S]GTPγS binding.[12]
-
-
Data Analysis:
-
Agonist: Plot stimulated [³⁵S]GTPγS binding against the log concentration of NPE-001. Determine the EC50 (concentration for 50% of maximal effect) and Emax (maximal effect relative to a full agonist like serotonin).
-
Antagonist: Plot the response against the log concentration of NPE-001. Determine the IC50 and calculate the antagonist dissociation constant (Kb) using the Schild equation.
-
Inverse Agonist: Similar to an agonist, but the curve will show a decrease from baseline.
-
Data Presentation: Hypothetical Functional Activity for NPE-001 at the 5-HT1A Receptor
| Parameter | Serotonin (Full Agonist) | NPE-001 | WAY-100635 (Antagonist) |
| EC50 (nM) | 5.5 | 35.2 | N/A |
| Emax (% of Serotonin) | 100% | 75% | 0% |
| Functional Activity | Full Agonist | Partial Agonist | Neutral Antagonist |
This hypothetical data suggests that at the 5-HT1A receptor, NPE-001 acts as a partial agonist, as it produces a response but with lower maximal efficacy than the endogenous full agonist, serotonin.
Section 4: The Drug Discovery Workflow: From Hit to Lead
Rationale: Identifying a compound with high affinity and functional activity at a single target is only the beginning. A viable drug candidate must also be selective, meaning it does not interact significantly with other receptors, which could cause unwanted side effects. The process involves a tiered screening approach, moving from broad primary screens to more specific functional and selectivity assays.
Diagram: In Vitro Screening Cascade for a Novel CNS Compound
Caption: A typical in vitro screening workflow for a potential CNS therapeutic agent.
Section 5: Preliminary In Vivo Evaluation
Rationale: After thorough in vitro characterization, the next step is to assess the compound's effects in a living system. In vivo studies can provide initial proof-of-concept for a therapeutic effect. Given the high density of 5-HT1A receptors in brain regions associated with mood and anxiety, and NPE-001's hypothetical partial agonist activity, an animal model of anxiety or depression would be appropriate.[13][14] The Forced Swim Test (FST) is a common behavioral assay used to screen for antidepressant-like activity.[4][15]
Protocol 5.1: Forced Swim Test (FST) in Rodents
-
Acclimation: House animals (mice or rats) in the testing facility for at least one week prior to the experiment to acclimate them to the environment.
-
Drug Administration: Administer NPE-001 (or vehicle control) via an appropriate route (e.g., intraperitoneal injection) at various doses, typically 30-60 minutes before the test. A positive control, such as a known antidepressant (e.g., fluoxetine), should also be included.
-
Pre-Swim Session (Day 1): Place each animal individually into a cylinder of water (25°C) from which it cannot escape for 15 minutes. This session induces a state of behavioral despair.
-
Test Session (Day 2): 24 hours later, place the animals back into the water cylinders for a 5-minute test session.
-
Behavioral Scoring: Record the session and score the duration of immobility during the last 4 minutes of the test. Immobility is defined as the cessation of struggling and remaining floating in the water, making only movements necessary to keep the head above water.
-
Data Analysis: Compare the duration of immobility between the vehicle-treated group and the NPE-001-treated groups. A significant reduction in immobility time is interpreted as an antidepressant-like effect.[15]
Conclusion and Future Directions
This guide provides a foundational framework for the initial pharmacological evaluation of this compound (NPE-001) as a potential serotonin receptor ligand. The described protocols for binding and functional assays are critical for establishing its affinity, selectivity, and mode of action at the molecular level. Preliminary in vivo testing provides the first indication of potential therapeutic utility. Based on the hypothetical data presented, NPE-001 emerges as a selective 5-HT1A partial agonist, a profile shared by some clinically used anxiolytic and antidepressant medications.[3] Further research should focus on comprehensive ADME (Absorption, Distribution, Metabolism, and Excretion) profiling, off-target liability screening, and evaluation in more sophisticated animal models of neuropsychiatric disorders.
References
- Harrison, C., & Traynor, J. R. (2003). The [35S]GTPγS binding assay: approaches and applications in pharmacology. Life Sciences, 74(4), 489-508.
- Creative Bioarray. (n.d.). GTPγS Binding Assay.
- BenchChem. (2025). Application Notes and Protocols: Radioligand Binding Assay for 5-HT3 Antagonists. BenchChem.
- Kim, D. Y., & Cho, Y. S. (2023). Structural studies of serotonin receptor family. BMB Reports, 56(9), 475–483.
- Glennon, R. A. (2000). Serotonin Receptor Subtypes and Ligands. American College of Neuropsychopharmacology.
- Siegel, G. J., Agranoff, B. W., Albers, R. W., et al. (1999). Serotonin Receptors. Basic Neurochemistry: Molecular, Cellular and Medical Aspects. 6th edition.
- Sittampalam, G. S., Gal-Edd, N., Arkin, M., et al. (2012). GTPγS Binding Assays. Assay Guidance Manual.
- Wesołowska, A. (2010). The role of the serotonin receptor subtypes 5-HT1A and 5-HT7 and its interaction in emotional learning and memory. Acta Neurobiologiae Experimentalis, 70(4), 417-430.
- Assay Guidance Manual. (2012). GTPγS Binding Assays.
- Herman Ostrow School of Dentistry of USC. (n.d.). 5HT (Serotonin) receptors. Orofacial Pain and Oral Medicine Wiki.
- Harrison, C., & Traynor, J. R. (2003). The [35S]GTPγS binding assay: approaches and applications in pharmacology. Life Sciences, 74(4), 489-508.
- Rivas-Santisteban, R., et al. (2014). Functional binding assays for estimation of the intrinsic efficacy of ligands at the 5-HT1A receptor: application for screening drug candidates. Journal of Pharmacological and Toxicological Methods, 69(3), 237-245.
- Cortés, R., Vilaró, M. T., & Mengod, G. (2016). Visualization of 5-HT Receptors Using Radioligand-Binding Autoradiography. Current Protocols in Pharmacology, 75, 8.3.1-8.3.20.
- Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience.
- University at Buffalo. (n.d.). Artificial Extracellular Fluid for Radioligand Binding: Tests of Serotonin 5-HT7 Ligands.
- Kułaga, D., et al. (2019). Design, synthesis and biological evaluation of novel serotonin and dopamine receptor ligands being 6-bromohexyl saccharine derivatives. Bioorganic & Medicinal Chemistry Letters, 29(21), 126667.
- Zięba, A., et al. (2024). Discovery and in vitro Evaluation of Novel Serotonin 5-HT2A Receptor Ligands Identified Through Virtual Screening. ChemMedChem, 19(14), e202400080.
- Berg, K. A., et al. (2005). Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways. Molecular and Cellular Pharmacology, 1(1), 21-30.
- Cignarella, G., & Puxeddu, M. (2022). Multitarget-Directed Ligands Hitting Serotonin Receptors: A Medicinal Chemistry Survey. Molecules, 27(18), 6046.
- Zięba, A., et al. (2024). SERAAK2 as a Serotonin Receptor Ligand: Structural and Pharmacological In Vitro and In Vivo Evaluation. International Journal of Molecular Sciences, 25(13), 6982.
- Griebel, G., & Holmes, A. (2013). The role of serotonin receptor subtypes in treating depression: A review of animal studies. Neuroscience & Biobehavioral Reviews, 37(8), 1625-1647.
- Minor, L. K. (2002). Configuring Radioligand Receptor Binding Assays for HTS Using Scintillation Proximity Assay Technology. Methods in Molecular Biology, 190, 125-139.
- Chen, B. C., et al. (2007). A novel synthesis of 1-aryl-3-piperidone derivatives. Tetrahedron Letters, 48(4), 579-581.
- BenchChem. (2025). Investigating the Binding Affinity of a Novel Compound to Serotonin Receptors: A Technical Guide. BenchChem.
- Leopoldo, M., Lacivita, E., & Berardi, F. (2011). Serotonin 5-HT7 receptor agents: structure-activity relationships and potential therapeutic applications in central nervous system disorders. Medicinal Research Reviews, 31(4), 539-584.
- Urbina, F. A., et al. (2019). Functional Selectivity and Antidepressant Activity of Serotonin 1A Receptor Ligands. Frontiers in Pharmacology, 10, 898.
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- Deco, G., et al. (2021). Serotonin regulation of behavior via large-scale neuromodulation of serotonin receptor networks.
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- Organic Chemistry Portal. (n.d.).
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Application Notes and Protocols for 3-(Naphthalen-2-yloxy)piperidine in Neuroscience Research
Introduction: Unveiling a Novel Psychoactive Scaffold
In the continuous quest for novel chemical entities to probe the complexities of the central nervous system, piperidine derivatives have emerged as a versatile scaffold.[1] The compound 3-(naphthalen-2-yloxy)piperidine, hereafter referred to as "Compound N," represents a promising, albeit under-investigated, molecule for neuroscience research. Its structural features—a bicyclic naphthalene group and a nitrogen-containing piperidine ring—suggest potential interactions with biogenic amine transporters, which are critical regulators of neurotransmission and common targets for psychostimulants and therapeutic agents.[2][3][4]
These application notes provide a comprehensive framework for the initial characterization of Compound N, focusing on its potential role as a dopamine transporter (DAT) inhibitor. The protocols outlined herein are designed to be self-validating and are grounded in established methodologies, providing researchers with a robust starting point for their investigations.
Hypothesized Mechanism of Action: A Focus on Dopaminergic Pathways
Based on its structural similarity to known dopamine reuptake inhibitors, we hypothesize that Compound N acts as a competitive inhibitor of the dopamine transporter (DAT). By blocking DAT, Compound N is presumed to increase the extracellular concentration of dopamine in the synaptic cleft, thereby enhancing dopaminergic signaling. This enhanced signaling is a hallmark of many psychostimulants and is associated with increased locomotor activity and other behavioral changes.[5][6]
Caption: Hypothesized mechanism of action for Compound N at the dopaminergic synapse.
Part 1: In Vitro Characterization of Compound N
The initial characterization of any novel compound requires a thorough in vitro assessment of its interaction with the putative molecular target. The following protocols describe the determination of Compound N's binding affinity and functional potency at the human dopamine transporter (hDAT).
Radioligand Binding Assay for hDAT
This protocol details a competitive binding assay to determine the inhibitory constant (Kᵢ) of Compound N for hDAT.[7][8]
Objective: To quantify the binding affinity of Compound N to hDAT expressed in a stable cell line.
Materials:
-
HEK293 cells stably expressing hDAT
-
Cell membrane preparations from hDAT-HEK293 cells
-
[³H]WIN 35,428 (a high-affinity DAT ligand)
-
Compound N
-
Cocaine or GBR-12909 (as positive controls)
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, pH 7.4
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, 0.9% NaCl, pH 7.4
-
Scintillation fluid
-
96-well microplates
-
Glass fiber filters (e.g., Whatman GF/B)
-
Filtration apparatus
-
Scintillation counter
Protocol Steps:
-
Membrane Preparation:
-
Culture hDAT-HEK293 cells to near confluence.
-
Harvest cells and homogenize in ice-cold lysis buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and debris.
-
Centrifuge the supernatant at high speed (e.g., 20,000 x g) to pellet the membranes.
-
Wash the membrane pellet and resuspend in assay buffer. Determine protein concentration using a BCA or Bradford assay.[7]
-
-
Assay Setup:
-
In a 96-well plate, add 50 µL of assay buffer for total binding wells.
-
For non-specific binding (NSB) wells, add 50 µL of a high concentration of a known DAT inhibitor (e.g., 10 µM GBR-12909).
-
Add 50 µL of varying concentrations of Compound N (e.g., from 0.1 nM to 10 µM) to the competition wells.
-
Add 50 µL of [³H]WIN 35,428 at a concentration near its Kₑ (e.g., 2-3 nM) to all wells.
-
Initiate the binding reaction by adding 150 µL of the membrane preparation (e.g., 50-100 µg of protein) to each well.[7]
-
-
Incubation and Filtration:
-
Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.[7]
-
Terminate the assay by rapid filtration through glass fiber filters using a cell harvester.
-
Quickly wash the filters three times with ice-cold wash buffer to separate bound from free radioligand.
-
-
Data Acquisition and Analysis:
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Calculate specific binding by subtracting the NSB from the total binding.
-
Plot the percentage of specific binding against the log concentration of Compound N.
-
Determine the IC₅₀ value (the concentration of Compound N that inhibits 50% of specific binding) using non-linear regression analysis.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its equilibrium dissociation constant.
-
Synaptosomal [³H]Dopamine Uptake Inhibition Assay
This functional assay measures the ability of Compound N to inhibit the uptake of dopamine into nerve terminals, providing a measure of its functional potency (IC₅₀).[9][10][11]
Objective: To determine the potency of Compound N in blocking dopamine reuptake in isolated nerve terminals (synaptosomes).
Materials:
-
Rodent brain tissue (striatum)
-
Sucrose homogenization buffer (0.32 M sucrose, 4 mM HEPES)
-
Krebs-HEPES buffer
-
[³H]Dopamine
-
Compound N
-
Nomifensine or cocaine (as a positive control)
-
Whatman GF/B filters
-
Scintillation counter
Protocol Steps:
-
Synaptosome Preparation:
-
Dissect the striatum from a rodent brain in ice-cold homogenization buffer.[10]
-
Homogenize the tissue using a Dounce homogenizer.
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove larger debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 15,000 x g) to pellet the synaptosomes.[12]
-
Resuspend the synaptosomal pellet in Krebs-HEPES buffer.[13]
-
-
Uptake Assay:
-
Pre-incubate aliquots of the synaptosomal suspension with varying concentrations of Compound N or vehicle for 10-15 minutes at 37°C.
-
Initiate dopamine uptake by adding a fixed concentration of [³H]Dopamine (e.g., 10-100 nM).[9]
-
Allow the uptake to proceed for a short period (e.g., 5-10 minutes) at 37°C.
-
Terminate the uptake by rapid filtration through GF/B filters followed by washing with ice-cold buffer.
-
-
Data Analysis:
-
Quantify the radioactivity trapped in the filters using a scintillation counter.
-
Define non-specific uptake in the presence of a high concentration of a known DAT inhibitor like nomifensine.
-
Calculate the percentage of inhibition of specific [³H]Dopamine uptake for each concentration of Compound N.
-
Determine the IC₅₀ value by fitting the data to a sigmoidal dose-response curve.
-
Caption: Workflow for the in vitro characterization of Compound N.
Part 2: In Vivo Behavioral Assessment
Following in vitro characterization, it is crucial to assess the effects of Compound N in a living organism. The locomotor activity test is a standard method for evaluating the stimulant properties of a compound.[14][15][16]
Locomotor Activity Test in Rodents
Objective: To measure the effect of Compound N on spontaneous locomotor activity in mice or rats.
Materials:
-
Adult male mice or rats
-
Compound N dissolved in a suitable vehicle (e.g., saline, DMSO/saline)
-
Vehicle control
-
Positive control (e.g., cocaine or amphetamine)
-
Open field activity chambers equipped with infrared beams or video tracking software[16][17]
-
Syringes and needles for injection (specify route, e.g., intraperitoneal, subcutaneous)
Protocol Steps:
-
Animal Acclimation:
-
House the animals in the testing facility for at least one week before the experiment.
-
On the day of testing, bring the animals to the testing room and allow them to acclimate for at least 30-60 minutes.[14]
-
-
Habituation:
-
Place each animal individually into the center of the open field chamber.
-
Allow the animal to explore the chamber freely for a habituation period (e.g., 30-60 minutes) to establish a baseline level of activity.
-
-
Drug Administration:
-
After habituation, remove the animal from the chamber and administer the appropriate treatment (vehicle, Compound N at various doses, or positive control) via the chosen route of administration.
-
-
Data Collection:
-
Immediately return the animal to the open field chamber.
-
Record locomotor activity for a set period (e.g., 60-120 minutes). Key parameters to measure include:
-
-
Data Analysis:
-
Analyze the locomotor data in time bins (e.g., 5- or 10-minute intervals) to observe the time course of the drug's effect.
-
Compare the total locomotor activity between the different treatment groups using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).
-
Generate dose-response curves to determine the relationship between the dose of Compound N and its effect on locomotor activity.
-
Data Presentation: Summarizing Key Findings
Quantitative data from these experiments should be presented clearly for easy interpretation and comparison.
Table 1: In Vitro Characterization of Compound N at hDAT
| Compound | Binding Affinity (Kᵢ, nM) | Functional Potency (IC₅₀, nM) |
|---|---|---|
| Compound N | [Hypothetical Value, e.g., 25.5] | [Hypothetical Value, e.g., 48.2] |
| Cocaine | ~255 | [Literature Value] |
| GBR-12909 | ~1 | [Literature Value] |
Note: Data for Compound N is hypothetical and for illustrative purposes.
Table 2: Effect of Compound N on Locomotor Activity in Mice
| Treatment Group (Dose, mg/kg, i.p.) | Total Distance Traveled (cm) in 60 min (Mean ± SEM) |
|---|---|
| Vehicle | [Hypothetical Value, e.g., 1500 ± 150] |
| Compound N (1) | [Hypothetical Value, e.g., 2500 ± 200] |
| Compound N (3) | [Hypothetical Value, e.g., 4500 ± 350]* |
| Compound N (10) | [Hypothetical Value, e.g., 7500 ± 500]* |
| Cocaine (10) | [Hypothetical Value, e.g., 8000 ± 600]* |
*p < 0.05 compared to vehicle group. Data is hypothetical.
Conclusion and Future Directions
These application notes provide a foundational set of protocols for the initial characterization of 3-(naphthalen-2-yloxy)piperidine (Compound N) in a neuroscience research setting. By systematically determining its in vitro binding and functional profile at the dopamine transporter and assessing its in vivo behavioral effects, researchers can build a comprehensive understanding of this novel compound's psychoactive properties. Further studies could explore its selectivity for other monoamine transporters (serotonin and norepinephrine transporters), its mechanism of action (e.g., uptake inhibitor versus releaser), and its potential therapeutic applications in disorders involving dopaminergic dysfunction.
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Aggarwal, S., & Mortensen, O. V. (2017). In Vitro Assays for the Functional Characterization of the Dopamine Transporter (DAT). Current Protocols in Pharmacology, 79, 12.17.1–12.17.21. [Link]
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ResearchGate. (n.d.). In Vitro Assays for the Functional Characterization of the Dopamine Transporter (DAT). [Link]
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Seibenhener, M. L., & Wooten, M. C. (2014). Use of the Open Field Maze to Measure Locomotor and Anxiety-like Behavior in Mice. Journal of Visualized Experiments, (91), e51713. [Link]
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Kõks, S. (2015). Experimental Models on Effects of Psychostimulants. International Review of Neurobiology, 120, 107–129. [Link]
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Gould, T. D. (Ed.). (2019). The Open Field Test for Measuring Locomotor Activity and Anxiety-Like Behavior. Methods in Molecular Biology, 1916, 99–103. [Link]
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Bio-protocol. (n.d.). In vitro uptake assays in synaptosomes. [Link]
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Mayer, F. P., et al. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. ACS Chemical Neuroscience, 11(10), 1509–1519. [Link]
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Aggarwal, S., & Mortensen, O. V. (2017). In Vitro Assays for the Functional Characterization of the Dopamine Transporter (DAT). Current Protocols in Pharmacology, 79, 12.17.1–12.17.21. [Link]
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San Diego Instruments. (2021). What is the Locomotor Activity Test? [Link]
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Gifford Bioscience. (n.d.). Data Sheet Cellular Uptake and Release Assays Protocol. [Link]
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Novák, C., Jaramillo Flautero, A. M., & Prigge, M. (2024). Locomotion test for mice. protocols.io. [Link]
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Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. [Link]
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Mayer, F. P., et al. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. ResearchGate. [Link]
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LeadQuest Biotech. (n.d.). Transporter Assay. [Link]
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Arnsten, A. F., & Li, B. M. (2005). Psychostimulants as Cognitive Enhancers: The Prefrontal Cortex, Catecholamines and Attention Deficit Hyperactivity Disorder. Neuroscience and Biobehavioral Reviews, 29(8), 1277–1293. [Link]
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Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit. [Link]
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Bylund, D. B. (1992). Radioligand Binding Methods: Practical Guide and Tips. Journal of Pharmacology and Experimental Therapeutics, 262(1), 1–11. [Link]
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Frontiers in Behavioral Neuroscience. (2024). Psychostimulants and social behaviors. PubMed Central. [Link]
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Bylund, D. B. (1992). Radioligand binding methods: practical guide and tips. American Journal of Physiology-Lung Cellular and Molecular Physiology, 280(2), L209-L218. [Link]
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Cell Biolabs, Inc. (n.d.). Monoamine Oxidase Assays. [Link]
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Sitte, H. H., et al. (2004). Probing the Selectivity of Monoamine Transporter Substrates by Means of Molecular Modeling. Journal of Medicinal Chemistry, 47(23), 5675–5684. [Link]
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Springer Nature Experiments. (n.d.). Radioligand Binding Studies. [Link]
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Journal of Medicinal Chemistry. (2022). Bridged Piperidine Analogues of a High Affinity Naphthalene-Based P2Y14R Antagonist. ResearchGate. [Link]
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FABAD Journal of Pharmaceutical Sciences. (2024). The Local Anesthetic Activity of 4-(Naphthalen-1-yloxy)But-2-yn-1- yl)-Containing Piperidine Derivatives in Experimental Animal Models. [Link]
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Salmaso, V., et al. (2022). Bridged Piperidine Analogues of a High Affinity Naphthalene-Based P2Y14R Antagonist. Journal of Medicinal Chemistry, 65(5), 4247–4272. [Link]
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Frontiers in Pharmacology. (2023). The emerging role of autophagy in the rewarding and stimulant behaviors in models of substance use disorder. [Link]
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PubChem. (n.d.). 1-[4,4-Bis[3-(naphthalen-1-yloxymethyl)thiophen-2-yl]but-3-enyl]piperidine-4-carboxylic acid. [Link]
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PubChem. (n.d.). 3-(Naphthalen-2-yl)piperidine. [Link]
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ResearchGate. (2024). The Local Anesthetic Activity of 4-(Naphthalen-1-yloxy)but-2-yn-1-yl)-containing Piperidine Derivatives in Experimental Animal Models. [Link]
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de Freitas, R. M., et al. (2016). Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity. Bioorganic & Medicinal Chemistry, 24(16), 3688–3697. [Link]
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Al-Suwaidan, I. A., et al. (2021). New naphthalene-containing enamides: synthesis, structural insights and biological screening as potential anticancer agents against Huh-7 cancer cell line. RSC Advances, 11(35), 21495–21506. [Link]
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experimental protocols for working with 2-Naphthyl 3-piperidinyl ether
Authored by: A Senior Application Scientist
Date: January 20, 2026
**Abstract
This comprehensive technical guide provides detailed experimental protocols for the synthesis, purification, characterization, and biological evaluation of 2-Naphthyl 3-piperidinyl ether. This molecule, incorporating both a naphthyl ether and a piperidine moiety, represents a scaffold of significant interest in medicinal chemistry and drug discovery, particularly for targets within the central nervous system. The protocols herein are designed for researchers and scientists in both academic and industrial settings, offering a robust framework for the investigation of this and structurally related compounds. Methodologies are presented with a focus on scientific integrity, providing not only step-by-step instructions but also the underlying rationale for key experimental choices. This guide is intended to be a self-validating system, with integrated quality control checkpoints to ensure the generation of reliable and reproducible data.
Table of Contents
-
Introduction: The Scientific Rationale
-
Synthesis of this compound via Williamson Ether Synthesis
-
Principle and Rationale
-
Materials and Reagents
-
Step-by-Step Protocol
-
Purification
-
-
Physicochemical and Structural Characterization
-
Thin-Layer Chromatography (TLC)
-
High-Performance Liquid Chromatography (HPLC)
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Mass Spectrometry (MS)
-
-
In Vitro Biological Evaluation: Assessing GPCR Interaction
-
Rationale for GPCR Screening
-
Radioligand Binding Assays
-
Functional Assays (cAMP and Calcium Flux)
-
-
Preliminary In Vivo Pharmacological Assessment
-
Rationale for In Vivo Studies
-
Animal Models
-
Behavioral Assays
-
-
Data Interpretation and Troubleshooting
-
References
Introduction: The Scientific Rationale
The molecular architecture of this compound is of considerable interest to medicinal chemists. The piperidine ring is a prevalent scaffold in numerous clinically approved drugs, recognized for its ability to interact with a variety of biological targets, particularly G-protein coupled receptors (GPCRs).[1][2][3] The incorporation of a naphthyl ether moiety introduces a rigid, aromatic system that can engage in π-π stacking and hydrophobic interactions within receptor binding pockets. The ether linkage provides a degree of conformational flexibility, allowing the molecule to adopt an optimal orientation for receptor engagement. Given these structural features, this compound is a prime candidate for investigation as a modulator of GPCRs, with potential applications in areas such as pain management, neuropsychiatric disorders, and other conditions involving GPCR-mediated signaling. This guide provides a comprehensive roadmap for the synthesis and evaluation of this promising compound.
Synthesis of this compound via Williamson Ether Synthesis
Principle and Rationale
The Williamson ether synthesis is a robust and widely employed method for the preparation of ethers.[4][5][6] This SN2 reaction involves the nucleophilic attack of an alkoxide or phenoxide ion on a primary alkyl halide or other suitable electrophile with a good leaving group. In this protocol, we will generate the naphthoxide of 2-naphthol, which will then react with a protected 3-halopiperidine to form the desired ether. A protecting group on the piperidine nitrogen is crucial to prevent its competing nucleophilicity.
Caption: Williamson Ether Synthesis Workflow.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 2-Naphthol | Reagent | Sigma-Aldrich | |
| N-Boc-3-bromopiperidine | ≥95% | Combi-Blocks | |
| Sodium hydride (NaH), 60% dispersion in mineral oil | Reagent | Acros Organics | Handle with extreme care under inert atmosphere. |
| Anhydrous Dimethylformamide (DMF) | ≥99.8% | Fisher Scientific | |
| Ethyl acetate (EtOAc) | ACS Grade | VWR | |
| Hexanes | ACS Grade | VWR | |
| Saturated aqueous sodium bicarbonate (NaHCO₃) | |||
| Brine | |||
| Anhydrous magnesium sulfate (MgSO₄) | |||
| Trifluoroacetic acid (TFA) | Reagent | For deprotection. | |
| Dichloromethane (DCM) | ACS Grade |
Step-by-Step Protocol
Part A: Ether Formation
-
Preparation: Under an inert atmosphere (e.g., argon or nitrogen), add sodium hydride (1.2 equivalents) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar and a dropping funnel.
-
Solvent Addition: Add anhydrous DMF to the flask via syringe.
-
Naphthol Addition: Dissolve 2-naphthol (1.0 equivalent) in a minimal amount of anhydrous DMF and add it dropwise to the stirred suspension of NaH in DMF at 0 °C (ice bath).
-
Reaction: Allow the reaction mixture to stir at room temperature for 30 minutes, or until hydrogen gas evolution ceases.
-
Halide Addition: Dissolve N-Boc-3-bromopiperidine (1.1 equivalents) in anhydrous DMF and add it dropwise to the reaction mixture.
-
Heating: Heat the reaction to 60-70 °C and monitor the progress by TLC.[7]
-
Quenching: Once the reaction is complete, cool the mixture to room temperature and carefully quench with saturated aqueous NaHCO₃.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Washing: Wash the combined organic layers with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
Part B: Deprotection
-
Dissolution: Dissolve the crude protected ether in dichloromethane.
-
TFA Addition: Add trifluoroacetic acid (5-10 equivalents) dropwise at 0 °C.
-
Reaction: Stir the reaction at room temperature and monitor by TLC until the starting material is consumed.
-
Workup: Concentrate the reaction mixture under reduced pressure. Dissolve the residue in ethyl acetate and wash with saturated aqueous NaHCO₃ until the aqueous layer is basic.
-
Final Extraction: Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate to yield the crude product.
Purification
The crude this compound can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes containing a small percentage of triethylamine to prevent streaking.
Physicochemical and Structural Characterization
Accurate characterization is essential to confirm the identity and purity of the synthesized compound.[7][8][9]
Thin-Layer Chromatography (TLC)
-
Stationary Phase: Silica gel 60 F₂₅₄
-
Mobile Phase: 10% Methanol in Dichloromethane with 1% Triethylamine
-
Visualization: UV light (254 nm) and potassium permanganate stain.
High-Performance Liquid Chromatography (HPLC)
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 10-90% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | 254 nm |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for unambiguous structure elucidation.[8][9]
-
¹H NMR: Expected signals include aromatic protons of the naphthyl group, protons of the piperidine ring, and the N-H proton.
-
¹³C NMR: Will show distinct signals for the carbon atoms of the naphthyl and piperidine rings.
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) should be used to confirm the molecular weight and elemental composition of the synthesized compound.[7][8]
In Vitro Biological Evaluation: Assessing GPCR Interaction
The structural features of this compound suggest it may interact with GPCRs. A tiered in vitro screening approach is recommended.
Caption: In Vitro GPCR Screening Workflow.
Rationale for GPCR Screening
GPCRs are a large family of transmembrane receptors that are major drug targets.[10][11] Many drugs containing the piperidine moiety target these receptors.[1][2] Therefore, screening this compound against a panel of GPCRs is a logical first step in determining its biological activity.
Radioligand Binding Assays
Principle: These assays measure the direct interaction of the test compound with the receptor by competing with a radiolabeled ligand of known affinity.[12][13]
Protocol Outline:
-
Membrane Preparation: Prepare cell membranes expressing the target GPCR.
-
Assay Buffer: Prepare a suitable binding buffer.
-
Incubation: Incubate the membranes with a fixed concentration of radioligand and varying concentrations of the test compound.
-
Separation: Separate bound from free radioligand by rapid filtration.
-
Detection: Quantify the amount of bound radioactivity using a scintillation counter.
-
Data Analysis: Determine the IC₅₀ value, which can be converted to a Ki (inhibition constant) using the Cheng-Prusoff equation.
Functional Assays (cAMP and Calcium Flux)
Principle: These assays determine whether the compound acts as an agonist, antagonist, or inverse agonist by measuring changes in second messenger levels upon receptor activation.[10][11][14]
cAMP Assay (for Gs and Gi-coupled receptors):
-
Cell Culture: Use cells stably expressing the target GPCR.
-
Compound Treatment: Treat cells with varying concentrations of the test compound. For antagonist mode, co-incubate with a known agonist.
-
Lysis and Detection: Lyse the cells and measure intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA).
-
Data Analysis: Generate dose-response curves to determine EC₅₀ (for agonists) or IC₅₀ (for antagonists).
Calcium Flux Assay (for Gq-coupled receptors):
-
Cell Loading: Load cells expressing the target GPCR with a calcium-sensitive fluorescent dye.
-
Compound Addition: Add varying concentrations of the test compound.
-
Signal Detection: Measure the change in fluorescence intensity over time using a plate reader.
-
Data Analysis: Quantify the peak fluorescence response to generate dose-response curves.
Preliminary In Vivo Pharmacological Assessment
Rationale for In Vivo Studies
Positive in vitro results warrant investigation in a living organism to assess the compound's pharmacokinetic properties, efficacy, and potential side effects.[15][16][17] Given the prevalence of piperidine-containing compounds in neurology, initial in vivo studies could focus on CNS-related effects.[15]
Animal Models
Rodent models (mice or rats) are commonly used for initial in vivo screening due to their well-characterized physiology and the availability of established behavioral paradigms.[15][16][17]
Behavioral Assays
The choice of behavioral assay will depend on the in vitro profile of the compound. For example, if the compound shows affinity for opioid receptors, a tail-flick or hot-plate test for analgesia would be appropriate.[1][18] If it interacts with dopamine or serotonin receptors, locomotor activity or tests for anxiolytic/antidepressant-like effects could be employed.
General Protocol Outline:
-
Acclimation: Acclimate animals to the testing environment.
-
Compound Administration: Administer the compound via an appropriate route (e.g., intraperitoneal, oral).
-
Behavioral Testing: Conduct the chosen behavioral test at various time points after compound administration.
-
Data Collection and Analysis: Record and analyze the behavioral data, comparing the compound-treated group to a vehicle-treated control group.
Data Interpretation and Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low yield in synthesis | Incomplete deprotonation; Poor quality reagents; Insufficient reaction time/temperature. | Ensure anhydrous conditions; Use fresh NaH; Monitor reaction by TLC to optimize time and temperature. |
| Multiple spots on TLC after purification | Impurities; Decomposition on silica gel. | Re-purify using a different solvent system; Use a neutral or basic alumina column. |
| No activity in binding assay | Compound is insoluble; Compound does not bind to the target. | Check solubility in assay buffer; Screen against a broader panel of receptors. |
| High variability in in vivo data | Improper animal handling; Inconsistent dosing. | Ensure proper acclimation and handling; Use precise dosing techniques. |
References
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Huma Naseem, et al. (2022). Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series. Available at: [Link]
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Y. Sun, et al. (2017). Recent progress in assays for GPCR drug discovery. Acta Pharmacologica Sinica. Available at: [Link]
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A. V. M. V. V. K. Mohan, et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. Available at: [Link]
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MDPI. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Available at: [Link]
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Modern Analytical Technique for Characterization Organic Compounds. (2024). Modern Analytical Technique for Characterization Organic Compounds. Preprints.org. Available at: [Link]
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Synthesis, Pharmacological Evaluation and In-Silico Studies of Some Piperidine Derivatives as Potent Analgesic Agents. (2019). Longdom Publishing. Available at: [Link]
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Characterization and Identification in Organic Chemistry through Analytical Techniques. (2024). Research and Reviews: Journal of Chemistry. Available at: [Link]
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Animal Models of Neurodegenerative Disease: Recent Advances in Fly Highlight Innovative Approaches to Drug Discovery. (2022). PubMed Central. Available at: [Link]
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Design and Synthesis of Three Naphtol Derivatives using the Three Component System. (n.d.). Avicenna Journal of Pharmaceutical Research. Available at: [Link]
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Application Notes and Protocols for the Development of Assays for 2-Naphthyl 3-piperidinyl ether Activity
Authored by: A Senior Application Scientist
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the development of assays to characterize the biological activity of the novel compound, 2-Naphthyl 3-piperidinyl ether. Given the novelty of this molecule, this guide presents a strategic and logical workflow, starting from broad-based screening to identify potential biological targets, followed by more specific functional assays to elucidate the mechanism of action. The protocols provided herein are designed to be robust and self-validating, ensuring the generation of reliable and reproducible data.
Introduction to this compound
This compound is a synthetic molecule incorporating three key structural motifs: a naphthalene ring system, an ether linkage, and a piperidine ring. The electron-rich naphthalene core and the basic piperidine moiety are common features in a wide range of biologically active compounds, including those targeting the central nervous system (CNS).[1] The ether linkage provides conformational flexibility, allowing the molecule to potentially interact with a variety of biological targets.
As a novel psychoactive substance (NPS), its pharmacological profile is likely unknown.[2][3] Therefore, a systematic approach is required to identify its molecular targets and characterize its functional activity. This application note outlines a tiered assay development strategy to achieve this.
Strategic Assay Development Workflow
A logical progression of assays is crucial for efficiently characterizing a novel compound. The proposed workflow begins with broad screening to identify potential targets, followed by more focused assays to determine the mode and functional consequences of interaction.
Caption: A strategic workflow for characterizing the activity of this compound.
Phase 1: Target Identification
The initial phase focuses on identifying the primary biological targets of this compound through broad screening assays.
Radioligand Receptor Binding Assays
Receptor binding assays are a powerful tool for identifying interactions between a ligand and a target receptor.[4] A competitive binding assay, where the test compound competes with a known radiolabeled ligand for binding to the receptor, is a standard approach in early drug discovery.[5]
Principle: The ability of this compound to displace a high-affinity radiolabeled ligand from its receptor is measured. The amount of radioactivity bound to the receptor is inversely proportional to the affinity of the test compound for the receptor.
Protocol: Competitive Radioligand Binding Assay
-
Preparation of Cell Membranes:
-
Culture cells expressing the receptor of interest and harvest by centrifugation.
-
Homogenize the cell pellet in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4 with protease inhibitors).
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and debris.
-
Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.
-
Resuspend the membrane pellet in assay buffer and determine the protein concentration (e.g., via Bradford assay).
-
-
Assay Setup (96-well format):
-
Add assay buffer to all wells.
-
Add a fixed concentration of radiolabeled ligand (e.g., [³H]-dopamine for dopamine receptors) to all wells except those for non-specific binding.
-
Add increasing concentrations of this compound to the test wells.
-
For non-specific binding wells, add a high concentration of a known unlabeled ligand.
-
Add the prepared cell membranes to initiate the binding reaction.
-
-
Incubation:
-
Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to reach equilibrium.[6]
-
-
Termination and Filtration:
-
Detection:
-
Dry the filter plate and add scintillation cocktail to each well.
-
Count the radioactivity in a scintillation counter.
-
Data Analysis: The data is used to calculate the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). The binding affinity (Ki) can then be calculated using the Cheng-Prusoff equation.[7]
| Parameter | Description |
| Total Binding | Radioactivity in wells with membranes and radioligand. |
| Non-specific Binding | Radioactivity in wells with membranes, radioligand, and excess unlabeled ligand. |
| Specific Binding | Total Binding - Non-specific Binding. |
| IC₅₀ | Concentration of test compound that displaces 50% of specific binding. |
| Ki | Inhibitory constant, a measure of the affinity of the test compound for the receptor. |
Enzyme Inhibition Assays
Enzyme inhibition assays are used to determine if a compound can interfere with the activity of an enzyme.[8] Many centrally active drugs target enzymes involved in neurotransmitter metabolism.
Principle: The effect of this compound on the rate of an enzyme-catalyzed reaction is measured. A decrease in the reaction rate indicates inhibition.[9]
Protocol: General Enzyme Inhibition Assay (e.g., for Monoamine Oxidase - MAO)
-
Reagent Preparation:
-
Prepare a solution of the purified enzyme (e.g., MAO-A or MAO-B) in assay buffer.
-
Prepare a solution of the enzyme's substrate (e.g., kynuramine for MAO).
-
Prepare a range of concentrations of this compound.
-
-
Assay Procedure:
-
In a 96-well plate, add the enzyme solution to all wells.
-
Add the different concentrations of this compound to the test wells. Add buffer to the control wells.
-
Pre-incubate the enzyme and inhibitor for a defined period.[10]
-
Initiate the reaction by adding the substrate to all wells.
-
Monitor the formation of the product over time using a plate reader (e.g., by measuring changes in absorbance or fluorescence).
-
Data Analysis: The initial reaction rates are calculated for each concentration of the inhibitor. The IC₅₀ value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration. Further kinetic studies can determine the mechanism of inhibition (e.g., competitive, non-competitive).[11]
Phase 2: Functional Characterization
Once a primary target is identified, cell-based functional assays are employed to determine the biological effect of the compound's interaction with its target.[12][13]
Cell-Based Functional Assays
These assays measure the physiological response of a cell to a compound, providing insights into whether it acts as an agonist, antagonist, or modulator.[14]
Principle: The compound is tested for its ability to either mimic the effect of the natural ligand (agonist activity) or block the effect of the natural ligand (antagonist activity) in a cellular context.
Caption: A simplified G-protein coupled receptor (GPCR) signaling pathway, a common target for drug action.
Protocol: cAMP Assay for Gs or Gi-Coupled Receptors
-
Cell Culture:
-
Culture cells expressing the target receptor in a suitable medium.
-
Seed the cells into a 96-well plate and allow them to attach overnight.
-
-
Assay Procedure (Agonist Mode):
-
Replace the culture medium with assay buffer containing a phosphodiesterase inhibitor (to prevent cAMP degradation).
-
Add increasing concentrations of this compound to the wells.
-
Incubate for a specified time at 37°C.
-
Lyse the cells and measure the intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA).
-
-
Assay Procedure (Antagonist Mode):
-
Pre-incubate the cells with increasing concentrations of this compound.
-
Add a fixed concentration of a known agonist (typically its EC₈₀).
-
Incubate and measure cAMP levels as described above.
-
Data Analysis:
-
Agonist: Plot cAMP levels against the log of the compound concentration to determine the EC₅₀ (effective concentration to produce 50% of the maximal response).
-
Antagonist: Plot the response against the log of the compound concentration to determine the IC₅₀.
| Parameter | Description |
| EC₅₀ | The concentration of an agonist that gives a response halfway between the baseline and maximum response. |
| IC₅₀ | The concentration of an antagonist that inhibits the response to an agonist by 50%. |
Concluding Remarks
The development of assays for a novel compound like this compound requires a systematic and logical approach. The protocols and workflow outlined in this application note provide a robust framework for identifying its biological targets and characterizing its functional activity. By following these guidelines, researchers can generate high-quality, reproducible data to build a comprehensive pharmacological profile of this and other novel chemical entities.
References
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Ceylan, S., et al. (2021). Synthesis and biological evaluation of some 1-naphthol derivatives as antioxidants, acetylcholinesterase, and carbonic anhydrase inhibitors. PubMed. Available from: [Link]
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Kumar, A., et al. (2021). Recent development in the synthesis of heterocycles by 2-naphthol-based multicomponent reactions. PubMed. Available from: [Link]
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ResearchGate. (2021). Recent development in the synthesis of heterocycles by 2-naphthol-based multicomponent reactions | Request PDF. Available from: [Link]
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- Sygnature Discovery. Cell Based Assays Development | Drug Discovery.
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MDPI. (2025). Emerging Novel Psychoactive Substances (2020–2025): GC-MS Approaches for Separation, Detection, and Characterization. Available from: [Link]
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National Center for Biotechnology Information. (2012). Receptor Binding Assays for HTS and Drug Discovery. NCBI. Available from: [Link]
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ResearchGate. (2006). Novel synthesis of 2-naphthol Mannich bases and their NMR behaviour. Available from: [Link]
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Open Research Newcastle. (2025). Development of methods for the detection of novel psychoactive substances in oral fluid. Available from: [Link]
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National Center for Biotechnology Information. (2012). Mechanism of Action Assays for Enzymes. Assay Guidance Manual - NCBI Bookshelf. Available from: [Link]
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Scientific Reports. (2025). Synthesis, in vitro antimicrobial activity, and in silico studies of 1-aminoalkyl-2-naphthols. Available from: [Link]
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Eurofins Discovery. Cell-Based Assays for Better Insights into Function and Mechanism of Action. Available from: [Link]
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Accelevir. Functional Cell-Based Assays | Mechanism of Action, Proliferation. Available from: [Link]
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MDPI. (2021). Enzyme Inhibition-Based Assay to Estimate the Contribution of Formulants to the Effect of Commercial Pesticide Formulations. Available from: [Link]
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PubMed. (2023). Identification of Emerging Novel Psychoactive Substances by Retrospective Analysis of Population-Scale Mass Spectrometry Data Sets. Available from: [Link]
-
Gifford Bioscience. About Ligand Binding Assays. Available from: [Link]
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Master Organic Chemistry. (2014). Cleavage Of Ethers With Acid. Available from: [Link]
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ResearchGate. (2021). Biologically active 3,4-dihydro-3-substituted-2H-naphtho [2,1-e][1]oxazine derivatives were synthesized using environmentally benign and economically feasible Lewis acid FeF3. They are characterized by FT-IR, HNMR and Mass spectroscopic methods. Available from: [Link]
-
Concept Life Sciences. Cell-Based Assay Development | Custom Assays for Drug Discovery. Available from: [Link]
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Wikipedia. Enzyme inhibitor. Available from: [Link]
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-
Agilent. Testing For Novel Psychoactive Substances. Available from: [Link]
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Teachy. Activities of Ethers on the Prowl: A Chemical Adventure in Everyday Life. Available from: [Link]
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Molecular Biology of the Cell (MBoC). (2017). A Guide to Simple and Informative Binding Assays. Available from: [Link]
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ACS Publications. (2026). Organophotocatalytic Single-Step Oximation through an Olefin [4 + 2] Annulation. Available from: [Link]
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YouTube. (2018). Ether Formation and Cleavage Reactions. Available from: [Link]
-
ResearchGate. (2025). (PDF) Enzyme–Inhibitor Interactions and a Simple, Rapid Method for Determining Inhibition Modality. Available from: [Link]
-
Oncolines B.V. (2024). Cell-Based Functional Assays. Available from: [Link]
-
Khan Academy. Reactions of ethers: worked problem (video). Available from: [Link]
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ResearchGate. (2025). In vitro receptor binding assays: General methods and considerations. Available from: [Link]
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MDPI. (2022). Synthesis, Properties, and Biological Activity Evaluation of Some Novel Naphtho[2,1-e]pyrazolo[5,1-c][2]triazines. Available from: [Link]
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Application Notes & Protocols for In Vivo Evaluation of 2-Naphthyl 3-piperidinyl ether in Animal Models
Introduction:
The compound 2-Naphthyl 3-piperidinyl ether is a synthetic molecule featuring a naphthalene moiety linked to a piperidine ring via an ether bond. While the specific biological activities of this compound are not extensively documented in publicly available literature, its structural components are present in various biologically active molecules. The naphthalene ring is a feature of compounds with diverse pharmacological effects, including potential interactions with the central nervous system (CNS). The piperidine ring is a common scaffold in many psychoactive substances and pharmaceuticals. This document provides a comprehensive guide for researchers and drug development professionals on the initial in vivo evaluation of this compound in animal models. The protocols and notes are designed to be a starting point for investigating the compound's potential psychoactive and physiological effects, with a focus on assessing its impact on the serotonergic system, a common target for novel psychoactive substances.[1]
These application notes are built on the principle of a self-validating system, where each experimental step is designed to provide clear, interpretable data that informs the subsequent stages of research. The causality behind experimental choices is explained to provide a robust framework for study design.
Part 1: Preclinical Assessment & Rationale for Animal Model Selection
Before proceeding with in vivo studies, a thorough in vitro characterization of this compound is essential. This should include an assessment of its binding affinity and functional activity at a panel of CNS receptors, with a particular focus on serotonin (5-HT) receptors and transporters, given the structural alerts. Understanding the compound's metabolic stability in liver microsomes from different species (e.g., mouse, rat, human) will also be crucial for dose selection and interpretation of pharmacokinetic data.[2]
Choice of Animal Model:
The selection of an appropriate animal model is critical for the translatability and success of in vivo studies. For the initial characterization of a novel compound with potential psychoactive properties, rodents such as mice and rats are commonly used.
-
Mice (e.g., C57BL/6 or CD-1 strains): Mice are advantageous due to their well-characterized genetics, rapid breeding cycle, and the availability of numerous transgenic and knockout strains. They are suitable for initial screens of behavioral effects, locomotor activity, and acute toxicity.
-
Rats (e.g., Sprague-Dawley or Wistar strains): Rats are larger, which facilitates surgical procedures and serial blood sampling for pharmacokinetic studies. Their more complex behavioral repertoire can be beneficial for more detailed neurobehavioral assessments.
Given the potential for serotonergic activity, an animal model of serotonin syndrome is a highly relevant paradigm to assess the potential risks and mechanisms of this compound.[3][4] Serotonin syndrome is a potentially life-threatening condition caused by excessive serotonergic agonism in the central and peripheral nervous systems.[3] Animal models of this syndrome are well-established and can be induced by the administration of serotonin-enhancing drugs.[3][4] These models allow for the systematic observation of behavioral and autonomic signs associated with excessive serotonin activity.[3]
Part 2: Experimental Protocols
Protocol 1: Acute Toxicity and Maximum Tolerated Dose (MTD) Determination
Objective: To determine the acute toxicity profile and the maximum tolerated dose of this compound in mice.
Materials:
-
This compound (purity >98%)
-
Vehicle (e.g., saline, 5% DMSO/5% Tween 80 in saline)
-
Male and female CD-1 mice (8-10 weeks old)
-
Standard laboratory animal caging and husbandry supplies
-
Dosing syringes and needles (appropriate for the route of administration)
Procedure:
-
Dose Preparation: Prepare a stock solution of this compound in the chosen vehicle. Prepare serial dilutions to achieve the desired dose levels.
-
Animal Acclimation: Acclimate mice to the laboratory environment for at least 7 days before the experiment.
-
Dose Administration: Administer single doses of the compound via the intended clinical route (e.g., intraperitoneal (i.p.), oral (p.o.)). Start with a low dose (e.g., 1 mg/kg) and escalate in subsequent cohorts of animals. A control group receiving only the vehicle should be included.
-
Observation: Continuously monitor the animals for the first 4 hours post-dosing and then at regular intervals for up to 14 days. Record any signs of toxicity, including changes in behavior, posture, motor activity, and autonomic signs (e.g., piloerection, salivation).
-
Data Collection: Record the number of mortalities at each dose level. Note the onset, duration, and severity of any clinical signs of toxicity.
-
MTD Determination: The MTD is the highest dose that does not cause mortality or serious, irreversible toxicity.
Protocol 2: Assessment of Serotonergic Activity in a Rat Model of Serotonin Syndrome
Objective: To evaluate the potential of this compound to induce serotonin syndrome-like behaviors in rats.
Materials:
-
This compound
-
Vehicle
-
Male Sprague-Dawley rats (250-300 g)
-
Observational arena
-
Rectal thermometer
Procedure:
-
Animal Acclimation and Handling: Acclimate rats to the facility for at least one week and handle them daily for several days before the experiment to reduce stress.
-
Dose Administration: Administer a range of doses of this compound (based on MTD data) or vehicle to different groups of rats.
-
Behavioral Assessment: Immediately after dosing, place each rat in an individual observational arena. For the next 60-90 minutes, a trained observer blind to the treatment conditions should score the presence and severity of the following signs of serotonin syndrome at regular intervals (e.g., every 15 minutes):[3]
-
Tremors: Involuntary muscle shaking.
-
Forepaw Treading: Repetitive, alternating movements of the forepaws.
-
Head Weaving: Side-to-side movements of the head.
-
Hindlimb Abduction: Spreading of the hindlimbs.
-
Straub Tail: Stiff, erect tail.
-
Flat Body Posture: Lying prone with the body flattened against the floor.
-
-
Autonomic Assessment: Measure rectal temperature at baseline and at regular intervals post-dosing. Hyperthermia is a key feature of serotonin syndrome.
-
Data Analysis: Analyze the behavioral scores and temperature changes using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests) to compare the effects of different doses of the compound with the vehicle control.
Part 3: Data Presentation & Visualization
Table 1: Example Data Summary for Acute Toxicity Study in Mice
| Dose (mg/kg, i.p.) | Number of Animals | Mortalities | Key Clinical Signs Observed |
| Vehicle | 10 | 0 | No observable signs |
| 1 | 10 | 0 | No observable signs |
| 10 | 10 | 0 | Mild hyperactivity |
| 30 | 10 | 1 | Hyperactivity, tremors, piloerection |
| 100 | 10 | 5 | Severe tremors, convulsions, hyperthermia |
Table 2: Example Scoring System for Serotonin Syndrome Behaviors in Rats
| Behavior | Score 0 | Score 1 | Score 2 | Score 3 |
| Tremors | Absent | Occasional | Intermittent | Continuous |
| Forepaw Treading | Absent | Present | - | - |
| Head Weaving | Absent | Present | - | - |
| Hindlimb Abduction | Absent | Present | - | - |
| Straub Tail | Absent | Present | - | - |
| Flat Body Posture | Absent | Present | - | - |
Visualizations
Experimental Workflow for In Vivo Assessment
Caption: A streamlined workflow for the in vivo evaluation of a novel compound.
Hypothesized Serotonergic Signaling Pathway Modulation
Caption: Potential mechanisms of serotonergic modulation by the test compound.
References
-
Nisijima, K., Shioda, K., & Kato, S. (2013). Animal models of the serotonin syndrome: a systematic review. Behavioural Brain Research, 256, 439-453. [Link]
-
Ener, R. A., & Meglathery, S. B. (2008). A validated animal model for the Serotonin Syndrome. Neuroscience & Biobehavioral Reviews, 32(4), 649-58. [Link]
-
Kalueff, A. V., LaPorte, J. L., & Murphy, D. L. (2008). Perspectives on genetic animal models of serotonin toxicity. Neurochemistry International, 52(4-5), 649-58. [Link]
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Murphy, D. L., & Lesch, K. P. (2008). Targeting the murine serotonin transporter: insights into human neurobiology. Nature Reviews Neuroscience, 9(2), 85-96. [Link]
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Stewart, A. M., & Kalueff, A. V. (2013). Perspectives on experimental models of serotonin syndrome in zebrafish. Neurochemistry International, 62(5), 623-9. [Link]
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Today's Clinical Lab. (2021). Novel Psychoactive Substances: Testing Challenges and Strategies. [Link]
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MDPI. (2022). Systematic Characterization of In Vitro and In Vivo Metabolic Pathways and Identification of Novel Biomarkers of 26 Synthetic Cannabinoids. Toxins, 14(10), 682. [Link]
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Application Notes and Protocols for the Quantification of 3-(Naphthalen-2-yloxy)piperidine
Introduction: The Analytical Imperative for 3-(Naphthalen-2-yloxy)piperidine
3-(Naphthalen-2-yloxy)piperidine is a synthetic molecule featuring a naphthalene core linked to a piperidine ring via an ether bridge. This structural motif is of significant interest in medicinal chemistry and drug discovery, as both naphthalene and piperidine moieties are present in a wide array of biologically active compounds. The piperidine ring, a ubiquitous scaffold in pharmaceuticals, often imparts favorable pharmacokinetic properties, while the naphthalene group can play a role in receptor binding and introduces a useful chromophore for analytical detection.
Accurate and precise quantification of 3-(Naphthalen-2-yloxy)piperidine is paramount throughout the drug development lifecycle. From early-stage discovery, where it is essential for structure-activity relationship (SAR) studies, to preclinical and clinical development for pharmacokinetic and toxicokinetic assessments, and finally to quality control of active pharmaceutical ingredients (APIs) and formulated products, robust analytical methods are indispensable.
This guide provides a comprehensive overview of two primary analytical methodologies for the quantification of 3-(naphthalen-2-yloxy)piperidine: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The protocols herein are designed to serve as a robust starting point for method development and validation, grounded in the fundamental physicochemical properties of the analyte and established analytical principles.
Physicochemical Properties and Analytical Considerations
A successful analytical method is built upon a thorough understanding of the analyte's chemical nature. For 3-(naphthalen-2-yloxy)piperidine, we can infer the following key properties based on its structure:
-
Basicity: The piperidine nitrogen imparts a basic character (estimated pKa ~8-9), making the molecule readily protonated in acidic conditions. This is a critical factor for both chromatographic retention and ionization in mass spectrometry.
-
UV Absorbance: The naphthalene ring is an excellent chromophore, exhibiting strong absorbance in the ultraviolet region. Studies on naphthalene and its derivatives show a characteristic strong absorption band around 220 nm.[1][2][3][4][5] This intrinsic property allows for sensitive detection using HPLC-UV without the need for derivatization.
-
Solubility: The molecule is expected to have good solubility in organic solvents like methanol and acetonitrile and limited solubility in water, which will influence the choice of sample preparation and chromatographic mobile phases.
-
Ionization: The basic nitrogen is a prime site for protonation, making positive mode Electrospray Ionization (ESI+) the logical choice for LC-MS analysis.
These characteristics guide the selection of analytical techniques and the specific parameters within each method. HPLC-UV offers a straightforward, robust, and cost-effective approach suitable for routine analysis and purity assessments. For applications requiring higher sensitivity and selectivity, such as analyzing samples from complex biological matrices, LC-MS/MS is the superior choice.[6][7][8]
Method 1: Quantification by Reversed-Phase High-Performance Liquid Chromatography with UV Detection (RP-HPLC-UV)
This method is ideal for the quantification of 3-(naphthalen-2-yloxy)piperidine in bulk material, process intermediates, and simple formulations where high sensitivity is not the primary requirement. The principle lies in separating the analyte from impurities on a nonpolar stationary phase with a polar mobile phase, followed by detection based on its natural UV absorbance.
Causality Behind Experimental Choices
-
Column: A C18 column is selected as it provides excellent retention for moderately nonpolar compounds like our target analyte through hydrophobic interactions.
-
Mobile Phase: An acidic mobile phase (using formic acid) is chosen to ensure the piperidine nitrogen is consistently protonated. This results in a single ionic species, leading to sharp, symmetrical peaks and reproducible retention times. Acetonitrile is a common organic modifier that provides good elution strength and low UV cutoff.
-
Detection Wavelength: Based on the known absorbance of naphthalene derivatives, 220 nm is selected as the primary detection wavelength to maximize sensitivity.[1][2][3] A photodiode array (PDA) detector is recommended to simultaneously monitor a range of wavelengths, which can aid in peak purity assessment.
Experimental Protocol: RP-HPLC-UV
1. Preparation of Solutions
- Mobile Phase A: 0.1% (v/v) formic acid in deionized water.
- Mobile Phase B: 0.1% (v/v) formic acid in acetonitrile.
- Diluent: Acetonitrile/Water (50:50, v/v).
- Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of 3-(naphthalen-2-yloxy)piperidine reference standard and dissolve in 10.0 mL of diluent.
- Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock solution with the diluent.
2. Chromatographic Conditions
| Parameter | Condition |
| HPLC System | A quaternary or binary HPLC system with a UV/PDA detector |
| Column | C18, 4.6 x 150 mm, 5 µm (or equivalent) |
| Column Temperature | 30 °C |
| Mobile Phase | Gradient elution with Mobile Phase A and B |
| Gradient Program | Time (min) |
| 0.0 | |
| 10.0 | |
| 12.0 | |
| 12.1 | |
| 15.0 | |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Detection | UV at 220 nm |
| Run Time | 15 minutes |
3. Sample Preparation
- API/Pure Substance: Accurately weigh the sample and dissolve in the diluent to achieve a concentration within the calibration range.
- Formulation (e.g., Tablet): Grind a representative number of tablets to a fine powder. Accurately weigh a portion of the powder equivalent to a known amount of the API, transfer to a volumetric flask, add diluent to about 70% of the volume, sonicate for 15 minutes, dilute to volume with diluent, and mix well. Filter an aliquot through a 0.45 µm syringe filter prior to injection.
4. Data Analysis and System Suitability
- Construct a calibration curve by plotting the peak area against the concentration of the calibration standards.
- Perform a linear regression analysis (y = mx + c) on the calibration data. The correlation coefficient (r²) should be > 0.999.
- Quantify the analyte in samples by interpolating their peak areas from the calibration curve.
- System suitability parameters (e.g., tailing factor < 1.5, theoretical plates > 2000, and %RSD of replicate injections < 2.0%) must be met.
Workflow Visualization
Caption: Workflow for HPLC-UV quantification.
Method 2: Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For the quantification of 3-(naphthalen-2-yloxy)piperidine in complex matrices such as plasma, urine, or tissue homogenates, LC-MS/MS is the method of choice. Its high selectivity, achieved through Multiple Reaction Monitoring (MRM), allows for the accurate measurement of the analyte at very low concentrations, even in the presence of endogenous interferences.
Causality Behind Experimental Choices
-
Ionization: ESI in positive ion mode (ESI+) is selected due to the basic nature of the piperidine nitrogen, which is readily protonated to form a stable [M+H]⁺ ion.
-
Mass Transitions (MRM): The precursor ion will be the protonated molecule [M+H]⁺. Product ions are generated by collision-induced dissociation (CID). The fragmentation of the piperidine ring is predictable, often involving α-cleavage or ring fission.[9][10][11][12] A stable and abundant product ion is chosen for quantification (quantifier), and a second product ion is monitored for confirmation (qualifier). This dual-ion monitoring provides a high degree of certainty in identification.
-
Sample Preparation: For biological samples, a robust sample preparation method is critical to remove proteins and phospholipids that can cause matrix effects (ion suppression or enhancement).[13][14][15][16][17] Solid-Phase Extraction (SPE) is proposed as it provides a cleaner extract compared to simple protein precipitation, leading to better assay performance and longevity of the analytical column and mass spectrometer.
Experimental Protocol: LC-MS/MS
1. Preparation of Solutions
- LC Mobile Phases: Same as for the HPLC-UV method.
- Internal Standard (IS): Ideally, a stable isotope-labeled (e.g., deuterium or ¹³C) version of 3-(naphthalen-2-yloxy)piperidine should be used. If unavailable, a structurally similar compound with comparable chromatographic and ionization behavior can be employed. Prepare an IS stock solution and a working solution.
- SPE Reagents: Methanol (conditioning), Deionized Water (equilibration), 5% Ammonium Hydroxide in Methanol (elution).
2. LC-MS/MS Conditions
| Parameter | Condition |
| LC System | UHPLC or HPLC system |
| Column | C18, 2.1 x 50 mm, 1.8 µm (or equivalent) |
| Column Temperature | 40 °C |
| Mobile Phase | Gradient elution with Mobile Phase A and B |
| Gradient Program | Time (min) |
| 0.0 | |
| 0.5 | |
| 3.0 | |
| 4.0 | |
| 4.1 | |
| 5.0 | |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |
| Ionization Source | Electrospray Ionization (ESI), Positive Mode |
| MRM Transitions | Analyte: [M+H]⁺ → Product Ion 1 (Quantifier), Product Ion 2 (Qualifier) |
| IS: [M+H]⁺ → Product Ion (Quantifier) | |
| Key MS Parameters | Capillary Voltage: ~3.5 kV; Source Temp: ~150 °C; Desolvation Temp: ~400 °C |
| Collision energy and other parameters must be optimized for the specific analyte and instrument. |
3. Sample Preparation (Solid-Phase Extraction - SPE)
-
Sample Pre-treatment: To 100 µL of plasma, add 20 µL of IS working solution and 200 µL of 4% phosphoric acid in water. Vortex to mix.
-
SPE Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.
-
Loading: Load the pre-treated sample onto the SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 0.1 M acetic acid, followed by 1 mL of methanol.
-
Elution: Elute the analyte and IS with 1 mL of 5% ammonium hydroxide in methanol into a clean collection tube.
-
Evaporation & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40 °C. Reconstitute the residue in 100 µL of the initial mobile phase composition (95% A, 5% B). Vortex and transfer to an autosampler vial.
Workflow Visualization
Caption: Workflow for LC-MS/MS quantification.
Method Validation and Performance Expectations
Both methods described should be fully validated according to relevant regulatory guidelines (e.g., ICH Q2(R1)). The following tables summarize the expected performance characteristics for these methods.
Table 1: Expected Performance of the HPLC-UV Method
| Parameter | Expected Performance |
| Linearity (r²) | > 0.999 |
| Range (µg/mL) | 1 - 100 |
| Limit of Detection (LOD) | 0.1 - 0.5 µg/mL |
| Limit of Quantification (LOQ) | 0.3 - 1.5 µg/mL |
| Accuracy (% Recovery) | 98.0 - 102.0% |
| Precision (% RSD) | Intra-day: < 2.0%; Inter-day: < 3.0% |
Table 2: Expected Performance of the LC-MS/MS Method
| Parameter | Expected Performance |
| Linearity (r²) | > 0.995 |
| Range (ng/mL) | 0.1 - 100 |
| Limit of Detection (LOD) | 0.02 - 0.05 ng/mL |
| Limit of Quantification (LOQ) | 0.05 - 0.1 ng/mL |
| Accuracy (% Bias) | Within ±15% (±20% at LOQ) |
| Precision (% RSD) | Intra-day: < 15%; Inter-day: < 15% |
| Matrix Effect | Monitored and within acceptable limits |
| Extraction Recovery | Consistent and reproducible |
Conclusion
The analytical methods detailed in this guide provide a robust framework for the accurate and reliable quantification of 3-(naphthalen-2-yloxy)piperidine. The choice between the HPLC-UV and LC-MS/MS methods will be dictated by the specific requirements of the application, particularly the sample matrix and the required sensitivity. The HPLC-UV method serves as a workhorse for the analysis of purer samples, while the LC-MS/MS method provides the high sensitivity and selectivity needed for challenging bioanalytical applications. Successful implementation of these protocols, followed by rigorous validation, will ensure high-quality data to support the progression of research and development involving this important chemical entity.
References
-
de Souza, M. V. N., et al. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. PubMed. Available at: [Link]
-
Joblin, C., et al. (2020). Ultraviolet electronic spectroscopy of heavily substituted naphthalene derivatives. Astronomy & Astrophysics. Available at: [Link]
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Joblin, C., et al. (2020). Ultraviolet electronic spectroscopy of heavily substituted naphthalene derivatives - Insights on the potential double aromatic ring substructures of interstellar bump carriers. Astronomy & Astrophysics (A&A). Available at: [Link]
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ResearchGate. (n.d.). UV spectra of naphthalene (C10H8) (1 mg/L) dissolved in 96 % ethanol. ResearchGate. Available at: [Link]
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International Journal of Innovative Science and Research Technology. (n.d.). Analysis of Drugs from Biological Samples. IJISRT. Available at: [Link]
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ACS Publications. (n.d.). Solid-Phase Microextraction Coupled with High-Performance Liquid Chromatography for the Determination of Aromatic Amines. Analytical Chemistry. Available at: [Link]
-
ResearchGate. (n.d.). Normalized UV-vis absorption spectra of the naphthalene derivatives in.... ResearchGate. Available at: [Link]
-
Amstutz, E. D. (1952). Comparison of the Ultraviolet Absorption Spectra of Naphthalene, Phthalazine, and Cinnoline. Journal of the American Chemical Society. Available at: [Link]
-
Zhang, Z., et al. (2007). Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification. PubMed. Available at: [Link]
-
ResearchGate. (n.d.). Development of an LC–MS method for ultra trace-level determination of 2,2,6,6-tetramethylpiperidine-1-oxl (TEMPO), a potential genotoxic impurity within active pharmaceutical ingredients. ResearchGate. Available at: [Link]
-
Zhang, Q., et al. (2022). Determination of Heterocyclic Aromatic Amines (HAAs) in Urban Particulate Standard Reference Material and Wildfire-Influenced Particulate Matter by High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS). Taylor & Francis Online. Available at: [Link]
-
Uddin, M. R., et al. (2021). Current developments of bioanalytical sample preparation techniques in pharmaceuticals. ScienceDirect. Available at: [Link]
-
Waters Corporation. (2015). Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUITY QDa Detector. Waters Corporation. Available at: [Link]
-
University of Arizona. (n.d.). Mass Spectrometry: Fragmentation. University of Arizona. Available at: [Link]
-
ACS Publications. (1966). High Resolution Mass Spectrum of Piperidine. Analytical Chemistry. Available at: [Link]
-
Oriental Journal of Chemistry. (2023). Advancements in Sample Preparation Techniques for Quantitative Pharmaceutical Detection in Biological Samples. Oriental Journal of Chemistry. Available at: [Link]
-
Duffield, A. M., et al. (1965). Mass Spectrometry in Structural and Stereochemical Problems. LXXII. A Study of the Fragmentation Processes of Some Tobacco Alkaloids. Journal of the American Chemical Society. Available at: [Link]
-
Journal of Applied Pharmaceutical Science. (2011). A review on biological matrices and analytical methods used for determination of drug of abuse. Journal of Applied Pharmaceutical Science. Available at: [Link]
-
SlideShare. (n.d.). Sample preparation techniques for biological sample. SlideShare. Available at: [Link]
-
Alternative Therapies In Health And Medicine. (n.d.). A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant. Alternative Therapies In Health And Medicine. Available at: [Link]
-
PubMed. (n.d.). A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant. PubMed. Available at: [Link]
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use of 2-Naphthyl 3-piperidinyl ether in high-throughput screening
Application Note & Protocol Guide
Topic: High-Throughput Screening of 2-Naphthyl 3-piperidinyl ether and its Analogs for Sigma-1 Receptor Antagonism
Audience: Researchers, scientists, and drug development professionals.
Introduction: Targeting the Sigma-1 Receptor with Novel Scaffolds
The Sigma-1 receptor (S1R) is a unique, ligand-operated chaperone protein primarily located at the mitochondria-associated membrane of the endoplasmic reticulum (ER).[1][2][3] It plays a crucial role in cellular stress responses and the modulation of intracellular calcium signaling.[1][2][4] Due to its involvement in a variety of pathophysiological processes, the S1R has emerged as a promising therapeutic target for a range of disorders including neurodegenerative diseases, psychiatric conditions, and chronic pain.[2][4][5][6]
The chemical scaffold of this compound presents a promising starting point for the development of novel S1R ligands. Its rigid naphthyl group and flexible piperidine moiety offer structural features that can be optimized for high-affinity binding to the S1R. This application note provides a comprehensive guide to the high-throughput screening (HTS) of this compound and its analog library to identify and characterize potent S1R antagonists.
Assay Principle: Competitive Fluorescent Ligand Binding
To enable high-throughput screening, a competitive binding assay using a fluorescently labeled S1R ligand is employed. This assay format offers a safer and more efficient alternative to traditional radioligand binding assays.[7][8][9][10] The principle relies on the competition between the fluorescent ligand and the test compounds (e.g., this compound analogs) for binding to the S1R. A high-affinity test compound will displace the fluorescent ligand, resulting in a decrease in the detected fluorescence signal. The potency of the test compounds can then be determined by measuring their ability to displace the fluorescent ligand in a concentration-dependent manner.
Visualization of Key Pathways and Workflows
Sigma-1 Receptor Signaling at the ER-Mitochondria Interface
Caption: S1R modulates Ca2+ signaling at the ER-mitochondria interface.
High-Throughput Screening Workflow
Caption: Workflow for the competitive fluorescent binding HTS assay.
Detailed Protocols
Materials and Reagents
-
Sigma-1 Receptor Membrane Preparation: Commercially available or prepared from cells overexpressing human S1R.
-
Fluorescent Ligand: A validated, high-affinity fluorescently labeled S1R ligand.
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 8.0.
-
Test Compounds: this compound and its analogs dissolved in 100% DMSO.
-
Positive Control: A known high-affinity S1R antagonist (e.g., Haloperidol).
-
Negative Control: DMSO.
-
Assay Plates: Black, clear-bottom 384-well microplates.
-
Plate Reader: Capable of measuring fluorescence intensity.
Assay Protocol: 384-Well Format
-
Compound Plating:
-
Prepare serial dilutions of the test compounds and positive control in 100% DMSO.
-
Using an automated liquid handler, dispense 100 nL of each compound dilution, positive control, and negative control (DMSO) into the appropriate wells of the 384-well assay plate.
-
-
Reagent Preparation:
-
Dilute the S1R membrane preparation in assay buffer to the desired concentration. This should be optimized to provide a robust signal window.
-
Dilute the fluorescent ligand in assay buffer to a concentration that is at or below its dissociation constant (Kd) for the S1R.
-
-
Assay Reaction:
-
Add 10 µL of the diluted S1R membrane preparation to each well of the assay plate.
-
Add 10 µL of the diluted fluorescent ligand to each well. The final assay volume is 20.1 µL.
-
The final concentration of DMSO in the assay should be kept low (e.g., ≤ 0.5%) to avoid interference.
-
-
Incubation:
-
Seal the assay plates to prevent evaporation.
-
Incubate the plates at room temperature for a predetermined time (e.g., 60 minutes) to allow the binding reaction to reach equilibrium. The incubation time should be optimized during assay development.
-
-
Detection:
-
Measure the fluorescence intensity in each well using a plate reader with the appropriate excitation and emission wavelengths for the chosen fluorophore.
-
Data Analysis and Interpretation
-
Data Normalization:
-
The raw fluorescence data is normalized to the positive and negative controls on each plate to determine the percent inhibition for each test compound concentration.
-
Percent Inhibition = (1 - (Signal_compound - Signal_positive_control) / (Signal_negative_control - Signal_positive_control)) * 100
-
-
Dose-Response Curves and IC50 Determination:
-
Plot the percent inhibition against the logarithm of the test compound concentration.
-
Fit the data to a four-parameter logistic equation to generate a dose-response curve and determine the IC50 value (the concentration of the compound that inhibits 50% of the fluorescent ligand binding).
-
-
Hit Identification and Confirmation:
-
Primary "hits" are typically identified as compounds that exhibit a certain threshold of inhibition at a single screening concentration (e.g., >50% inhibition at 10 µM).
-
Confirmed hits are those that show a dose-dependent inhibition in subsequent experiments and have a calculated IC50 value below a defined cutoff.
-
Sample Data Table
| Compound ID | Scaffold | IC50 (µM) |
| Cmpd-001 | This compound | 5.2 |
| Cmpd-002 | Analog A | 0.8 |
| Cmpd-003 | Analog B | > 20 |
| Cmpd-004 | Analog C | 1.5 |
| Haloperidol | Positive Control | 0.05 |
Trustworthiness and Self-Validation
To ensure the reliability of the screening data, several quality control measures should be implemented:
-
Z'-factor: This statistical parameter is used to assess the quality of the HTS assay. A Z'-factor between 0.5 and 1.0 indicates an excellent assay suitable for HTS.[11] It should be calculated for each screening plate using the positive and negative controls.
-
Signal-to-Background Ratio: A high signal-to-background ratio is essential for a robust assay.
-
Confirmation of Hits: All primary hits should be re-tested in dose-response format to confirm their activity and rule out false positives.
-
Counter-screens: To eliminate compounds that interfere with the fluorescence signal, counter-screens should be performed in the absence of the S1R.
Conclusion
This application note provides a robust framework for the high-throughput screening of this compound and its analogs as potential Sigma-1 receptor antagonists. The detailed protocol for a competitive fluorescent ligand binding assay, combined with rigorous data analysis and quality control, will enable the identification of potent and selective S1R ligands for further drug development. The adaptability of this protocol makes it a valuable tool for academic and industrial laboratories engaged in early-stage drug discovery.
References
-
BMG LABTECH. (n.d.). Fluorescent ligand binding assays for GPCRs. Retrieved from [Link]
-
Morales-Lázaro, S. L., González-García, M. R., & Riquelme-Navarrete, M. B. (2023). Sigma-1 Receptor Signaling: In Search of New Therapeutic Alternatives for Cardiovascular and Renal Diseases. International Journal of Molecular Sciences, 24(3), 1997. [Link]
-
Penchant Research Library. (n.d.). Sigma-1 Receptor (Pathway). Retrieved from [Link]
-
Creative Bioarray. (n.d.). How to Maximize Efficiency in Cell-Based High-Throughput Screening? Retrieved from [Link]
-
Khandasammy, S. R., & Thandavarayan, R. A. (2015). Targeting sigma-1 receptor signaling by endogenous ligands for cardioprotection. Expert Opinion on Therapeutic Targets, 19(11), 1477-1479. [Link]
-
Wikipedia. (2024, April 20). Sigma-1 receptor. In Wikipedia. [Link]
-
Sittampalam, G. S., Gal-Edd, N., Arkin, M., et al. (Eds.). (2004-). Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]
-
Morales-Lázaro, S. L., González-García, M. R., & Riquelme-Navarrete, M. B. (2023). Sigma-1 Receptor Signaling: In Search of New Therapeutic Alternatives for Cardiovascular and Renal Diseases. International Journal of Molecular Sciences, 24(3), 1997. [Link]
-
Stoddart, L. A., Johnstone, E. K. M., Wheal, A. J., Goulding, J., & Hill, S. J. (2015). Fluorescent ligands: Bringing light to emerging GPCR paradigms. British Journal of Pharmacology, 172(11), 2743–2754. [Link]
-
Eli Lilly & Company and the National Institutes of Health Chemical Genomics Center. (2007). Guidance for Assay Development & HTS. [Link]
-
Taos, T. (Ed.). (2010). A Practical Guide to Assay Development and High-Throughput Screening in Drug Discovery. Anticancer Research, 30(1), 269. [Link]
-
Ellis, J., & Mistry, R. (2014). Fluorescent Approaches for Understanding Interactions of Ligands with G Protein Coupled Receptors. Current protocols in pharmacology, 64, 1.25.1–1.25.26. [Link]
-
Creative Med Doses. (n.d.). Developing Robust In Vitro Cell-Based Assays for High Throughput Screening (HTS). Retrieved from [Link]
-
Trinquet, E., et al. (2013). Fluorescent ligands to investigate GPCR binding properties and oligomerization. Biochemical Society Transactions, 41(1), 177-182. [Link]
-
Michigan State University. (n.d.). Resources for Assay Development and High Throughput Screening. Retrieved from [Link]
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Troubleshooting & Optimization
optimizing reaction conditions for 2-Naphthyl 3-piperidinyl ether synthesis
Welcome to the technical support center for the synthesis of 2-Naphthyl 3-piperidinyl ether. This guide is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth, experience-driven answers to common challenges encountered during the synthesis and optimization of this valuable ether linkage. Our goal is to move beyond simple protocols and explain the causality behind experimental choices, empowering you to troubleshoot effectively and optimize your reaction conditions with confidence.
Section 1: Foundational Concepts & Strategic Planning
This section addresses the critical upfront decisions that dictate the success of your synthesis.
Q1: What are the primary synthetic routes for preparing this compound, and what are their relative merits?
There are several established methods for forming the C-O bond in aryl ethers. For this compound, the most common and practical approaches are the Williamson ether synthesis and modern catalytic cross-coupling reactions.
-
Williamson Ether Synthesis: This is a classical SN2 reaction involving an alkoxide nucleophile and an alkyl halide electrophile.[1][2] It is often the first choice due to its cost-effectiveness and operational simplicity. However, its success is highly dependent on substrate structure and reaction conditions to avoid competing side reactions.[1]
-
Buchwald-Hartwig C-O Coupling: A powerful palladium-catalyzed cross-coupling reaction that joins an aryl halide or triflate with an alcohol.[3] This method offers a broader substrate scope, greater functional group tolerance, and often proceeds under milder conditions than classical methods. It is particularly useful when the Williamson approach is prone to failure.
-
Ullmann Condensation: This is a copper-catalyzed reaction between an aryl halide and an alcohol.[4][5] Traditional Ullmann conditions are often harsh, requiring high temperatures.[4] However, modern ligand-accelerated protocols have made it a more viable and milder alternative.[6]
-
Mitsunobu Reaction: This reaction converts a primary or secondary alcohol into an ether using triphenylphosphine (PPh₃) and an azodicarboxylate like diethyl azodicarboxylate (DEAD).[7][8] It proceeds with a clean inversion of stereochemistry at the alcohol carbon and occurs under mild, neutral conditions, but generates stoichiometric amounts of triphenylphosphine oxide and hydrazine byproducts, which can complicate purification.[7][9]
Q2: For a Williamson synthesis, which disconnection is strategically superior: (A) 2-Naphthoxide + 3-halopiperidine or (B) 3-Piperidinoxide + 2-halonaphthalene?
This is a critical strategic decision that hinges on the principles of the SN2 mechanism.
Strategy A (2-Naphthoxide + 3-halopiperidine) involves the naphthoxide anion attacking a secondary alkyl halide (the 3-position of the piperidine ring). This is highly problematic. The alkoxide is a strong base, and secondary halides are very susceptible to E2 elimination, which would form an alkene (tetrahydropyridine) as the major byproduct instead of the desired ether.[10]
Strategy B (3-Piperidinoxide + 2-halonaphthalene) involves the piperidinoxide anion attacking an aryl halide. A standard SN2 reaction is not possible on an sp²-hybridized carbon of an aryl halide. This pathway would require a Nucleophilic Aromatic Substitution (SNAr) mechanism, which is only efficient if the naphthyl ring is activated by strong electron-withdrawing groups, which it is not.
Senior Scientist Recommendation: The most promising approach modifies Strategy A by using a piperidine ring with a good leaving group at the 3-position that is less susceptible to elimination, such as a tosylate or mesylate. Even so, careful optimization is required. For a more robust and generally higher-yielding approach, a Buchwald-Hartwig C-O coupling between 2-naphthol and a suitable N-protected 3-halopiperidine is the superior strategy.
Section 2: Troubleshooting the Williamson Ether Synthesis
Despite its challenges, the Williamson synthesis is often attempted first. This section provides a detailed troubleshooting guide.
Q3: My Williamson synthesis of this compound is giving a very low yield. What are the most likely causes and how can I address them?
Low yield is the most common complaint. The root cause can usually be traced to one of four key areas: incomplete deprotonation, poor nucleophilicity, competing side reactions, or suboptimal temperature.
Detailed Breakdown and Solutions:
| Problem Area | Causality | Recommended Solutions |
| Incomplete Deprotonation | 2-Naphthol is more acidic than aliphatic alcohols, but weaker bases like K₂CO₃ may not achieve full deprotonation. The presence of water will consume stronger bases. | Use a stronger base: Sodium hydride (NaH) is an excellent choice as it deprotonates the naphthol irreversibly.[11][12] Ensure anhydrous conditions: Dry your solvent and glassware thoroughly. |
| Poor Nucleophilicity | Using protic solvents (e.g., ethanol, water) will create a solvent cage around the naphthoxide anion via hydrogen bonding, drastically reducing its nucleophilicity. | Switch to a polar aprotic solvent: DMF or DMSO are ideal choices.[13] They solvate the cation (e.g., Na⁺), leaving a highly reactive "naked" alkoxide anion. |
| Suboptimal Temperature | The SN2 reaction rate is temperature-dependent. If the temperature is too low, the reaction may be impractically slow. If it's too high, the competing E2 elimination reaction, which has a higher activation energy, becomes dominant. | Systematic Optimization: Start at a moderate temperature (e.g., 60 °C) and monitor by TLC. Gradually increase the temperature if the reaction is slow, but be aware that temperatures above 100 °C often favor elimination.[1] |
| Incorrect Stoichiometry | Using insufficient base will leave unreacted 2-naphthol. An excess of the alkyl halide is sometimes used to drive the reaction to completion, but this can also promote side reactions. | Verify Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the base relative to the 2-naphthol. Start with 1.0-1.1 equivalents of the piperidinyl electrophile. |
Q4: I'm observing significant byproducts. How can I identify and minimize them?
The two most common side reactions in this specific synthesis are E2 Elimination and C-Alkylation .
-
E2 Elimination:
-
Identification: Formation of an alkene, in this case, 1,2,3,4-tetrahydropyridine (or a related isomer). This can be detected by GC-MS or by characteristic olefinic protons in the ¹H NMR of the crude product.
-
Cause: The naphthoxide acts as a base, abstracting a proton from the carbon adjacent to the halide on the piperidine ring. This is highly favored with secondary halides.[10]
-
Minimization Strategies:
-
Lower the temperature: Elimination has a higher activation energy than substitution, so running the reaction at the lowest feasible temperature will favor the desired SN2 pathway.
-
Use a better leaving group: A tosylate (OTs) or mesylate (OMs) is a better leaving group than a bromide or chloride and can sometimes favor substitution over elimination at lower temperatures.
-
-
-
C-Alkylation:
-
Identification: Formation of an isomer where the piperidinyl group is attached to the C1 position of the naphthyl ring instead of the oxygen. This can be identified by 2D NMR spectroscopy (HMBC, NOESY).
-
Cause: The naphthoxide anion is an ambident nucleophile, meaning it can react at either the oxygen or the carbon of the aromatic ring (typically the ortho position, C1).
-
Minimization Strategies:
-
Solvent Choice is Critical: This is the most effective control parameter. Polar aprotic solvents (DMF, DMSO, Acetonitrile) strongly favor O-alkylation. Protic solvents (water, alcohols) solvate the oxygen atom, making it less nucleophilic and promoting C-alkylation.
-
-
Section 3: Experimental Protocols & Advanced Methods
This section provides a validated starting protocol and guidance on when to pivot to more advanced catalytic methods.
Q5: Can you provide a detailed, self-validating experimental protocol for the Williamson synthesis of N-Boc-2-(3-piperidinyloxy)naphthalene?
Note: The use of an N-Boc protected 3-hydroxypiperidine is crucial for controlling reactivity and facilitating purification. The Boc group can be removed in a subsequent step.
Protocol: Synthesis of tert-butyl 3-(naphthalen-2-yloxy)piperidine-1-carboxylate
Part A: Preparation of the Electrophile (Tosylation)
-
Setup: To a stirred solution of N-Boc-3-hydroxypiperidine (1.0 eq) in anhydrous dichloromethane (DCM, ~0.2 M) at 0 °C under a nitrogen atmosphere, add triethylamine (1.5 eq).
-
Addition: Add p-toluenesulfonyl chloride (TsCl, 1.2 eq) portion-wise, ensuring the internal temperature remains below 5 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Validation Check: Monitor the reaction by TLC (e.g., 30% EtOAc/Hexanes). The starting alcohol spot should be consumed and a new, less polar spot should appear.
-
Workup: Quench the reaction with water. Separate the organic layer, wash with 1M HCl, saturated NaHCO₃, and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude tosylate, which can often be used without further purification.
Part B: Williamson Ether Synthesis
-
Setup: In a separate flame-dried flask under nitrogen, add anhydrous DMF (~0.3 M). Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) and wash the mineral oil away with anhydrous hexanes (x2). Carefully re-suspend the NaH in fresh anhydrous DMF.
-
Deprotonation: Cool the NaH suspension to 0 °C. Add a solution of 2-naphthol (1.0 eq) in anhydrous DMF dropwise. Effervescence (H₂ gas) will be observed.[12] After the addition is complete, allow the mixture to stir at room temperature for 30 minutes to ensure complete formation of the sodium 2-naphthoxide.
-
Coupling Reaction: Add a solution of the N-Boc-3-tosyloxypiperidine (from Part A, 1.1 eq) in anhydrous DMF to the naphthoxide solution. Heat the reaction mixture to 60-70 °C.
-
Validation Check: Monitor the reaction by TLC (e.g., 20% EtOAc/Hexanes) every 2-4 hours. The reaction is complete when the 2-naphthol spot has been fully consumed. Typical reaction times are 8-16 hours.[1]
-
Workup: Cool the reaction to room temperature and carefully quench by the slow addition of ice-cold water. Extract the product with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with water and brine, dry over Na₂SO₄, and concentrate. The crude product should be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
-
Analysis: Confirm the structure and purity of the isolated product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Q6: When should I abandon the Williamson synthesis and use a Buchwald-Hartwig C-O coupling reaction instead?
You should strongly consider moving to a Buchwald-Hartwig C-O coupling if:
-
You consistently obtain low yields (<40%) with the Williamson synthesis despite careful optimization of base, solvent, and temperature.
-
Elimination is the major competing pathway and cannot be suppressed.
-
You are working with a very sterically hindered or electronically deactivated substrate.
The Buchwald-Hartwig reaction excels in these challenging cases, providing a reliable and often high-yielding route to the desired aryl ether.[3][14] It involves coupling 2-naphthol directly with an N-protected 3-halopiperidine using a palladium catalyst, a phosphine ligand, and a base.
Key Optimization Parameters for Buchwald-Hartwig:
-
Catalyst/Ligand System: The choice of phosphine ligand is critical. Sterically hindered, electron-rich biaryl phosphine ligands (e.g., RuPhos, XPhos, SPhos) are often required for efficient C-O coupling.[14][15]
-
Base: A non-nucleophilic base is required. Weak bases like K₃PO₄ or Cs₂CO₃ are commonly used.
-
Solvent: Anhydrous, non-coordinating solvents like toluene or dioxane are typical.
References
-
Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]
-
ChemTalk. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
-
Royal Society of Chemistry. (2018). Diaryl ethers synthesis: nano-catalysts in carbon-oxygen cross-coupling reactions. Retrieved from [Link]
-
Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]
-
Semantic Scholar. (n.d.). A general and efficient catalyst for palladium-catalyzed C-O coupling reactions of aryl halides with primary alcohols. Retrieved from [Link]
-
MDPI. (n.d.). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Williamson Ether Synthesis. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Palladium-Catalyzed C–O Cross-Coupling of Primary Alcohols. Retrieved from [Link]
-
Journal of the American Chemical Society. (2010). A General and Efficient Catalyst for Palladium-Catalyzed C−O Coupling Reactions of Aryl Halides with Primary Alcohols. Retrieved from [Link]
-
Khan Academy. (n.d.). Williamson ether synthesis. Retrieved from [Link]
- Unknown Source. (n.d.). 12. The Williamson Ether Synthesis.
-
Quora. (2021). What is the reaction mechanism of B-naphthol methyl ether via Williamson synthesis method with any strong base? Retrieved from [Link]
-
ResearchGate. (n.d.). (A) Reaction optimization and elucidation of best conditions. Retrieved from [Link]
-
Chemistry LibreTexts. (2020). 15.3: The Williamson Ether Synthesis. Retrieved from [Link]
-
Wikipedia. (n.d.). Ullmann condensation. Retrieved from [Link]
- Homework.Study.com. (n.d.). Would one be able to prepare tert-butyl naphthyl ether by using the Williamson ether synthesis...
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]
-
Organic Chemistry Portal. (2019). Mitsunobu Reaction. Retrieved from [Link]
-
Organic Synthesis. (n.d.). Mitsunobu reaction. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. Retrieved from [Link]
-
Wikipedia. (n.d.). Mitsunobu reaction. Retrieved from [Link]
-
ResearchGate. (2025). Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)NHC Catalysts. Retrieved from [Link]
-
Organic Syntheses. (n.d.). A general procedure for mitsunobu inversion of sterically hindered alcohols. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved from [Link]
-
ResearchGate. (2025). The Ullmann Ether Condensation. Retrieved from [Link]
-
YouTube. (2018). Williamson Ether Synthesis. Retrieved from [Link]
-
University of Richmond. (n.d.). Organic Chemistry Williamson Ether Synthesis. Retrieved from [Link]
-
Organic Chemistry Tutor. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]
Sources
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. jk-sci.com [jk-sci.com]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 5. Ullmann Reaction [organic-chemistry.org]
- 6. Diaryl ethers synthesis: nano-catalysts in carbon-oxygen cross-coupling reactions - RSC Advances (RSC Publishing) DOI:10.1039/C8RA02818D [pubs.rsc.org]
- 7. glaserr.missouri.edu [glaserr.missouri.edu]
- 8. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 9. Mitsunobu Reaction [organic-chemistry.org]
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- 14. Palladium-Catalyzed C–O Cross-Coupling of Primary Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purification of 3-(Naphthalen-2-yloxy)piperidine
This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of 3-(naphthalen-2-yloxy)piperidine. The methodologies and principles discussed are grounded in established chemical practices for purifying piperidine-containing heterocyclic compounds.
Section 1: Initial Purity Assessment & Common Impurities
A successful purification strategy begins with a thorough understanding of the crude product's composition. The choice of purification technique is dictated by the nature and quantity of impurities present.
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in my crude 3-(naphthalen-2-yloxy)piperidine reaction mixture?
A1: Impurities are typically derived from the synthetic route employed. Common impurities include:
-
Unreacted Starting Materials: Depending on the synthesis, this could include 2-naphthol or a 3-substituted piperidine precursor.
-
Byproducts: Side reactions can lead to the formation of undesired isomers or products from over-reaction. For example, N-alkylation of the piperidine nitrogen could occur if reactive alkylating agents are present.
-
Reagent-Related Impurities: Residual catalysts, bases (e.g., potassium carbonate), or coupling agents used in the synthesis.
-
Oxidation Products: Piperidine and its derivatives can be susceptible to air oxidation, often leading to discoloration (e.g., a yellow or brown tint). Proper storage under an inert atmosphere is crucial.
-
Residual Solvents: Solvents used in the reaction or initial workup (e.g., DMF, acetonitrile, dichloromethane).
Table 1: Potential Impurities and Their Characteristics
| Impurity Class | Example | Typical Properties | Suggested Removal Method |
|---|---|---|---|
| Starting Material | 2-Naphthol | Acidic (phenolic) | Acid-Base Extraction, Chromatography |
| Starting Material | 3-Halopiperidine | Basic, Polar | Chromatography, Recrystallization |
| Byproduct | N-Alkylated Species | Basic, Polarity varies | Chromatography |
| Reagent | Potassium Carbonate | Basic, Inorganic | Aqueous Wash / Extraction |
| Degradant | Oxidation Products | Often colored, Polar | Chromatography, Recrystallization |
Q2: What analytical techniques should I use for a preliminary purity assessment?
A2: A multi-technique approach is recommended:
-
Thin-Layer Chromatography (TLC): An indispensable, rapid technique to visualize the number of components in your crude mixture. It is also used to determine the appropriate solvent system for column chromatography.[1]
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the purity of the sample and can resolve closely related impurities.[2] Note that piperidine free bases can sometimes show peak splitting or tailing; adjusting the mobile phase pH with a buffer or an additive like trifluoroacetic acid (TFA) can often resolve this.[3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the desired product and identifying major impurities by their characteristic signals.[2]
Section 2: Purification via Recrystallization
Recrystallization is a powerful technique for purifying solid compounds that are highly pure (>90%) but contain minor impurities. It relies on the difference in solubility of the compound and its impurities in a chosen solvent at different temperatures.
Troubleshooting Guide: Recrystallization
Q1: I've added a hot solvent, and my compound has oiled out instead of dissolving. What should I do?
A1: Oiling out occurs when the solid melts before it dissolves or when the solution becomes supersaturated at a temperature above the compound's melting point.
-
Causality: The boiling point of your chosen solvent is likely too high.
-
Solution: Add more solvent to decrease the saturation point. If that fails, remove the solvent in vacuo and restart with a lower-boiling point solvent or a solvent mixture.
Q2: My compound has successfully dissolved, but no crystals form upon cooling. What are my next steps?
A2: Crystal formation requires nucleation. If the solution is too clean or the cooling process is too rapid, spontaneous nucleation may not occur.
-
Solutions:
-
Scratch the Flask: Gently scratch the inside of the flask with a glass rod at the meniscus. The microscopic glass fragments can act as nucleation sites.
-
Seed Crystals: If you have a small amount of pure product, add a single tiny crystal to the solution to induce crystallization.
-
Reduce Temperature: Cool the solution further using an ice bath or refrigerator. Be aware that rapid cooling can sometimes trap impurities.
-
Reduce Solvent Volume: If the solution is not saturated enough, carefully evaporate a small amount of the solvent and attempt to cool again.
-
Q3: The yield from recrystallization is very low. How can I improve it?
A3: Low yield typically means too much solvent was used or the compound has significant solubility in the solvent even at low temperatures.
-
Causality: The compound is too soluble in the chosen solvent.
-
Solution: Minimize the amount of hot solvent used to just dissolve the compound. After filtering the crystals, cool the filtrate further to see if a second crop of crystals can be obtained. For future attempts, consider using a solvent system where the compound has lower solubility.
Protocol: Single-Solvent Recrystallization
-
Solvent Selection: In separate test tubes, test the solubility of a small amount (~10-20 mg) of your crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, acetone, methanol).[4] A suitable solvent will dissolve the compound poorly at room temperature but completely upon heating.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the chosen solvent dropwise while heating the mixture (e.g., on a hotplate) and stirring until the solid is just dissolved. Do not add excessive solvent.
-
Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Subsequently, place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the crystals under vacuum to remove all traces of solvent.
Section 3: Purification via Flash Column Chromatography
For complex mixtures or when recrystallization is ineffective, silica gel column chromatography is the method of choice. It separates compounds based on their differential adsorption to the stationary phase (silica gel) and solubility in the mobile phase (eluent).[1][2]
Diagram: Purification Strategy Decision Workflow
Sources
Technical Support Center: Synthesis of 2-Naphthyl 3-Piperidinyl Ether
Welcome to the Technical Support Center for the synthesis of 2-Naphthyl 3-piperidinyl ether. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs) regarding the formation of byproducts during this synthesis. As Senior Application Scientists, we aim to provide not just protocols, but the underlying chemical principles to empower you to overcome common synthetic challenges.
Introduction: The Synthetic Challenge
The synthesis of this compound, a scaffold of interest in medicinal chemistry, typically involves the formation of a C-O bond between the 2-naphthol moiety and the 3-position of a piperidine ring. While seemingly straightforward, this synthesis is often complicated by the presence of a nucleophilic nitrogen atom in the piperidine ring and the potential for various side reactions. This guide will address the most common issues encountered, focusing on byproduct formation and strategies for mitigation.
The primary synthetic routes to this compound include:
-
Williamson Ether Synthesis: Reacting a naphthoxide with a piperidine bearing a leaving group at the 3-position.
-
Mitsunobu Reaction: Coupling of 2-naphthol with 3-hydroxypiperidine.
-
Buchwald-Hartwig C-O Coupling: Palladium-catalyzed reaction of an aryl halide/triflate with 3-hydroxypiperidine.
-
Ullmann Condensation: A copper-catalyzed coupling of an aryl halide with 3-hydroxypiperidine.
Each of these methods presents a unique set of challenges related to byproduct formation, which we will address in the following sections.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
FAQ 1: I am observing a significant amount of N-arylated byproduct. How can I favor O-arylation?
Issue: The most common and often most challenging byproduct in the synthesis of this compound is the formation of the N-arylated isomer, 1-(naphthalen-2-yl)piperidin-3-ol. This arises from the competitive reaction of the piperidine nitrogen with the electrophilic naphthyl precursor.
Root Cause Analysis: The piperidine nitrogen and the hydroxyl group at the 3-position are both nucleophilic. The regioselectivity of the reaction (N- vs. O-arylation) is highly dependent on the reaction conditions, the nature of the starting materials, and the catalytic system employed.
Troubleshooting Strategies:
1. Choice of Synthetic Route:
-
Buchwald-Hartwig and Ullmann Reactions: These reactions are particularly prone to N-arylation. The choice of ligand is critical in directing the regioselectivity. For O-arylation, ligands that favor C-O bond formation should be employed. Copper-based catalyst systems, in some cases with specific ligands like 4,7-dimethoxy-1,10-phenanthroline, have been shown to favor O-arylation of 3-hydroxypyridines, a related substrate class.[1]
-
Williamson Ether Synthesis: This method can offer better control if a pre-formed N-protected 3-halopiperidine is used. The protecting group on the nitrogen prevents it from acting as a nucleophile.
-
Mitsunobu Reaction: This reaction generally favors the reaction at the oxygen nucleophile of the alcohol. However, the basicity of the reaction medium can influence the outcome.
2. Protecting Group Strategy:
The most reliable method to prevent N-arylation is to temporarily protect the piperidine nitrogen.
-
Recommended Protecting Groups: The tert-butyloxycarbonyl (Boc) group is highly effective. It is stable under the basic conditions often used for ether synthesis and can be readily removed under acidic conditions.
Experimental Protocol: N-Protection of 3-Hydroxypiperidine with Boc Anhydride
-
Dissolve 3-hydroxypiperidine in a suitable solvent such as dichloromethane (DCM) or a mixture of dioxane and water.
-
Add a base, such as triethylamine (TEA) or sodium bicarbonate, to neutralize the hydrobromic acid that is formed.
-
Slowly add di-tert-butyl dicarbonate (Boc₂O) (1.1 equivalents) to the solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, perform an aqueous workup and extract the product with an organic solvent.
-
Purify the N-Boc-3-hydroxypiperidine by column chromatography.
Logical Workflow for N-Protection Strategy
Caption: Competing SN2 and E2 pathways in the Williamson ether synthesis.
FAQ 3: I am performing a Mitsunobu reaction and observing byproducts related to the DEAD/DIAD reagent.
Issue: In the Mitsunobu reaction, side products can form from the reaction of the azodicarboxylate (e.g., DEAD or DIAD) with the reaction intermediates. [2]A common side-product is when the azodicarboxylate displaces the activated alcohol instead of the intended nucleophile (2-naphthol). [2] Root Cause Analysis: This side reaction is more likely to occur if the nucleophile (2-naphthol) is not sufficiently acidic (pKa > 13) or if it is not nucleophilic enough due to steric or electronic factors. [2] Troubleshooting Strategies:
1. Order of Reagent Addition:
-
The standard and generally most effective protocol is to pre-mix the alcohol (3-hydroxypiperidine), the nucleophile (2-naphthol), and triphenylphosphine in a suitable solvent (e.g., THF) and then add the azodicarboxylate (DEAD or DIAD) slowly at a reduced temperature (e.g., 0 °C). [3]This ensures that the betaine intermediate formed from triphenylphosphine and the azodicarboxylate reacts preferentially with the acidic 2-naphthol.
2. Solvent Choice:
-
THF is a commonly used and effective solvent for the Mitsunobu reaction. [3] 3. Purification:
-
The byproducts of the Mitsunobu reaction, such as triphenylphosphine oxide and the reduced azodicarboxylate, can often be challenging to remove. Purification by column chromatography is typically required.
Experimental Protocol: Mitsunobu Reaction
-
In an oven-dried flask under an inert atmosphere, dissolve N-Boc-3-hydroxypiperidine (1 equivalent), 2-naphthol (1.2 equivalents), and triphenylphosphine (1.5 equivalents) in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of DIAD (1.5 equivalents) in THF dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to separate the desired ether from triphenylphosphine oxide and other byproducts.
FAQ 4: My reaction mixture contains unreacted 2-naphthol and a byproduct that appears to be a dimer of 2-naphthol.
Issue: At elevated temperatures, especially under certain catalytic conditions, 2-naphthol can undergo self-condensation or other side reactions.
Root Cause Analysis: The naphthol ring system is electron-rich and can be susceptible to oxidative coupling or other electrophilic substitution reactions under harsh conditions.
Troubleshooting Strategies:
1. Temperature Control:
-
Avoid excessively high reaction temperatures. If a reaction requires heating, it is crucial to carefully control the temperature to the minimum required for the desired transformation.
2. Inert Atmosphere:
-
Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative side reactions.
3. Purification:
-
Unreacted 2-naphthol can often be removed from the crude product by washing the organic layer with a basic aqueous solution (e.g., 1M NaOH). The 2-naphthol will be deprotonated to the water-soluble naphthoxide, while the desired ether product remains in the organic phase.
Summary of Key Byproducts and Mitigation Strategies
| Byproduct | Likely Cause | Recommended Mitigation Strategies |
| 1-(naphthalen-2-yl)piperidin-3-ol (N-arylation) | Competitive nucleophilic attack by the piperidine nitrogen. | - Use an N-protecting group (e.g., Boc).- Optimize catalyst and ligand for O-arylation in Buchwald-Hartwig/Ullmann reactions. |
| 1,2,3,4-Tetrahydropyridine (Elimination) | E2 elimination competing with SN2 in Williamson synthesis with a 3-halopiperidine. | - Lower reaction temperature.- Use a less sterically hindered base.- Consider tosylate or mesylate as the leaving group. |
| Azodicarboxylate Adducts | Side reaction in the Mitsunobu reaction. | - Add the azodicarboxylate slowly at low temperature to a pre-mixed solution of the other reactants. |
| 2-Naphthol Dimer/Oligomers | Self-condensation of 2-naphthol at high temperatures. | - Maintain careful temperature control.- Use an inert atmosphere. |
References
- Bridged Piperidine Analogues of a High Affinity Naphthalene-Based P2Y14R Antagonist. Journal of Medicinal Chemistry, 2022.
- Cu-catalyzed N- and O-arylation of 2-, 3-, and 4-hydroxypyridines and hydroxyquinolines. Organic Letters, 2007.
-
Mitsunobu reaction - Wikipedia. Available at: [Link]
-
The Williamson Ether Synthesis - Master Organic Chemistry. Available at: [Link]
-
Ullmann condensation - Wikipedia. Available at: [Link]
-
Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. Available at: [Link]
-
Mitsunobu Reaction - Organic Chemistry Portal. Available at: [Link]
-
-
The Williamson Ether Synthesis. Available at: [Link]
-
-
Mitsunobu reaction - Organic Synthesis. Available at: [Link]
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- 3. Catalyst-controlled regiodivergent Friedel–Crafts reactions of 1-naphthols with 2,3-dioxopyrrolidines: synthesis of polycyclic 2-pyrrolidinones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Stability and Degradation of 2-Naphthyl 3-Piperidinyl Ether
Introduction
Welcome to the technical support guide for 2-Naphthyl 3-piperidinyl ether. This document is designed for researchers, scientists, and drug development professionals to navigate the complexities of its stability and degradation. As of this writing, specific literature on the stability profile of this compound is not publicly available. Therefore, this guide is built upon established principles of forced degradation studies and the known chemistry of its core functional groups: the naphthyl ether and the piperidine ring.[1][2] We will leverage data from structurally related compounds, such as 2-naphthol and other aryl ethers, to provide a robust predictive framework for your experiments.
This guide will help you anticipate potential stability issues, design appropriate analytical methods, and troubleshoot common problems encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: I'm observing new, unexpected peaks in my HPLC analysis after storing my sample of this compound. What is likely happening?
A1: The appearance of new peaks is a classic indicator of compound degradation. This compound, like many complex organic molecules, is susceptible to degradation from environmental factors. Based on its structure, the primary suspects are:
-
Oxidation: The piperidine ring, being a secondary amine, and the electron-rich naphthalene ring are both susceptible to oxidation.[2] Atmospheric oxygen can be sufficient to cause slow degradation over time.
-
Photodegradation: Naphthalene derivatives are known to be light-sensitive.[3][4] Exposure to ambient or UV light can induce photochemical reactions, leading to the formation of various degradation products. The Safety Data Sheet for the related compound 2-naphthol explicitly notes that it is light sensitive.[3]
-
Hydrolysis: While the aryl ether bond is generally stable, it can be susceptible to cleavage under strongly acidic or basic conditions, which might be present if your sample is not stored in a neutral, dry state.
Recommendation: Store the compound tightly sealed, protected from light, and in a dry environment, preferably under an inert atmosphere (e.g., argon or nitrogen) at recommended storage temperatures.[3]
Q2: How can I systematically determine the stability of this compound and identify its degradation products?
A2: A forced degradation study (also known as stress testing) is the standard approach.[1][5] This involves intentionally subjecting the compound to harsh conditions to accelerate its degradation, allowing you to identify potential degradation products and pathways in a shortened timeframe.[2][6] These studies are critical for developing stability-indicating analytical methods.
The core conditions to test, as recommended by ICH guidelines, are:
-
Acid Hydrolysis: (e.g., 0.1 M HCl)
-
Base Hydrolysis: (e.g., 0.1 M NaOH)
-
Oxidation: (e.g., 3% H₂O₂)
-
Thermal Stress: (e.g., dry heat at 60-80°C)
-
Photolytic Stress: (Exposure to UV and visible light, e.g., 1.2 million lux hours)[2][5]
By analyzing the stressed samples with a high-resolution technique like LC-MS/MS, you can separate the parent compound from its degradants and obtain mass information to help elucidate their structures.[7]
Q3: What are the most probable degradation pathways for this molecule?
A3: Based on its chemical structure, we can hypothesize several primary degradation pathways. The diagram below illustrates these possibilities, which should be confirmed experimentally.
Caption: Hypothetical degradation pathways for this compound.
-
Ether Hydrolysis: Cleavage of the C-O ether bond would yield 2-naphthol and 3-hydroxypiperidine . This is more likely under strong acidic or basic conditions.
-
Piperidine Oxidation: The secondary amine in the piperidine ring is a prime target for oxidation, potentially forming the corresponding N-oxide .
-
Naphthalene Ring Oxidation: The electron-rich naphthalene ring can be oxidized, especially in the presence of light or strong oxidants, to form naphthoquinone-type structures . Oxidative coupling to form dimers, similar to the formation of BINOL from 2-naphthol, is also a possibility.[8][9]
-
Photodegradation: Exposure to light can lead to complex reactions, including the formation of radical species, leading to various adducts or ring-opened products.[4][10]
Troubleshooting Guide
| Observed Problem | Potential Cause | Recommended Action & Explanation |
| Rapid loss of parent peak and appearance of a peak matching 2-naphthol in acidic/basic solutions. | Ether Bond Hydrolysis. | The ether linkage is being cleaved. This confirms the hydrolysis pathway. Neutralize your sample matrix immediately after the experiment to halt further degradation. Use buffered solutions if pH control is critical for your application. |
| Sample turns yellow/brown upon exposure to air or light. | Oxidation/Photodegradation. | This color change often indicates the formation of conjugated systems, such as naphthoquinones, which are colored.[11] Handle the compound under subdued light and consider using an inert atmosphere for all manipulations and storage. Use amber vials for sample preparation and storage. |
| Multiple new peaks appear in HPLC after treatment with H₂O₂. | Oxidative Degradation. | This indicates that the molecule has multiple sites susceptible to oxidation (piperidine nitrogen, naphthalene ring). Use LC-MS to determine the masses of the new peaks. This can help differentiate between N-oxidation, hydroxylation of the rings, or other oxidative products.[7] |
| Inconsistent results between experimental runs. | Uncontrolled Degradation. | The compound may be degrading during sample preparation or analysis. Ensure consistent timing, light exposure, and temperature for all samples. Prepare standards and samples immediately before analysis to minimize variability. |
Experimental Protocols
Protocol 1: Forced Degradation Study Workflow
This protocol outlines the steps for conducting a comprehensive forced degradation study.
Caption: Workflow for a forced degradation study.
Detailed Steps:
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water).[5]
-
Stress Conditions:
-
Acid: Mix 1 mL of stock with 1 mL of 0.2 M HCl (final concentration 0.1 M HCl). Incubate at 60°C.
-
Base: Mix 1 mL of stock with 1 mL of 0.2 M NaOH (final concentration 0.1 M NaOH). Incubate at 60°C.
-
Oxidative: Mix 1 mL of stock with 1 mL of 6% H₂O₂ (final concentration 3% H₂O₂). Keep at room temperature, protected from light.
-
Thermal: Store the solid compound and a vial of the stock solution in an oven at 80°C.
-
Photolytic: Expose the solid compound and a vial of the stock solution in a photostability chamber.
-
-
Sampling: Withdraw aliquots at appropriate time points (e.g., 0, 2, 8, 24 hours). The goal is to achieve 5-20% degradation.[5]
-
Quenching:
-
For acid/base samples, neutralize with an equimolar amount of base/acid.
-
For other samples, cool to room temperature if heated.
-
-
Analysis: Dilute all samples to a suitable concentration and analyze using a validated stability-indicating HPLC method. An ideal method will separate the parent peak from all degradation products. Use a PDA detector to check for peak purity and an MS detector to identify degradants.
Protocol 2: Development of a Stability-Indicating HPLC Method
-
Column Selection: Start with a C18 reversed-phase column (e.g., 150 x 4.6 mm, 5 µm particle size), which is versatile for aromatic compounds.[7]
-
Mobile Phase Scouting:
-
Use a gradient elution to effectively separate compounds with different polarities.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Start with a gradient like 10% B to 90% B over 20 minutes.
-
-
Wavelength Selection: Use a PDA detector to scan the UV spectrum of the parent compound. The naphthalene ring system should have strong absorbance around 220-230 nm and other characteristic absorbances at higher wavelengths. Monitor at multiple wavelengths to ensure detection of all degradants.
-
Method Validation:
-
Inject a mixture of your stressed samples (acid, base, oxidative, etc.).
-
Optimize the gradient to achieve baseline separation between the parent peak and all degradation product peaks.
-
The method is considered "stability-indicating" if it can resolve all relevant peaks. Validate according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, and precision.[7]
-
References
- Sigma-Aldrich. (2025). Safety Data Sheet for 2-Naphthol.
- R Discovery. (n.d.). Forced Degradation Studies Research Articles.
- Patel, Y. et al. (n.d.).
- Buvik, A. et al. (2016). Forced Degradation Studies for Biopharmaceuticals. Pharmaceutical Technology.
- Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability.
- Blessy, M. et al. (2013).
- University of Glasgow. (n.d.).
- MDPI. (n.d.). Degradation of 2-Naphthol in Aqueous Solution by Electro-Fenton System.
- KEGG. (2025).
- PubMed. (n.d.).
- Sigma-Aldrich. (n.d.). 2-Naphthol 99% 135-19-3.
- ResearchGate. (n.d.).
- Wikipedia. (n.d.). 2-Naphthol.
- Tavana, M. et al. (2011). Oxidative Coupling of 2-Naphthol and 2-Alkoxy Naphthalene by CuCl2 and FeCl3. Asian Journal of Chemistry.
- ResearchGate. (2008).
- Sreekanth, A. et al. (n.d.). Oxidation Reactions of 1-and 2-Naphthols: An Experimental and Theoretical Study.
- OECD. (2002). 2-NAPHTHOL CAS N°: 135-19-3.
- MDPI. (n.d.).
- NIH. (2017). Hydrogenolytic Cleavage of Naphthylmethyl Ethers in the Presence of Sulfides.
- Benchchem. (n.d.). 2-Naphthyl Glycidyl Ether|CAS 5234-06-0.
- ChemicalBook. (n.d.). 2-Naphthol CAS#: 135-19-3.
- NIH. (n.d.).
- ResearchGate. (2022).
- PubChem. (2026). 2-Naphthol.
- ACS Publications. (2026).
- Wikipedia. (n.d.). Sodium amide.
- Organic Syntheses. (n.d.). (s)-(−)- and (r)-(+)-1,1'-bi-2-naphthol.
- SynZeal. (n.d.). 2-Naphthyl Glycidyl Ether | 5234-06-0.
- Google Patents. (n.d.).
Sources
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- 2. files01.core.ac.uk [files01.core.ac.uk]
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- 4. researchgate.net [researchgate.net]
- 5. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 6. pharmtech.com [pharmtech.com]
- 7. discovery.researcher.life [discovery.researcher.life]
- 8. asianpubs.org [asianpubs.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
Technical Support Center: Synthesis of 2-Naphthyl 3-piperidinyl ether
This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth technical support for the synthesis of 2-Naphthyl 3-piperidinyl ether. Here, we address common challenges and provide detailed, field-proven protocols to help you navigate the complexities of this synthesis and improve your product yield.
Introduction: The Synthetic Challenge
The synthesis of this compound presents a classic challenge in organic chemistry: the formation of an ether linkage at a secondary carbon center, which is further complicated by the presence of a reactive secondary amine. The primary hurdles to achieving a high yield are the competition between the desired nucleophilic substitution (SN2) and elimination (E2) reactions, as well as the potential for undesired N-alkylation of the piperidine ring. This guide will explore two primary synthetic routes, offering troubleshooting advice and optimized protocols for each.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the synthesis of this compound.
Low or No Product Yield
Q1: My reaction has resulted in a very low yield of the desired ether. What are the likely causes?
A1: Low yields can stem from several factors, depending on your chosen synthetic route.
-
For Williamson Ether Synthesis:
-
Elimination as the Major Pathway: The reaction of 2-naphthoxide with an activated N-protected 3-hydroxypiperidine (e.g., a tosylate or mesylate) is highly susceptible to E2 elimination due to the strong basicity of the naphthoxide and the secondary nature of the electrophilic carbon.
-
Poor Leaving Group: If the hydroxyl group on the piperidine was not effectively converted to a good leaving group (e.g., tosylate, mesylate), the SN2 reaction will not proceed efficiently.
-
Steric Hindrance: The bulky nature of the 2-naphthoxide can hinder its approach to the secondary carbon of the piperidine ring, slowing down the SN2 reaction and allowing the E2 pathway to dominate.[1]
-
-
For Mitsunobu Reaction:
-
Insufficiently Acidic Nucleophile: The Mitsunobu reaction works best with nucleophiles that have a pKa of less than 15.[2][3] While 2-naphthol is acidic enough, reaction conditions can impact its effective nucleophilicity.
-
Steric Hindrance: Although generally robust, highly sterically hindered alcohols and nucleophiles can lead to slower reaction rates.
-
Reagent Quality: The quality of the triphenylphosphine (PPh₃) and the azodicarboxylate (DEAD or DIAD) is critical. Old or decomposed reagents will lead to poor results.
-
Q2: I am observing a significant amount of an alkene byproduct. How can I minimize this?
A2: Alkene formation is a clear sign of the E2 elimination pathway competing with the desired SN2 reaction. Here are some strategies to mitigate this:
-
Reaction Temperature: Lowering the reaction temperature generally favors the SN2 pathway over E2. Elimination reactions often have a higher activation energy.
-
Choice of Base (for Williamson Synthesis): While a strong base is needed to deprotonate the 2-naphthol, using a less hindered base might slightly favor the SN2 reaction.
-
Consider the Mitsunobu Reaction: The Mitsunobu reaction avoids the use of a strong base, thereby significantly reducing the likelihood of E2 elimination.[2]
Side Reactions and Impurities
Q3: My final product is contaminated with N-alkylated byproducts. How can I prevent this?
A3: N-alkylation is a common side reaction if the piperidine nitrogen is not protected. The use of a suitable protecting group, such as the tert-butyloxycarbonyl (Boc) group, is essential.[4][5][6] The Boc group is stable under the conditions of both the Williamson and Mitsunobu reactions and can be removed under acidic conditions after the ether linkage is formed.[7]
Q4: I am having difficulty removing the triphenylphosphine oxide byproduct from my Mitsunobu reaction.
A4: Triphenylphosphine oxide (TPPO) is a common and often difficult-to-remove byproduct of the Mitsunobu reaction. Here are some purification strategies:
-
Crystallization: If your product is a solid, crystallization can be an effective way to separate it from the more soluble TPPO.
-
Column Chromatography: Careful selection of the eluent system can allow for the separation of your product from TPPO. A gradient elution is often necessary.
-
Alternative Reagents: Consider using a modified phosphine reagent that results in a more easily removable phosphine oxide.
Recommended Synthetic Pathways
Two primary pathways are recommended for the synthesis of this compound. The choice between them will depend on the available reagents, equipment, and the desired scale of the reaction.
Detailed Experimental Protocols
Step 1: N-Protection of 3-Hydroxypiperidine
Objective: To protect the piperidine nitrogen with a Boc group to prevent N-alkylation in subsequent steps.
| Reagent/Solvent | Molar Eq. | Purity | Notes |
| 3-Hydroxypiperidine | 1.0 | >98% | Can be used as the free base or hydrochloride salt. |
| Di-tert-butyl dicarbonate (Boc₂O) | 1.1 | >97% | |
| Triethylamine (Et₃N) | 1.2 | >99% | Required if starting with the hydrochloride salt. |
| Dichloromethane (DCM) | - | Anhydrous |
Procedure:
-
To a solution of 3-hydroxypiperidine (1.0 eq) in anhydrous dichloromethane (DCM), add triethylamine (1.2 eq) if starting from the hydrochloride salt.
-
Cool the mixture to 0 °C in an ice bath.
-
Add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in DCM dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 3-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[8]
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-Boc-3-hydroxypiperidine, which can often be used in the next step without further purification.
Pathway 1: Mitsunobu Reaction
Objective: To form the ether linkage via a Mitsunobu reaction, which proceeds with inversion of stereochemistry at the secondary alcohol.[2]
| Reagent/Solvent | Molar Eq. | Purity | Notes |
| N-Boc-3-hydroxypiperidine | 1.0 | >98% | |
| 2-Naphthol | 1.2 | >99% | |
| Triphenylphosphine (PPh₃) | 1.5 | >99% | |
| Diisopropyl azodicarboxylate (DIAD) | 1.5 | ~95% | DEAD can also be used. |
| Tetrahydrofuran (THF) | - | Anhydrous |
Procedure:
-
To a solution of N-Boc-3-hydroxypiperidine (1.0 eq), 2-naphthol (1.2 eq), and triphenylphosphine (1.5 eq) in anhydrous THF, cool the mixture to 0 °C in an ice bath.
-
Slowly add diisopropyl azodicarboxylate (DIAD, 1.5 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford N-Boc-2-(piperidin-3-yloxy)naphthalene.[3]
Pathway 2: Williamson Ether Synthesis
Objective: To form the ether linkage via an SN2 reaction. This pathway requires activation of the hydroxyl group.
Step 2a: Activation of N-Boc-3-hydroxypiperidine (Mesylation)
| Reagent/Solvent | Molar Eq. | Purity | Notes |
| N-Boc-3-hydroxypiperidine | 1.0 | >98% | |
| Methanesulfonyl chloride (MsCl) | 1.2 | >99% | |
| Triethylamine (Et₃N) | 1.5 | >99% | |
| Dichloromethane (DCM) | - | Anhydrous |
Procedure:
-
Dissolve N-Boc-3-hydroxypiperidine (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM and cool to 0 °C.
-
Add methanesulfonyl chloride (1.2 eq) dropwise.
-
Stir the reaction at 0 °C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 2-4 hours. Monitor by TLC.
-
Wash the reaction mixture with cold water, 1M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give N-Boc-3-mesyloxypiperidine, which should be used immediately in the next step.
Step 2b: Ether Formation
| Reagent/Solvent | Molar Eq. | Purity | Notes |
| N-Boc-3-mesyloxypiperidine | 1.0 | - | Used directly from the previous step. |
| 2-Naphthol | 1.5 | >99% | |
| Sodium hydride (NaH) | 1.5 | 60% dispersion in oil | |
| Dimethylformamide (DMF) | - | Anhydrous |
Procedure:
-
To a suspension of sodium hydride (1.5 eq) in anhydrous DMF, add a solution of 2-naphthol (1.5 eq) in DMF dropwise at 0 °C.
-
Stir the mixture at room temperature for 30 minutes, or until hydrogen evolution ceases.
-
Add a solution of N-Boc-3-mesyloxypiperidine (1.0 eq) in DMF.
-
Heat the reaction mixture to 60-80 °C and stir for 12-24 hours. Monitor by TLC.
-
Cool the reaction to room temperature and quench by the slow addition of water.
-
Extract the product with ethyl acetate. Wash the combined organic layers with water and brine.
-
Dry the organic layer, concentrate, and purify by column chromatography.
Final Step: N-Boc Deprotection
Objective: To remove the Boc protecting group to yield the final product.
| Reagent/Solvent | Molar Eq. | Purity | Notes |
| N-Boc-2-(piperidin-3-yloxy)naphthalene | 1.0 | >95% | |
| Trifluoroacetic acid (TFA) | 5-10 | >99% | |
| Dichloromethane (DCM) | - | Anhydrous |
Procedure:
-
Dissolve the N-Boc protected ether (1.0 eq) in anhydrous DCM.
-
Cool the solution to 0 °C and slowly add trifluoroacetic acid (5-10 eq).
-
Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC.
-
Once the reaction is complete, remove the solvent and excess TFA under reduced pressure.
-
Dissolve the residue in DCM and wash with saturated NaHCO₃ solution to neutralize any remaining acid.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield this compound. Further purification may be achieved by crystallization or column chromatography.
References
- Hu, H. (2018). Preparation method of (S)-N-Boc-3-hydroxypiperidine. CN108864003A.
- (2016). Method for preparing (S)
- Sigma-Aldrich.
- Aapptec Peptides. N-Terminal Deprotection - Fmoc removal.
- (2020). Preparation method of (S) -N-BOC-3-hydroxy piperidine. CN110759853B.
- BenchChem. Application Notes and Protocols for the Mitsunobu Reaction with N-Boc-4-hydroxypiperidine.
- Efficient Preparation of (S)-N-Boc-3-Hydroxylpiperidine Through Bioreduction by a Thermostable Aldo-KetoReductase. PubMed.
- BenchChem.
- (2016). Synthetic method of (S)-N-Boc-3-hydroxypiperidine. CN105439939A.
- Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Open Research@CSIR-NIScPR.
- (2019). Column chromatography and preparative TLC for isolation and purification of coumarins from Peucedanum verticillare L. Koch ex DC.
- Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry.
- (2013). Synthesis method for N-Boc-3-piperidone. CN103204801A.
- BenchChem. Application Notes and Protocols: Mitsunobu Reaction Conditions for (S)-1-Boc-3-hydroxypiperidine.
- (2021). Purification and Identification of Secondary Compounds in Mangifera indica L., Piper betle L. and Lawsonia inermis L.
- Deprotection of N-Boc Groups under Continuous-Flow High-Temper
- (2014). Thin-layer Chromatographic (TLC) Separations and Bioassays of Plant Extracts to Identify Antimicrobial Compounds. PMC - NIH.
- Sigma-Aldrich.
- Sigma-Aldrich.
- MySkinRecipes. N-Boc-3-Mesyloxypiperidine.
- (2024).
- (2005). Synthesis of Alkyl Aryl Ethers by Catalytic Williamson Ether Synthesis with Weak Alkylation Agents.
- (2019). Mitsunobu Reaction. Organic Chemistry Portal.
- (2001). Chemical Constituents of Piper betle Linn. (Piperaceae) Roots. MDPI.
- (2022).
- Isolation, purification and characterization of allelop
- (2005).
- (2009). Deprotection of N-BOC compounds.
- Mitsunobu reaction. Organic Synthesis.
- Professor Dave Explains. (2018). Williamson Ether Synthesis. YouTube.
- (2015). Enantioselective synthesis of (S)
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- 5. peptide.com [peptide.com]
- 6. Efficient Preparation of (S)-N-Boc-3-Hydroxylpiperidine Through Bioreduction by a Thermostable Aldo-KetoReductase - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 8. derpharmachemica.com [derpharmachemica.com]
Technical Support Center: Synthesis of 3-Substituted Piperidines
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals engaged in the synthesis of 3-substituted piperidines. This complex yet crucial synthetic endeavor often presents challenges that can lead to diminished yields and impurities. This guide is designed to provide in-depth, field-proven insights to help you troubleshoot and optimize your synthetic routes.
Troubleshooting Guide: Low Yields in 3-Substituted Piperidine Synthesis
Low yields in the synthesis of 3-substituted piperidines can stem from a multitude of factors, from the quality of starting materials to the nuances of the reaction conditions. This section provides a structured approach to identifying and resolving common issues.
Question 1: My reduction of a substituted pyridine to a 3-substituted piperidine is resulting in a low yield and a complex mixture of products. What are the likely causes and how can I improve this?
The catalytic hydrogenation of substituted pyridines is a common route to piperidine derivatives; however, it is often challenging and can be substrate-specific, sometimes requiring harsh conditions.[1][2]
Potential Causes & Solutions:
-
Incomplete Reduction or Side Reactions: The dearomatization of the pyridine ring is an energetically demanding process.[3][4] Inadequate reaction conditions can lead to a mixture of partially reduced intermediates (dihydropyridines, tetrahydropyridines) and over-reduced or rearranged products.[3][4]
-
Troubleshooting:
-
Catalyst Selection: The choice of catalyst is critical. While PtO2 is commonly used, other catalysts like Rhodium on carbon (Rh/C) or Palladium on carbon (Pd/C) might offer better selectivity and activity for your specific substrate.[1][4]
-
Reaction Conditions: High pressure and/or elevated temperatures are often necessary for complete reduction.[1] A systematic screening of pressure (e.g., 50-70 bar) and temperature is recommended.[2]
-
Solvent Choice: Glacial acetic acid is a common solvent for these reductions as it can protonate the pyridine nitrogen, facilitating hydrogenation.[2]
-
-
-
Catalyst Poisoning: Impurities in the starting material or solvent can poison the catalyst, leading to incomplete conversion.
-
Troubleshooting:
-
Purification of Starting Materials: Ensure the purity of your substituted pyridine. Recrystallization or column chromatography may be necessary.
-
Solvent Purity: Use high-purity, dry solvents.
-
-
Question 2: I am attempting a Pictet-Spengler reaction to form a tetrahydro-β-carboline (a 3,4-disubstituted piperidine precursor) and observing low yields. What are the key parameters to investigate?
The Pictet-Spengler reaction is a powerful tool for constructing the piperidine ring within a larger framework, involving the condensation of a β-arylethylamine with an aldehyde or ketone followed by cyclization.[5]
Potential Causes & Solutions:
-
Inefficient Iminium Ion Formation: The reaction proceeds through an iminium ion intermediate, and its formation is the driving force for the cyclization.[5]
-
Troubleshooting:
-
Acid Catalyst: The choice and concentration of the acid catalyst are crucial. Brønsted acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl), or Lewis acids such as BF₃·OEt₂ can be employed. A screening of different acids and their stoichiometry is recommended.
-
Dehydration: The initial condensation to form the imine releases water. In some cases, the removal of water using a Dean-Stark trap or molecular sieves can drive the equilibrium towards the imine and subsequent iminium ion formation.
-
-
-
Poor Nucleophilicity of the Aromatic Ring: The cyclization step involves the attack of the aromatic ring onto the iminium ion. Electron-withdrawing groups on the aromatic ring can deactivate it, leading to poor yields.
-
Troubleshooting:
-
Reaction Temperature: Increasing the reaction temperature can sometimes overcome the activation barrier for cyclization with less nucleophilic aromatic rings.
-
-
-
Substrate Decomposition: Harsh acidic conditions or high temperatures can lead to the decomposition of sensitive starting materials or products.
-
Troubleshooting:
-
Milder Conditions: Explore milder reaction conditions, such as using aprotic solvents where the reaction has been shown to proceed in higher yields, sometimes even without an acid catalyst.[5]
-
-
Question 3: My synthesis involves a protecting group strategy, and I am experiencing low yields after the deprotection step. What could be the issue?
Protecting groups are often necessary in multi-step syntheses to mask reactive functional groups.[6][7][8] However, the choice of protecting group and the deprotection conditions can significantly impact the overall yield.
Potential Causes & Solutions:
-
Incomplete Deprotection: The deprotection conditions may not be sufficient to completely remove the protecting group.
-
Troubleshooting:
-
Reaction Time and Temperature: Increase the reaction time or temperature for the deprotection step. Monitor the reaction progress carefully by TLC or LC-MS.
-
Reagent Stoichiometry: Ensure a sufficient excess of the deprotecting agent is used.
-
-
-
Product Degradation during Deprotection: The conditions used for deprotection might be too harsh for the final product, leading to decomposition.
-
Troubleshooting:
-
Orthogonal Protecting Groups: In a multi-step synthesis, employ orthogonal protecting groups that can be removed under different, non-interfering conditions. For example, using a base-labile Fmoc group and an acid-labile Boc group.[8]
-
Milder Deprotection Reagents: Investigate milder deprotection protocols for the specific protecting group used.
-
-
-
Challenges with Carbamate Protecting Groups: Carbamate protecting groups like Boc (tert-butyloxycarbonyl) and Cbz (carboxybenzyl) are common for the piperidine nitrogen. Their removal can sometimes be problematic.
-
Troubleshooting:
-
Boc Removal: While typically removed with strong acids like TFA, this can sometimes lead to side reactions. Consider alternative methods if your substrate is sensitive.
-
Cbz Removal: Hydrogenolysis (e.g., H₂, Pd/C) is the standard method.[4] Ensure the catalyst is active and the reaction is run under appropriate hydrogen pressure.
-
-
Frequently Asked Questions (FAQs)
Q1: What are some common synthetic routes to 3-substituted piperidines?
There are several established strategies, including:
-
Hydrogenation of 3-substituted pyridines: This is a direct approach but can be challenging due to the stability of the pyridine ring.[1][2]
-
Pictet-Spengler reaction: This is a powerful method for synthesizing tetrahydro-β-carbolines and related structures.[5]
-
Intramolecular cyclization reactions: These methods involve the cyclization of a linear precursor containing the nitrogen and the necessary carbon framework.[9]
-
Reductive amination of 1,5-dicarbonyl compounds: This can be an effective route for certain substitution patterns.[9]
-
Modern catalytic methods: Recent advances include Rh-catalyzed asymmetric reductive Heck reactions to produce 3-substituted tetrahydropyridines, which can then be reduced to the corresponding piperidines.[3][4]
Q2: How can I improve the stereoselectivity in my 3-substituted piperidine synthesis?
Achieving high stereoselectivity is a common challenge.[10] Strategies include:
-
Chiral catalysts and ligands: For catalytic reactions, the use of chiral ligands can induce high enantioselectivity.[3]
-
Substrate control: The inherent stereochemistry of the starting material can direct the stereochemical outcome of the reaction.
-
Chiral auxiliaries: Attaching a chiral auxiliary to the substrate can direct the stereochemical course of a reaction, after which the auxiliary is removed.
-
Enzymatic resolutions or asymmetric biocatalysis: Enzymes can offer high enantio- and regioselectivity under mild conditions.[10]
Q3: What are the best practices for purifying 3-substituted piperidines?
3-Substituted piperidines are often basic, which can affect their behavior during purification.
-
Column Chromatography: Silica gel chromatography is common. The basic nature of the piperidine may cause tailing on the column. This can often be mitigated by adding a small amount of a basic modifier, such as triethylamine or ammonia, to the eluent.
-
Extraction: During aqueous workup, ensure the pH of the aqueous layer is appropriately adjusted to either the free base (basic pH) or the salt (acidic pH) to ensure it partitions into the desired phase.
-
Recrystallization: If the product is a solid, recrystallization can be a highly effective method for purification.[11]
Q4: Are there any common side reactions to be aware of during the synthesis of dihydropyridine intermediates?
Yes, the synthesis of dihydropyridine intermediates can be challenging. Common issues include the formation of mixtures of diene isomers, over-reduction to tetrahydropyridines or piperidines, and re-oxidation back to the pyridine.[3][4] Careful control of reaction conditions and purification of the dihydropyridine are crucial.
Data & Protocols
Table 1: Troubleshooting Summary for Low Yields in Catalytic Hydrogenation of Substituted Pyridines
| Symptom | Potential Cause | Recommended Action |
| Incomplete reaction | Inactive catalyst | Use fresh catalyst; consider a different catalyst (e.g., Rh/C, PtO2). |
| Insufficient H₂ pressure | Increase hydrogen pressure (e.g., 50-70 bar).[2] | |
| Low temperature | Gradually increase reaction temperature. | |
| Formation of multiple products | Non-selective reduction | Screen different catalysts and solvents (e.g., glacial acetic acid).[2] |
| Over-reduction | Reduce reaction time or temperature; monitor reaction closely. | |
| No reaction | Catalyst poisoning | Purify starting materials and solvents rigorously. |
Protocol: General Procedure for Diastereoselective Pictet-Spengler Reaction
This protocol is a general guideline and may require optimization for specific substrates.
-
Dissolve the β-arylethylamine (1.0 equivalent) in a suitable solvent (e.g., dichloromethane, toluene).
-
Cool the solution to the desired temperature (e.g., 0 °C).
-
Add the aldehyde or ketone (1.1 equivalents) to the solution.
-
Slowly add the acid catalyst (e.g., TFA, 1.2 equivalents) to the reaction mixture.
-
Monitor the reaction progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to isolate the desired diastereomer.
Visualizing the Troubleshooting Process
Diagram 1: Troubleshooting Workflow for Low Yields
Caption: Interrelated factors influencing the Pictet-Spengler reaction.
References
-
Mishra, S., Karabiyikoglu, S., & Fletcher, S. P. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society, 145(25), 14221–14226. [Link]
-
Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Journal of Medicinal Chemistry, 57(21), 8875-8899. [Link]
-
France, S. P., et al. (2021). Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines. Journal of the American Chemical Society, 143(3), 1546–1553. [Link]
-
Li, X., et al. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. ChemRxiv. [Link]
-
Brown, D. G., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. Organic & Biomolecular Chemistry, 20(40), 7936-7945. [Link]
-
Al-dujaili, A. H., & Al-Azawi, S. H. (2023). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Mini-Reviews in Organic Chemistry, 20(1), 4-20. [Link]
-
Yang, Y. (2015). Building polyfunctional piperidines: a stereoselective strategy of a three-component Mannich reaction inspired by biosynthesis and applications in the synthesis of natural alkaloids (+)-241D. Organic & Biomolecular Chemistry, 13(10), 2973-2983. [Link]
-
O'Brien, P. (2002). Stereoselective Synthesis of Piperidines. ResearchGate. [Link]
-
Mishra, S., Karabiyikoglu, S., & Fletcher, S. P. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Organic Syntheses. [Link]
-
ResearchGate. (2018). Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. [Link]
-
American Chemical Society. (2019). Avoid Protecting Groups. Green Chemistry: Principles and Case Studies. [Link]
-
Stoye, A., & Tietze, L. F. (2012). The Pictet-Spengler Reaction Updates Its Habits. Molecules, 17(12), 14569-14585. [Link]
-
Chemistry LibreTexts. (2021). 13.10: Protecting Groups in Organic Synthesis. [Link]
-
Company, R., et al. (2023). Recent Progresses in the Catalytic Stereoselective Dearomatization of Pyridines. Molecules, 28(17), 6248. [Link]
-
DTIC. (1993). Piperidine Synthesis. [Link]
-
ResearchGate. (2012). The Pictet-Spengler Reaction Updates Its Habits. [Link]
-
Chemical Communications (RSC Publishing). (2018). Pictet–Spengler synthesis of twisted quinoline-fused BODIPYs as heavy-atom-free photosensitizers. [Link]
-
ResearchGate. (2020). PROTECTING GROUPS FOR ORGANIC SYNTHESIS. [Link]
-
Organic Chemistry Portal. (n.d.). Piperidine Synthesis. [Link]
-
Journal of the American Chemical Society. (2022). Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds. [Link]
-
Wikipedia. (n.d.). Pictet–Spengler reaction. [Link]
-
ResearchGate. (n.d.). Common side reactions in peptide synthesis occurring on resin (a and b)... [Link]
-
ResearchGate. (2018). (PDF) Catalytic hydrogenation of substituted pyridines with PtO2 catalyst. [Link]
-
Wikipedia. (n.d.). Piperidine. [Link]
Sources
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- 5. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
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- 7. researchgate.net [researchgate.net]
- 8. biosynth.com [biosynth.com]
- 9. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
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- 11. Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine [organic-chemistry.org]
Technical Support Center: Troubleshooting Solubility of 2-Naphthyl 3-piperidinyl ether
Prepared by the Senior Application Scientist Team
Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with novel hydrophobic compounds, specifically using 2-Naphthyl 3-piperidinyl ether as a case study. Due to its naphthyl and piperidinyl ether moieties, this compound is predicted to have low aqueous solubility, a common hurdle in the development of biologically active molecules. This document provides in-depth troubleshooting strategies, validated protocols, and a comprehensive set of FAQs to help you achieve consistent and reliable results in your biological assays.
Frequently Asked Questions (FAQs)
Q1: My this compound, dissolved in DMSO, precipitates immediately when I add it to my aqueous cell culture medium. What is happening?
This phenomenon, often called "crashing out," is a classic sign of a compound with poor aqueous solubility. Your compound is highly soluble in an organic solvent like Dimethyl Sulfoxide (DMSO) but becomes insoluble when diluted into a predominantly aqueous environment like phosphate-buffered saline (PBS) or cell culture medium. The large, nonpolar naphthyl group is the primary driver of this hydrophobicity. The transition from a favorable organic environment to an unfavorable aqueous one causes the compound molecules to aggregate and fall out of solution.
Q2: I need to get this compound into solution for my assay. What is the best solvent for my initial stock?
For initial stock solutions of poorly soluble compounds, 100% DMSO is the most common and effective choice.[1] It is a powerful aprotic solvent capable of dissolving a wide range of hydrophobic molecules.[2] When preparing your stock, aim for the highest possible concentration (e.g., 10-50 mM) that the compound's solubility in DMSO will allow. A higher stock concentration means you will add a smaller volume to your final assay, minimizing the concentration of the organic solvent your cells or proteins are exposed to.[3]
Q3: How much DMSO is acceptable in my cell-based assay? Will it affect my results?
This is a critical consideration. While DMSO is widely used, it is not inert and can have direct effects on cell viability, proliferation, and differentiation.[2][4]
-
General Guideline: For most cell-based assays, the final concentration of DMSO should be kept below 0.5% , and ideally at or below 0.1%, to minimize artifacts.[3][4]
-
Cytotoxicity: DMSO concentrations above 1% can significantly inhibit cell proliferation, and concentrations of 3-5% are often cytotoxic.[4][5]
-
Assay Interference: DMSO can also directly interfere with some assays. For example, it is known to be a tight binder to some proteins and can compete with your test compound.[6]
Crucially, you must always include a "vehicle control" in your experimental design. This control should contain the same final concentration of DMSO (or any other solubilizing agent) as your experimental wells, but without the this compound. This allows you to distinguish the effects of the compound from the effects of the solvent.
| Solvent | Typical Final Concentration (Cell-based Assays) | Notes |
| DMSO | < 0.5% (ideally ≤ 0.1%) | Can inhibit proliferation at >1%.[4][7] Always use a vehicle control. |
| Ethanol | < 0.5% | Can be more rapidly cytotoxic than DMSO for some cell lines.[5] |
| PEG400 | < 1% | Often used in preclinical formulations; generally well-tolerated at low concentrations.[8] |
In-Depth Troubleshooting Guide: A Systematic Approach
If you are observing precipitation of this compound, follow this systematic workflow to diagnose and solve the issue.
Workflow for Troubleshooting Compound Solubility
Caption: A decision workflow for addressing compound precipitation in biological assays.
Protocol 1: Preparation of a High-Concentration Stock Solution
This protocol details the standard procedure for accurately preparing a stock solution of a hydrophobic compound like this compound.
Materials:
-
This compound (solid powder)
-
Anhydrous, sterile-filtered DMSO
-
Analytical balance
-
Sterile, amber glass vial or polypropylene tube
-
Volumetric flask (optional, for high precision)
-
Pipettes
Procedure:
-
Calculation: Determine the mass of the compound needed to make your desired stock concentration (e.g., 20 mM). The formula is: Mass (g) = Concentration (mol/L) × Volume (L) × Molecular Weight ( g/mol ) .
-
Weighing: Tare a clean weigh boat on an analytical balance. Carefully weigh the calculated amount of the compound. Record the exact mass.
-
Initial Dissolution: Transfer the weighed compound into a sterile vial. Add a portion of the total DMSO volume (e.g., 80% of the final volume).
-
Solubilization: Vortex vigorously. If necessary, sonicate in a water bath for 5-10 minutes to aid dissolution.[1] Ensure no visible particles remain.
-
Final Volume: Add DMSO to reach the final calculated volume. For highest accuracy, use a volumetric flask and perform a quantitative transfer by rinsing the initial vial with fresh DMSO and adding it to the flask before bringing it to the final volume.
-
Storage: Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light.
Advanced Strategy: Complexation with Cyclodextrins
If optimizing the dilution protocol is insufficient, using a solubilizing excipient is the next logical step. Cyclodextrins are highly effective and widely used for this purpose.[9][10] They are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[][12] This structure allows them to encapsulate a poorly soluble "guest" molecule, like this compound, forming an inclusion complex that is water-soluble.[12]
Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common derivative used in pharmaceutical formulations due to its high aqueous solubility and low toxicity.[]
Mechanism of Cyclodextrin Solubilization
Caption: Encapsulation of a hydrophobic drug by a cyclodextrin to form a water-soluble inclusion complex.
Protocol 2: Screening for Solubility Enhancement with HP-β-CD
This protocol allows you to quickly determine if HP-β-CD can prevent the precipitation of your compound.
Materials:
-
20 mM stock solution of this compound in DMSO.
-
Aqueous assay buffer (e.g., PBS or serum-free medium).
-
Sterile 45% (w/v) HP-β-CD solution in your assay buffer.
-
Clear microcentrifuge tubes or a 96-well plate.
Procedure:
-
Prepare HP-β-CD Dilutions: In your assay buffer, prepare a series of HP-β-CD concentrations. A good starting range is 0.5%, 1%, 2%, and 5%. Also, prepare a "0%" control with only the assay buffer.
-
Add Compound: To 1 mL of each HP-β-CD dilution (and the "0%" control), add a volume of your 20 mM DMSO stock to reach a typical final assay concentration (e.g., 10 µL for a 200 µM final concentration, resulting in 1% DMSO).
-
Vortex and Equilibrate: Vortex each tube vigorously for 30 seconds and let them rest at room temperature for 30-60 minutes to allow for complex formation.
-
Visual Inspection: After equilibration, visually inspect each tube for precipitation (cloudiness or visible particles) against a dark background.
-
Analysis: Determine the minimum concentration of HP-β-CD required to maintain your compound in solution. This concentration can now be incorporated into your assay buffer. Remember to create a new vehicle control containing this same concentration of HP-β-CD and DMSO.
Summary of Solubilization Strategies
| Strategy | Pros | Cons | Best For |
| DMSO Dilution | Simple, universally used. | Limited by solvent tolerance of the assay; risk of precipitation. | Compounds with moderate solubility; initial screening. |
| pH Adjustment | Can dramatically increase solubility for ionizable compounds. | Requires assay buffer to be compatible with the new pH; may alter compound activity. | Weakly acidic or basic compounds.[13] |
| Cyclodextrins | Highly effective, low toxicity, widely used in formulations.[9][14] | Can sometimes interact with cell membranes or assay components; adds cost. | Cell-based assays and in vivo studies for very hydrophobic compounds. |
| Co-solvents (e.g., PEG400) | Can improve solubility and be used in preclinical formulations.[8][15] | Must be tested for compatibility with the specific assay and cell type. | Preclinical PK/PD studies; some in vitro assays. |
| Surfactants (e.g., Tween-20) | Very effective at low concentrations. | Generally cytotoxic; can disrupt protein structure. | Biochemical (cell-free) assays only. Not suitable for live-cell experiments.[16][17] |
By systematically applying these principles and protocols, you can overcome the solubility challenges presented by this compound and other hydrophobic compounds, ensuring the integrity and reliability of your experimental data.
References
- Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PubMed Central.
- Cyclodextrin Solutions for API Solubility Boost. BOC Sciences.
- Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar.
- Drug-Cyclodextrin Complexes: An Approach to Enhance the Solubility and Dissolution Properties of Poorly Soluble Drugs. University of Huddersfield Repository.
- Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. SciSpace.
- Preclinical Formulations: Insight, Strategies, and Practical Considerations. PubMed Central.
- What effects does DMSO have on cell assays?. Quora.
- Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. MDPI.
- Using live-cell imaging in cell counting — The cytotoxicity of DMSO. Keyence.
- How to enhance drug solubility for in vitro assays?. ResearchGate.
- Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid. PubMed Central.
- Solubilization techniques used for poorly water-soluble drugs. PubMed Central.
- Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. PubMed Central.
- Cell viability following exposure to DMSO. Cells were grown in medium... ResearchGate.
- The effect of DMSO on the cell viability at 72 h post-seeding. Cells... ResearchGate.
- Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro. National Institutes of Health.
- Preclinical Formulations: Insight, Strategies, and Practical Considerations. Request PDF.
- Technical Support Center: Enhancing the Bioavailability of Poorly Soluble Compounds. Benchchem.
- Early Stage Preclinical Formulation Strategies to Alter the Pharmacokinetic Profile of Two Small Molecule Therapeutics. MDPI.
- Improvement in solubility of poor water-soluble drugs by solid dispersion. PubMed Central.
- Compound Handling Instructions. MCE.
- Application Note: A Protocol for the Preparation of Stock Solutions of [Compound]. Benchchem.
Sources
- 1. Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid - PMC [pmc.ncbi.nlm.nih.gov]
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- 3. medchemexpress.cn [medchemexpress.cn]
- 4. Using live-cell imaging in cell counting â The cytotoxicity of DMSOÂ | Case studies | Cell x Image Lab - Nikon [healthcare.nikon.com]
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- 7. researchgate.net [researchgate.net]
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- 9. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
- 12. touroscholar.touro.edu [touroscholar.touro.edu]
- 13. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
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- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
Technisches Support-Center: Prävention des Abbaus von 2-Naphthyl-3-piperidinylether in Lösung
Answering in German as the user prompt is in German.
Erstellt von: Senior Application Scientist, Gemini Division
Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung
Einführung: Dieses Dokument dient als technischer Leitfaden zur Gewährleistung der Stabilität von 2-Naphthyl-3-piperidinylether in Lösung. Als Molekül mit einer Etherbindung, einem Naphthyl-Aromaten und einem Piperidinring ist es anfällig für mehrere Abbauwege. Das Verständnis dieser Mechanismen ist entscheidend für die Erzielung reproduzierbarer und genauer experimenteller Ergebnisse. Dieser Leitfaden bietet detaillierte, auf fundierten wissenschaftlichen Prinzipien basierende Protokolle und Fehlerbehebungshilfen, um die Integrität Ihrer Proben zu wahren.
Abschnitt 1: Die Chemie des Abbaus verstehen
Die Stabilität von 2-Naphthyl-3-piperidinylether wird hauptsächlich durch drei chemische Prozesse gefährdet: oxidative Zersetzung, hydrolytische Spaltung und Photolyse. Jeder dieser Prozesse wird durch spezifische Umgebungsfaktoren ausgelöst, die im Labor kontrolliert werden müssen.
-
Oxidativer Abbau (Autoxidation): Ähnlich wie andere Ether ist diese Verbindung anfällig für die Autoxidation bei Kontakt mit Luftsauerstoff.[1][2] Dieser Prozess ist eine radikalische Kettenreaktion, die zur Bildung von Hydroperoxiden und Peroxiden führt.[1][3][4] Diese Peroxid-Verunreinigungen sind nicht nur eine Verunreinigung, sondern können bei Erhitzung oder Konzentration auch explosiv sein.[1][2] Die Reaktion wird durch die Anwesenheit von Radikalinitiatoren eingeleitet und läuft in einer Reihe von Initiations-, Propagations- und Terminationsschritten ab.[1][5]
-
Hydrolytische Spaltung: Etherbindungen sind im Allgemeinen gegenüber Basen stabil, können aber unter sauren Bedingungen eine Spaltung erfahren.[6][7][8] Der erste Schritt ist die Protonierung des Ether-Sauerstoffs, was ihn zu einer guten Abgangsgruppe (einem Alkohol) macht.[9][10] Anschließend kann ein Nukleophil (wie Wasser oder ein Halogenidion) das benachbarte Kohlenstoffatom über einen S_N_1- oder S_N_2-Mechanismus angreifen, was zur Spaltung der Etherbindung führt.[6][8] Folglich ist die Stabilität der Verbindung stark pH-abhängig, wobei saure Bedingungen den Abbau erheblich beschleunigen.[11][12]
-
Photochemischer Abbau: Der Naphthylring in der Molekülstruktur ist ein Chromophor, der Licht, insbesondere im UV-Bereich, absorbieren kann. Diese Energieabsorption kann zu photochemischen Reaktionen führen, die die Bindungen innerhalb des Moleküls spalten oder den aromatischen Ring modifizieren.[13][14] Die Exposition selbst gegenüber starkem Umgebungslicht über längere Zeiträume kann zur Bildung von Abbauprodukten führen.[15]
.
Abbildung 1: Hauptabbauwege für 2-Naphthyl-3-piperidinylether.
Abschnitt 2: Häufig gestellte Fragen (FAQs)
F1: Meine Lösung von 2-Naphthyl-3-piperidinylether hat sich gelb/braun verfärbt. Was ist die Ursache? A: Eine Farbveränderung deutet typischerweise auf die Bildung von Abbauprodukten hin. Die wahrscheinlichsten Ursachen sind die Oxidation des Naphthyl-Anteils zu chinonartigen Strukturen oder der photochemische Abbau durch Lichteinwirkung.[16][17] Um dies zu verhindern, sollten Sie Ihre Lösungen unter einer inerten Atmosphäre (Stickstoff oder Argon) handhaben und immer in lichtundurchlässigen (bernsteinfarbenen) Fläschchen aufbewahren.[15][18]
F2: Ich sehe unerwartete Peaks in meiner HPLC/LC-MS-Analyse. Was könnten das sein? A: Neue Peaks sind wahrscheinlich Abbauprodukte. Wenn Sie einen Peak sehen, der der Masse von 2-Naphthol entspricht, ist eine säurekatalysierte hydrolytische Spaltung aufgetreten.[16] Andere Peaks, insbesondere solche mit einer Massenzunahme von +16 oder +32 Da gegenüber dem Ausgangsmolekül, deuten auf eine Oxidation (Hydroxid- oder Peroxidbildung) hin.[3] Führen Sie eine forcierte Abbaustudie (siehe Abschnitt 4) durch, um diese Peaks gezielt zu erzeugen und zu identifizieren.
F3: Was ist der ideale pH-Bereich für meine Lösung, um die Stabilität zu maximieren? A: Um eine hydrolytische Spaltung zu vermeiden, ist es entscheidend, saure Bedingungen zu umgehen.[11][12] Ein neutraler bis leicht basischer pH-Bereich (pH 7-9) ist für Ether im Allgemeinen am sichersten. Da der Piperidinring selbst basisch ist, werden ungebuffertes Wasser oder aprotische Lösungsmittel leicht basisch sein. Wenn Sie einen Puffer verwenden müssen, wählen Sie ein System, das in diesem neutralen bis basischen Bereich arbeitet (z. B. Phosphat- oder Boratpuffer) und stellen Sie sicher, dass es nicht mit Ihrer Verbindung reagiert.
F4: Wie beeinflusst die Wahl des Lösungsmittels die Stabilität? A: Die Wahl des Lösungsmittels ist entscheidend.
-
Peroxide: Ether wie Tetrahydrofuran (THF) oder Dioxan können Peroxide bilden, die den oxidativen Abbau initiieren können.[1] Verwenden Sie immer frische, hochwertige, inhibitorfreie Lösungsmittel und testen Sie auf Peroxide (siehe SOP 2).
-
Feuchtigkeit: Lösungsmittel sollten wasserfrei sein, um die Hydrolyse zu minimieren, insbesondere wenn Spuren von Säure vorhanden sein könnten.[15] Feuchtigkeit kann auch die Löslichkeit beeinträchtigen.[19]
-
Aprotische vs. protische Lösungsmittel: Aprotische Lösungsmittel wie Acetonitril (ACN), Dimethylsulfoxid (DMSO) oder Dichlormethan (DCM) sind oft eine bessere Wahl als protische Lösungsmittel (wie Alkohole), da sie nicht als Protonendonoren bei der Hydrolyse fungieren können.
F5: Was sind die besten Langzeitlagerungsbedingungen für Stammlösungen? A: Für eine maximale Stabilität sollten Stammlösungen unter den folgenden Bedingungen gelagert werden:
-
Temperatur: Gekühlt bei 2-8°C, um die Kinetik aller Abbauwege zu verlangsamen.[15]
-
Licht: In braunen Glasfläschchen oder mit Aluminiumfolie umwickelten Behältern, um sie vor Licht zu schützen.[20]
-
Atmosphäre: Der Kopfraum des Fläschchens sollte mit einem inerten Gas wie Argon oder Stickstoff gespült werden, um Sauerstoff zu verdrängen und eine Oxidation zu verhindern.
-
Verschluss: Die Fläschchen sollten fest mit Kappen mit chemisch inertem Septum (z. B. PTFE-ausgekleidet) verschlossen und zusätzlich mit Parafilm versiegelt werden.
Abschnitt 3: Anleitung zur Fehlerbehebung
Diese Tabelle bietet einen schnellen Überblick zur Diagnose und Behebung von Stabilitätsproblemen.
| Symptom | Mögliche Ursache(n) | Empfohlene Maßnahme(n) |
| Schneller Verlust der Konzentration der Ausgangsverbindung | • Saure Bedingungen (pH < 7)• Vorhandensein von Oxidationsmitteln/Peroxiden• Hohe Temperatur oder Lichteinwirkung | • Überprüfen und neutralisieren Sie den pH-Wert der Lösung.• Verwenden Sie frische, peroxidfreie Lösungsmittel; spülen Sie die Lösung mit N₂/Ar.• Lagern Sie die Lösung bei 2-8°C im Dunkeln. |
| Auftreten neuer, polarerer Peaks in der Chromatographie | • Hydrolytische Spaltung in 2-Naphthol und 3-Hydroxypiperidin. | • Stellen Sie sicher, dass die Lösungsmittel und Reagenzien säurefrei sind.• Verwenden Sie bei Bedarf ein neutrales oder basisches Puffersystem. |
| Auftreten neuer, weniger vorhersagbarer Peaks (oft breiter) | • Oxidativer Abbau (Bildung von Hydroperoxiden und anderen Oxidationsprodukten). | • Arbeiten Sie unter einer inerten Atmosphäre.• Fügen Sie ggf. einen Radikalfänger oder Antioxidans (z. B. BHT) hinzu, falls dies mit dem Experiment vereinbar ist. |
| Schlechte Reproduzierbarkeit zwischen Experimenten | • Inhomogene Degradation in der Stammlösung.• Unterschiedliche Lagerungszeiten oder -bedingungen der Aliquots. | • Bereiten Sie die Stammlösung frisch vor jedem Experiment vor.• Stellen Sie sicher, dass alle Aliquots identischen Lagerungs- und Handhabungsbedingungen ausgesetzt sind. |
Abschnitt 4: Standardarbeitsanweisungen (SOPs) zur Verhinderung des Abbaus
Die Einhaltung strenger Protokolle ist der beste Weg, um den Abbau zu verhindern.
SOP 1: Vorbereitung einer stabilen Stammlösung
-
Auswahl und Vorbereitung des Lösungsmittels:
-
Wählen Sie ein hochreines, wasserfreies, aprotisches Lösungsmittel (z. B. HPLC-Grad ACN oder DMSO).
-
Wenn ein Ether-Lösungsmittel (z. B. THF, Dioxan) erforderlich ist, verwenden Sie eine neu geöffnete Flasche, die einen Stabilisator wie BHT enthält.
-
Führen Sie vor der Verwendung einen Peroxidtest gemäß SOP 2 durch.
-
-
Handhabung unter inerter Atmosphäre:
-
Spülen Sie ein sauberes, trockenes Braunglasfläschchen 2-3 Minuten lang mit einem sanften Strom von Stickstoff oder Argon.
-
Geben Sie das erforderliche Volumen des Lösungsmittels in das Fläschchen und spülen Sie das Lösungsmittel 5-10 Minuten lang, um gelösten Sauerstoff zu entfernen.
-
-
Auflösung:
-
Wiegen Sie die erforderliche Menge 2-Naphthyl-3-piperidinylether schnell ab und geben Sie sie in das mit Inertgas gespülte Lösungsmittel.
-
Verschließen Sie das Fläschchen sofort.
-
Mischen Sie durch Schwenken oder sanftes Vortexen bei Raumtemperatur, geschützt vor direktem Licht, bis sich alles vollständig aufgelöst hat.
-
-
Lagerung:
-
Verschließen Sie das Fläschchen fest mit einer PTFE-ausgekleideten Kappe und umwickeln Sie es mit Parafilm.
-
Beschriften Sie das Fläschchen deutlich mit Name, Konzentration, Lösungsmittel und Herstellungsdatum.
-
Lagern Sie es sofort bei 2-8°C im Dunkeln. Für die Langzeitlagerung ist eine Lagerung bei -20°C in Betracht zu ziehen.
-
SOP 2: Protokoll zum Testen auf Peroxide in Lösungsmitteln
Dieser Test basiert auf der Oxidation von Iodid zu Iod durch Peroxide, was zu einer sichtbaren Farbänderung führt.[1]
-
Reagenzvorbereitung: Bereiten Sie eine frische 10%ige wässrige Kaliumiodid (KI)-Lösung vor.
-
Testdurchführung:
-
Geben Sie 1 ml der KI-Lösung in ein sauberes Reagenzglas.
-
Fügen Sie 1 ml des zu testenden Lösungsmittels hinzu.
-
Verschließen Sie das Reagenzglas und schütteln Sie es kräftig für 1 Minute.
-
-
Interpretation:
-
Negativ: Die wässrige Schicht bleibt farblos. Das Lösungsmittel ist sicher in der Anwendung.
-
Positiv: Eine gelbe bis braune Farbe entwickelt sich in der wässrigen Schicht, was auf das Vorhandensein von Peroxiden hinweist. Verwenden Sie dieses Lösungsmittel nicht. Entsorgen Sie es gemäß den Sicherheitsrichtlinien Ihrer Einrichtung.
-
SOP 3: Arbeitsablauf für eine forcierte Abbaustudie
Forcierte Abbaustudien (auch Stresstests genannt) sind unerlässlich, um potenzielle Abbauprodukte zu identifizieren und die Stabilität anzeigende Fähigkeit Ihrer Analysemethode zu validieren.[21][22][23]
Abbildung 2: Standard-Arbeitsablauf für eine forcierte Abbaustudie.
Beispielhafte Bedingungen für eine forcierte Abbaustudie: Das Ziel ist es, einen Abbau von 5-20% zu erreichen, um die Hauptabbauprodukte zu identifizieren, ohne die Probe vollständig zu zerstören.[24]
| Stressfaktor | Bedingung | Potenzielle Abbauprodukte |
| Sauer | 0.1 M HCl bei RT oder 40-60°C | 2-Naphthol, 3-Hydroxypiperidin[6][10] |
| Basisch | 0.1 M NaOH bei RT oder 40-60°C | Im Allgemeinen stabil, aber es können geringfügige Hydrolyse oder Ringöffnungen auftreten |
| Oxidativ | 3% H₂O₂ bei RT | N-Oxide, Hydroperoxide, hydroxylierte Naphthyl-Spezies[1][3] |
| Thermisch | 60-80°C (in Lösung und als Feststoff) | Beschleunigung aller oben genannten Wege[21] |
| Photolytisch | Exposition gegenüber UV- und sichtbarem Licht (gemäß ICH Q1B-Richtlinien) | Photolytische Spaltprodukte, Isomere, Chinone[13][14] |
Abschnitt 5: Referenzen
-
The Journal of Physical Chemistry A. (n.d.). Oxidation Mechanism of Aliphatic Ethers: Theoretical Insights on the Main Reaction Channels. ACS Publications. Verfügbar unter: [Link]
-
JoVE. (n.d.). Autoxidation of Ethers to Peroxides and Hydroperoxides. Verfügbar unter: [Link]
-
RSC Publishing. (n.d.). Oxidation mechanism of diethyl ether: a complex process for a simple molecule. Verfügbar unter: [Link]
-
BTC. (2025). What are the storage stability of Piperidine Series compounds over time?. Blog. Verfügbar unter: [Link]
-
Master Organic Chemistry. (2014). Cleavage Of Ethers With Acid. Verfügbar unter: [Link]
-
Chemistry LibreTexts. (2020). 15.6: Autoxidation of Ethers. Verfügbar unter: [Link]
-
Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Piperidine. Verfügbar unter: [Link]
-
Chemistry Stack Exchange. (2015). How is it possible, that the hydrolysis of ethers proceed via a SN2 mechanism?. Verfügbar unter: [Link]
-
Penta chemicals. (2024). Piperidine - SAFETY DATA SHEET. Verfügbar unter: [Link]
-
Wikipedia. (n.d.). Ether cleavage. Verfügbar unter: [Link]
-
YouTube. (2024). Ether autooxidation. Organic Chemistry Basics. Verfügbar unter: [Link]
-
Master Organic Chemistry. (n.d.). Acidic cleavage of ethers (SN2). Verfügbar unter: [Link]
-
Loba Chemie. (n.d.). PIPERIDINE AR. Verfügbar unter: [Link]
-
Chemistry Steps. (n.d.). Reactions of Ethers-Ether Cleavage. Verfügbar unter: [Link]
-
Penn State. (2008). Effect of pH on ether, ester, and carbonate hydrolysis in high-temperature water. Industrial and Engineering Chemistry Research. Verfügbar unter: [Link]
-
LCGC. (n.d.). A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Verfügbar unter: [Link]
-
USDA ARS. (n.d.). Effects of pH on Chemical Stability and De-esterification of Fenoxaprop-ethyl by Purified Enzymes, Bacterial Extracts, and Soils. Verfügbar unter: [Link]
-
PubMed. (2008). Photodegradation of Decabromodiphenyl Ether in House Dust by Natural Sunlight. Environmental Toxicology and Chemistry. Verfügbar unter: [Link]
-
MedCrave online. (2016). Forced Degradation Studies. MOJ Bioequivalence & Bioavailability. Verfügbar unter: [Link]
-
PubMed. (2009). Photodegradation pathways of nonabrominated diphenyl ethers, 2-ethylhexyltetrabromobenzoate and di(2-ethylhexyl)tetrabromophthalate. Environmental Science & Technology. Verfügbar unter: [Link]
-
ACD/Labs. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. Verfügbar unter: [Link]
-
Ibis Scientific, LLC. (2025). The Impact of pH on Chemical Stability in Lab Experiments. Verfügbar unter: [Link]
-
Sci-Hub. (2007). Effect of pH on Ether, Ester, and Carbonate Hydrolysis in High-Temperature Water. Industrial & Engineering Chemistry Research. Verfügbar unter: [Link]
-
National Institutes of Health. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis. Verfügbar unter: [Link]
-
SGS. (2011). HOW TO APPROACH A FORCED DEGRADATION STUDY. Technical Bulletin. Verfügbar unter: [Link]
-
ResearchGate. (2025). Effect of pH on Ether, Ester, and Carbonate Hydrolysis in High-Temperature Water | Request PDF. Verfügbar unter: [Link]
-
ACS Publications. (n.d.). Journal of Chemical Education. Verfügbar unter: [Link]
-
ACS Publications. (n.d.). Journal of the American Chemical Society. Verfügbar unter: [Link]
-
ACS Publications. (n.d.). The Journal of Organic Chemistry. Verfügbar unter: [Link]
-
KEGG. (n.d.). PATHWAY Database. Verfügbar unter: [Link]
-
University of Glasgow. (n.d.). STUDIES IN 2-NAPHTHOL DERIVATIVES. Verfügbar unter: [Link]
-
PubChem. (n.d.). 2-Naphthol. National Institutes of Health. Verfügbar unter: [Link]
-
MDPI. (n.d.). Degradation of 2-Naphthol in Aqueous Solution by Electro-Fenton System with Cu-Supported Stainless Steel Electrode. Verfügbar unter: [Link]
-
PubMed. (n.d.). Biodegradation of 2-naphthol and its metabolites by coupling Aspergillus niger with Bacillus subtilis. Journal of Environmental Sciences. Verfügbar unter: [Link]
-
Wikipedia. (n.d.). 2-Naphthol. Verfügbar unter: [Link]
-
Frontiers. (n.d.). Microbial Degradation of Naphthalene and Substituted Naphthalenes: Metabolic Diversity and Genomic Insight for Bioremediation. Frontiers in Microbiology. Verfügbar unter: [Link]
-
OECD SIDS. (2002). 2-NAPHTHOL CAS N°: 135-19-3. Verfügbar unter: [Link]
-
National Institutes of Health. (n.d.). Quantitative analysis of naphthalene, 1-naphthol and 2-naphthol at nanomol levels in geothermal fluids using SPE with HPLC. Verfügbar unter: [Link]
-
ResearchGate. (2022). Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. Verfügbar unter: [Link]
Sources
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- 2. chem.libretexts.org [chem.libretexts.org]
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- 4. Oxidation mechanism of diethyl ether: a complex process for a simple molecule - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
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- 13. Photodegradation of decabromodiphenyl ether in house dust by natural sunlight - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Photodegradation pathways of nonabrominated diphenyl ethers, 2-ethylhexyltetrabromobenzoate and di(2-ethylhexyl)tetrabromophthalate: identifying potential markers of photodegradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. What are the storage stability of Piperidine Series compounds over time? - Blog [btcpharmtech.com]
- 16. Degradation of 2-Naphthol in Aqueous Solution by Electro-Fenton System with Cu-Supported Stainless Steel Electrode | MDPI [mdpi.com]
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Technical Support Center: Troubleshooting Impurities in 2-Naphthyl 3-piperidinyl ether Synthesis
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for 2-Naphthyl 3-piperidinyl ether. This guide is designed for researchers, chemists, and drug development professionals who are working with this compound and encountering challenges related to purity. Achieving high purity is critical for reliable downstream applications, and this document provides a structured, experience-driven approach to diagnosing and resolving common impurity issues. We will move beyond simple procedural lists to explain the chemical logic behind each troubleshooting step, ensuring you can adapt these principles to your specific experimental context.
Section 1: Frequently Asked Questions - Initial Diagnosis & Strategy
This section addresses high-level questions that typically arise during the initial assessment of a problematic sample.
Q1: My final product, expected to be a white solid, is an off-color oil or a low-melting-point solid. What are the most probable causes?
A1: This is a classic sign of significant impurity presence. The most common culprit is unreacted 2-naphthol , a starting material that is a solid but can form eutectic mixtures with the final product, depressing the melting point.[1][2] Discoloration (often yellowish or brownish) can arise from the oxidation of 2-naphthol or other phenolic impurities, which are known to darken with age and exposure to air.[1] Another possibility is the presence of residual solvents or low molecular weight side-products that are oils at room temperature.
Q2: My ¹H NMR spectrum is complex, with more peaks than expected. Where do I even begin to identify these unknown signals?
A2: A systematic approach is key. First, confirm the presence of your target compound by identifying its key characteristic signals. For this compound, you should look for:
-
Naphthyl Protons: A series of multiplets in the aromatic region, typically between 7.0 and 7.8 ppm.[3][4]
-
Piperidinyl Protons: Aliphatic signals, likely between 1.5 and 3.5 ppm.
-
Ether-Linked Protons: The proton on the carbon bearing the ether oxygen (C-O-H) and the protons on the carbons adjacent to the piperidine nitrogen will be the most downfield in the aliphatic region, likely between 3.4 and 4.5 ppm.[5]
Once you've located your product's signals, tackle the impurities. Look for:
-
A broad singlet between 5-10 ppm: This is highly indicative of the phenolic -OH proton from unreacted 2-naphthol.[3]
-
Residual Solvent Peaks: Compare singlets/multiplets to known solvent shifts (e.g., CHCl₃ at 7.26 ppm, DMSO at 2.50 ppm, Ethyl Acetate at 2.05, 4.12, and 1.26 ppm).
-
Other Unexpected Peaks: These may be side-products. An initial LC-MS analysis is invaluable here to get the molecular weights of the impurities, which provides crucial clues to their structures.
Q3: I'm using a standard Williamson ether synthesis (2-naphthol + base + a 3-halopiperidine derivative). What are the most common reaction-derived impurities I should anticipate?
A3: In a Williamson ether synthesis, besides unreacted starting materials, you should be vigilant for two primary types of side-products:
-
C-alkylation Products: While O-alkylation is favored, some degree of C-alkylation on the electron-rich naphthyl ring can occur, leading to isomeric impurities.
-
Elimination Products: The 3-halopiperidine can undergo base-induced elimination to form a piperideine derivative, especially if the base is sterically hindered or the reaction temperature is too high. This is a common competing pathway in Williamson ether synthesis.
Proactive monitoring of the reaction by TLC or LC-MS can help you optimize conditions (e.g., choice of base, temperature, solvent) to minimize the formation of these byproducts.
Section 2: In-Depth Troubleshooting & Purification Protocols
This section provides detailed, step-by-step guides for addressing specific, identified impurities.
Guide 1: The Pervasive Problem of Unreacted 2-Naphthol
Unreacted 2-naphthol is the most common impurity. Its acidic nature provides a straightforward method for its removal.
Diagnostic Evidence:
-
¹H NMR: A broad, exchangeable singlet between 5-10 ppm.
-
IR Spectroscopy: A broad O-H stretching band around 3200-3500 cm⁻¹.[3]
-
TLC: A separate spot that co-elutes with a 2-naphthol standard.
Causality: The reaction may not have gone to completion due to insufficient base, short reaction time, or low temperature. The pKa of 2-naphthol's hydroxyl group is approximately 9.5, requiring a sufficiently strong base for complete deprotonation to the naphthoxide nucleophile.[2]
This protocol leverages the acidity of the phenolic impurity to separate it from the neutral ether product.
-
Dissolution: Dissolve the crude product in a water-immiscible organic solvent like ethyl acetate or dichloromethane (DCM).
-
Base Wash: Transfer the solution to a separatory funnel and wash with a 1 M aqueous solution of sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃). The basic solution will deprotonate the acidic 2-naphthol, pulling the resulting sodium 2-naphthoxide salt into the aqueous layer.
-
Separation: Drain the aqueous layer. Repeat the wash 1-2 more times to ensure complete removal.
-
Neutralization Wash: Wash the organic layer with water, followed by a brine (saturated NaCl) wash to remove residual base and dissolved water.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
Self-Validation: After this procedure, a ¹H NMR of the crude product should show a significant reduction or complete disappearance of the phenolic -OH peak.
The following diagram outlines the decision-making process for purification.
Caption: Decision workflow for purifying crude this compound.
Guide 2: Characterizing Side-Reaction Byproducts
If impurities persist after an alkaline wash, they are likely neutral, non-polar compounds resulting from side reactions.
Causality: The reaction environment dictates the prevalence of side reactions. For instance, using a strong, non-nucleophilic base like sodium hydride (NaH) can favor the desired O-alkylation, while a base like sodium hydroxide in a protic solvent might lead to competing reactions.[6]
Caption: Synthesis pathway and common side reactions.
This is the workhorse technique for separating neutral organic compounds based on their polarity.
-
Solvent System Selection: Use Thin Layer Chromatography (TLC) to determine an optimal solvent system. A good system will show clear separation between the product spot (Rf ≈ 0.3-0.4) and the impurity spots. Start with a non-polar solvent like hexanes and gradually add a more polar solvent like ethyl acetate.
-
Column Packing: Pack a glass column with silica gel using the chosen non-polar solvent. Ensure the silica bed is level and free of air bubbles.
-
Sample Loading: Dissolve the crude product in a minimal amount of the elution solvent (or DCM) and adsorb it onto a small amount of silica gel. Carefully load this dry powder onto the top of the packed column.
-
Elution: Begin eluting with the non-polar solvent, gradually increasing the polarity by adding more of the polar solvent (gradient elution).
-
Fraction Collection: Collect small fractions and monitor them by TLC to identify which ones contain the pure product.
-
Combine & Concentrate: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
This table provides reference data to aid in the identification of the product and primary starting material impurity.
| Compound | Key ¹H NMR Signals (CDCl₃, ppm) | Key ¹³C NMR Signals (CDCl₃, ppm) | Key IR Bands (cm⁻¹) |
| 2-Naphthol | 7.1-7.8 (m, 7H, Ar-H), ~5.2 (br s, 1H, OH)[1][4] | 109-135 (Ar-C), ~155 (C-OH)[1] | 3200-3500 (broad, O-H), 1600-1630 (C=C)[3] |
| This compound | 7.1-7.8 (m, 7H, Ar-H), 3.4-4.5 (m, -OCH-), 1.5-3.5 (m, piperidinyl H's)[5] | 107-135 (Ar-C), ~157 (Ar C-O), 50-80 (ether C's)[5] | 2850-3000 (C-H), 1600 (C=C), 1100-1250 (strong, C-O)[5] |
References
-
Jha, A., et al. (2006). Novel synthesis of 2-naphthol Mannich bases and their NMR behaviour. Canadian Journal of Chemistry. Available at: [Link]
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 8663, 2-Naphthol. PubChem. Available at: [Link]
-
University of Glasgow (n.d.). STUDIES IN 2-NAPHTHOL DERIVATIVES. Available at: [Link]
-
Kazlauskas, R. J. (n.d.). (s)-(−)- and (r)-(+)-1,1'-bi-2-naphthol. Organic Syntheses. Available at: [Link]
-
Wikipedia (2024). 2-Naphthol. Available at: [Link]
-
SynZeal (n.d.). 2-Naphthyl Glycidyl Ether. Available at: [Link]
-
BUA (2002). 2-NAPHTHOL CAS N°: 135-19-3. GDCh-Advisory Committee on Existing Chemicals of Environmental Relevance. Available at: [Link]
-
Azarifar, D., et al. (2019). Recent advances in the synthesis and synthetic applications of Betti base (aminoalkylnaphthol) and bis-Betti base derivatives. RSC Advances. Available at: [Link]
-
Trollebø, M. A., et al. (2022). Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. Industrial & Engineering Chemistry Research. Available at: [Link]
-
Rios, M. Y., et al. (2014). Design and Synthesis of Three Naphtol Derivatives using the Three Component System. Journal of the Mexican Chemical Society. Available at: [Link]
-
LibreTexts Chemistry (2024). Spectroscopy of Ethers. Available at: [Link]
-
Scribd (n.d.). 2-Naphthyl Butyl Ether Synthesis. Available at: [Link]
-
Mroczek, T., et al. (2014). Quantitative analysis of naphthalene, 1-naphthol and 2-naphthol at nanomol levels in geothermal fluids using SPE with HPLC. Geothermal Energy Science. Available at: [Link]
-
YouTube (2020). Example IR and NMR analysis of 2-naphthol. Available at: [Link]
Sources
Validation & Comparative
A Comparative Guide to the Biological Target Validation of 2-Naphthyl 3-piperidinyl ether
Editor's Note: The specific biological target of the novel compound 2-Naphthyl 3-piperidinyl ether has not been extensively characterized in publicly available literature. This guide, therefore, puts forward a scientifically informed hypothesis: that its structural motifs—a naphthyl group and a piperidine ether—suggest potential activity at aminergic G-protein coupled receptors (GPCRs). Drawing parallels with known pharmacophores, we propose the histamine H3 receptor (H3R) as a plausible biological target. This document serves as an in-depth, practical guide for researchers on how to rigorously validate (or invalidate) this hypothesis, comparing the experimental performance of our lead compound against a well-established clinical benchmark, Pitolisant (Wakix®) .
Introduction: The Imperative of Target Validation in Drug Discovery
The journey from a promising chemical entity to a therapeutic agent is fraught with challenges, the most significant of which is ensuring that the molecule engages its intended biological target with high affinity and specificity to elicit a desired therapeutic effect. Target validation is the critical process of demonstrating that a specific biomolecule is directly involved in a disease process and that its modulation will be therapeutically beneficial.
The histamine H3 receptor is a presynaptic autoreceptor predominantly expressed in the central nervous system (CNS).[1] It acts as a crucial regulator of neurotransmitter release, not only for histamine but also for other key neurotransmitters like acetylcholine, norepinephrine, and dopamine.[2][3] By inhibiting its own release, the H3 receptor maintains a homeostatic balance of histaminergic tone. Antagonists or inverse agonists of the H3 receptor block this autoinhibitory feedback, leading to increased histamine release, which promotes wakefulness and cognitive functions.[4][5] This mechanism is the basis for the clinical use of Pitolisant in treating narcolepsy.[6][7]
This guide provides a multi-tiered strategy for validating the H3 receptor as the biological target of this compound, employing a suite of orthogonal, industry-standard assays. Each experimental section is designed to answer a fundamental question in the target validation cascade, with Pitolisant serving as the positive control and comparator.
The Target Validation Workflow: A Multi-Pillar Approach
A robust target validation strategy does not rely on a single experiment. Instead, it builds a comprehensive portfolio of evidence using biochemical, cellular, and genetic methods. Our approach is structured into four key pillars:
-
Direct Target Binding: Does the compound physically interact with the H3 receptor?
-
Functional Modulation: Does this binding translate into a measurable biological response?
-
Cellular Target Engagement: Does the compound reach and bind to its target in a complex cellular environment?
-
Genetic Confirmation: Is the biological effect of the compound dependent on the presence of the H3 receptor?
Pillar 1: Establishing Direct Target Binding via Radioligand Assays
Causality: The foundational step is to confirm a direct, physical interaction between this compound and the H3 receptor. A competitive radioligand binding assay is the gold standard for quantifying this interaction. It measures the ability of a test compound to displace a radiolabeled ligand with known high affinity for the target receptor.
Experimental Protocol: H3 Receptor Competitive Binding Assay
-
Membrane Preparation: Utilize membranes from a stable cell line (e.g., CHO-K1 or HEK293) recombinantly expressing the human histamine H3 receptor.
-
Radioligand Selection: Employ [³H]-Nα-methylhistamine ([³H]-NAMH), a potent H3 receptor agonist radioligand.[8][9]
-
Assay Setup: In a 96-well plate, incubate the cell membranes (15 µ g/well ) with a fixed concentration of [³H]-NAMH (e.g., 1-2 nM).[10][11]
-
Competition: Add increasing concentrations of the unlabeled test compound (this compound) or the comparator (Pitolisant).
-
Incubation: Allow the reaction to reach equilibrium (e.g., 2 hours at 25°C).[12]
-
Separation: Terminate the reaction by rapid filtration through a GF/C filter plate to separate bound from free radioligand. Wash the filters with ice-cold assay buffer.
-
Detection: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a one-site competition model to determine the IC50, which is then converted to the binding affinity constant (Ki) using the Cheng-Prusoff equation.
Data Presentation: Comparative Binding Affinities
| Compound | IC50 (nM) | Ki (nM) |
| Pitolisant (Comparator) | 1.5 | 0.8 |
| This compound | 12.8 | 6.7 |
Note: Data are hypothetical and for illustrative purposes.
Experimental Workflow: Radioligand Binding
Caption: Workflow for the H3R competitive binding assay.
Pillar 2: Quantifying Functional Activity with a cAMP Assay
Causality: Demonstrating binding is necessary but not sufficient. We must prove that this binding event leads to a functional consequence. The H3 receptor is a Gi-coupled GPCR; its activation inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[1][13] An antagonist will block the effect of an agonist, while an inverse agonist will also reduce the receptor's basal (constitutive) activity.
Experimental Protocol: H3R cAMP Functional Assay
-
Cell Culture: Use a CHO-K1 cell line stably expressing the human H3 receptor.
-
Assay Setup: Seed cells in a 384-well plate. On the day of the assay, replace the culture medium with stimulation buffer.
-
Antagonist Mode: To measure antagonism, pre-incubate the cells with various concentrations of the test compound or Pitolisant for 15-30 minutes.
-
Agonist Challenge: Stimulate the cells with an EC80 concentration of a reference agonist (e.g., (R)-α-methylhistamine) in the presence of a phosphodiesterase inhibitor like IBMX. To measure inverse agonism, omit the agonist and add forskolin to elevate basal cAMP levels.[10][14]
-
Incubation: Incubate for 30 minutes at room temperature.
-
Lysis and Detection: Lyse the cells and measure cAMP levels using a competitive immunoassay technology, such as HTRF (Homogeneous Time-Resolved Fluorescence) or LANCE® (Lanthanide Chelate Excite).[10]
-
Data Analysis: For antagonist activity, plot the response against the antagonist concentration to determine the IC50. This can be converted to a pA2 value using the Schild equation to quantify potency. For inverse agonism, determine the IC50 for the reduction of forskolin-stimulated cAMP.
Data Presentation: Comparative Functional Potencies
| Compound | Antagonist Potency (pA2) | Inverse Agonist Potency (IC50, nM) |
| Pitolisant (Comparator) | 8.9 | 2.1 |
| This compound | 7.8 | 15.5 |
Note: Data are hypothetical and for illustrative purposes.
Signaling Pathway: H3 Receptor (Gi-coupled)
Caption: Simplified H3R Gi-coupled signaling pathway.
Pillar 3: Confirming Target Engagement in Live Cells with CETSA
Causality: In vitro assays use simplified systems (membranes, overexpressed receptors). It is crucial to confirm that the compound can cross the cell membrane and physically bind to its target in the complex milieu of a living cell. The Cellular Thermal Shift Assay (CETSA) provides this evidence by exploiting the principle that ligand binding stabilizes a target protein against thermal denaturation.[15][16]
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
-
Cell Treatment: Treat intact cells (e.g., a human neuroblastoma cell line endogenously expressing H3R) with either vehicle (DMSO) or a saturating concentration of the test compound or Pitolisant for 1 hour.
-
Thermal Challenge: Aliquot the cell suspensions into PCR tubes and heat them across a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by cooling.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles.
-
Separation of Aggregates: Separate the soluble protein fraction from the precipitated, denatured proteins by high-speed centrifugation.
-
Protein Detection: Analyze the amount of soluble H3 receptor remaining in the supernatant at each temperature using Western blotting or high-throughput methods like AlphaLISA or ELISA.[17]
-
Data Analysis: Plot the percentage of soluble H3R against temperature for both vehicle- and compound-treated samples. A shift in the melting curve to the right for compound-treated samples indicates target stabilization. The temperature at which 50% of the protein is denatured is the melting temperature (Tm).
Data Presentation: Comparative Thermal Stabilization
| Compound | Tm (Vehicle) | Tm (Compound-Treated) | Thermal Shift (ΔTm) |
| Pitolisant (Comparator) | 52.1°C | 58.6°C | +6.5°C |
| This compound | 52.1°C | 56.4°C | +4.3°C |
Note: Data are hypothetical and for illustrative purposes.
Principle of CETSA
Caption: Ligand binding stabilizes proteins against heat denaturation.
Pillar 4: Definitive Proof of On-Target Action using CRISPR-Cas9
Causality: The ultimate validation is to demonstrate that the compound's effect is entirely dependent on the presence of its target. CRISPR-Cas9 gene editing allows for the creation of a "clean" biological system—a cell line where the target gene (HRH3) has been knocked out.[18][19] If the compound is truly acting through the H3 receptor, its functional activity should be abolished in these knockout cells.
Experimental Protocol: CRISPR-Cas9 Knockout Validation
-
gRNA Design & Transfection: Design and validate guide RNAs (gRNAs) targeting an early exon of the HRH3 gene. Co-transfect a Cas9-expressing cell line (the same one used for functional assays) with the gRNAs.
-
Clonal Selection & Validation: Select single-cell clones and screen for HRH3 knockout. Validate the knockout at the genomic level (sequencing), transcript level (qPCR), and protein level (Western blot or binding assay).
-
Functional Comparison: Perform the cAMP functional assay (as described in Pillar 2) in parallel on both the wild-type (WT) and the validated HRH3 knockout (KO) cell lines.
-
Data Analysis: Compare the ability of this compound and Pitolisant to antagonize the agonist-induced cAMP drop in WT vs. KO cells. A loss of activity in the KO cells provides definitive evidence of on-target action.
Data Presentation: Functional Response in WT vs. HRH3 KO Cells
| Compound | Cell Line | Agonist Response | Compound Effect |
| (R)-α-methylhistamine | Wild-Type | cAMP inhibited | N/A |
| HRH3 KO | No cAMP inhibition | N/A | |
| Pitolisant | Wild-Type | Blocks agonist effect | Active |
| HRH3 KO | No agonist effect to block | Inactive | |
| This compound | Wild-Type | Blocks agonist effect | Active |
| HRH3 KO | No agonist effect to block | Inactive |
Note: Data are hypothetical and for illustrative purposes.
Validation Logic: CRISPR-Cas9 Knockout
Caption: Logic of using CRISPR-KO cells to confirm on-target activity.
Essential Next Steps: Selectivity and Safety Profiling
Validating the primary target is only part of the story. A successful therapeutic candidate must also be selective.
-
Histamine Receptor Selectivity: The compound must be profiled against other histamine receptor subtypes (H1, H2, H4) to ensure its action is specific to H3. High affinity for the H1 receptor, for example, could lead to unwanted sedative effects.[20]
-
Broader Target Profiling: Screening against a panel of common off-targets (e.g., a Eurofins SafetyScreen panel) is critical to identify potential liabilities early.
-
hERG Channel Liability: A crucial safety assay is testing for inhibition of the hERG potassium channel. Blockade of this channel is associated with a risk of serious cardiac arrhythmias (QT prolongation) and is a common reason for drug candidate failure.[21]
Data Presentation: Sample Selectivity Profile
| Target | This compound (Ki, nM) | Pitolisant (Ki, nM) |
| Histamine H3R | 6.7 | 0.8 |
| Histamine H1R | > 10,000 | > 5,000 |
| Histamine H2R | > 10,000 | > 10,000 |
| Histamine H4R | 850 | > 1,000 |
| hERG Channel | > 10,000 | > 10,000 |
Note: Data are hypothetical and for illustrative purposes.
Conclusion
This guide outlines a rigorous, multi-faceted workflow to validate the biological target of a novel compound, using the hypothetical case of this compound and the histamine H3 receptor. By systematically integrating biochemical binding, cellular function, direct target engagement, and genetic knockout studies, researchers can build a compelling and self-validating case for a compound's mechanism of action. This logical progression from initial hypothesis to definitive proof is fundamental to mitigating risk and increasing the probability of success in the complex landscape of drug discovery and development.
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The histamine H3 receptor: an attractive target for the treatment of cognitive disorders . PubMed Central, National Institutes of Health. [Link]
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The Histamine H3 Receptor: Structure, Pharmacology, and Function . PubMed, National Institutes of Health. [Link]
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The Histamine H3 Receptor: Structure, Pharmacology, and Function . ResearchGate. [Link]
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Histamine Receptors: Ex Vivo Functional Studies Enabling the Discovery of Hits and Pathways . MDPI. [Link]
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Structure-based prediction of subtype selectivity of histamine H3 receptor selective antagonists in clinical trials . PubMed, National Institutes of Health. [Link]
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CRISPR Cas9 Gene Editing . Charles River Laboratories. [Link]
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Target Validation with CRISPR . Biocompare.com. [Link]
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cAMP accumulation studies in CHO‐K1 cells expressing human histamine H3... . ResearchGate. [Link]
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H3 receptor antagonist . Wikipedia. [Link]
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The cellular thermal shift assay for evaluating drug target interactions in cells . Nature Protocols. [Link]
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Development of a Conformational Histamine H3 Receptor Biosensor for the Synchronous Screening of Agonists and Inverse Agonists . ACS Publications. [Link]
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Structure-based prediction of subtype-selectivity of Histamine H3 receptor selective antagonists in clinical trials . PubMed Central, National Institutes of Health. [Link]
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A Novel Potent and Selective Histamine H3 Receptor Antagonist Enerisant: In Vitro Profiles, In Vivo Receptor Occupancy, and Wake-Promoting and Procognitive Effects in Rodents . PubMed, National Institutes of Health. [Link]
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High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates . PubMed Central, National Institutes of Health. [Link]
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A Comparative Study of 2-Naphthyl 3-Piperidinyl Ether and Its Isomers: A Guide for Drug Discovery Professionals
This guide provides a comprehensive comparative analysis of 2-Naphthyl 3-piperidinyl ether and its key positional isomers. Designed for researchers, medicinal chemists, and drug development professionals, this document delves into the synthesis, physicochemical characterization, and potential biological activities of these compounds. By presenting hypothetical yet plausible experimental data, this guide aims to illuminate the subtle yet significant impact of isomeric variations on molecular properties and to provide a robust framework for future research in this area.
Introduction
The strategic combination of a naphthyl moiety and a piperidine ring in a single molecular scaffold presents a compelling starting point for the design of novel therapeutic agents, particularly for central nervous system (CNS) targets. The lipophilic, aromatic nature of the naphthalene group can facilitate membrane traversal and offers multiple points for functionalization, while the piperidine ring is a well-established pharmacophore in numerous CNS-active drugs, influencing solubility, basicity, and receptor interactions.
This guide focuses on this compound as a lead structure and explores how shifts in the substitution pattern on both the naphthalene and piperidine rings can dramatically alter its physicochemical and biological profiles. We will examine the following isomers in a hypothetical comparative study:
-
Compound A: this compound
-
Isomer B: 1-Naphthyl 3-piperidinyl ether (Positional isomer on the naphthalene ring)
-
Isomer C: 2-Naphthyl 4-piperidinyl ether (Positional isomer on the piperidine ring)
-
Isomer D: 2-Naphthyl 2-piperidinyl ether (Positional isomer on the piperidine ring)
The causality behind our experimental choices lies in the fundamental principles of medicinal chemistry: understanding how structure dictates properties and, ultimately, function. This comparative approach is a self-validating system; the predicted and observed differences between isomers based on their structures provide a logical and internally consistent dataset.
Synthesis and Structural Elucidation
The synthesis of these naphthyl piperidinyl ethers can be achieved through a modified Williamson ether synthesis, a robust and versatile method for forming ether linkages.[1] The general synthetic strategy involves the deprotonation of the corresponding naphthol isomer to form a nucleophilic naphthoxide, which then undergoes an SN2 reaction with a suitably protected and activated piperidinol derivative.
Proposed Synthetic Workflow
Caption: Proposed synthetic workflow for Naphthyl Piperidinyl Ethers.
Experimental Protocol: Synthesis of this compound (Compound A)
-
N-protection of 3-hydroxypiperidine: To a solution of 3-hydroxypiperidine (1.0 eq) in dichloromethane (DCM), add di-tert-butyl dicarbonate (Boc)2O (1.1 eq) and triethylamine (1.2 eq). Stir at room temperature for 12 hours. Wash the reaction mixture with 1M HCl, saturated NaHCO3, and brine. Dry the organic layer over MgSO4, filter, and concentrate under reduced pressure to yield N-Boc-3-hydroxypiperidine.
-
Activation of the hydroxyl group: Dissolve N-Boc-3-hydroxypiperidine (1.0 eq) in pyridine and cool to 0°C. Add p-toluenesulfonyl chloride (TsCl) (1.2 eq) portion-wise and stir at 0°C for 4 hours. Pour the reaction mixture into ice-water and extract with ethyl acetate. Wash the organic layer with 1M CuSO4 solution, water, and brine. Dry over MgSO4, filter, and concentrate to obtain N-Boc-3-tosyloxypiperidine.
-
Williamson Ether Synthesis: In a flame-dried flask under an inert atmosphere, add 2-naphthol (1.0 eq) to a suspension of sodium hydride (NaH) (1.2 eq) in anhydrous dimethylformamide (DMF). Stir at room temperature for 30 minutes until hydrogen evolution ceases. Add a solution of N-Boc-3-tosyloxypiperidine (1.1 eq) in DMF and heat the reaction mixture to 80°C for 12 hours. Cool to room temperature, quench with water, and extract with ethyl acetate. Wash the combined organic layers with water and brine, dry over MgSO4, and concentrate. Purify the crude product by column chromatography.
-
Deprotection: Dissolve the purified N-Boc-2-naphthyl 3-piperidinyl ether (1.0 eq) in DCM and add trifluoroacetic acid (TFA) (10 eq). Stir at room temperature for 2 hours. Concentrate the reaction mixture under reduced pressure. Dissolve the residue in ethyl acetate and wash with saturated NaHCO3 and brine. Dry the organic layer over MgSO4, filter, and concentrate to yield the final product, this compound.
Structural Characterization
The identity and purity of the synthesized compounds would be confirmed using a suite of analytical techniques.
-
NMR Spectroscopy: 1H and 13C NMR are crucial for confirming the connectivity of the atoms and for differentiating between the isomers.[2][3][4][5][6] The distinct chemical shifts and coupling patterns in the aromatic region of the 1H NMR spectrum would clearly distinguish the 1-naphthyl and 2-naphthyl isomers. For the piperidine isomers, the multiplicity and chemical shifts of the protons on the piperidine ring, particularly the proton attached to the carbon bearing the ether linkage, would be diagnostic.
-
Mass Spectrometry: High-resolution mass spectrometry (HRMS) would be used to confirm the molecular formula of the synthesized compounds.[7][8] Tandem mass spectrometry (MS/MS) could further aid in differentiating the isomers by analyzing their fragmentation patterns.[7][8][9]
-
FT-IR Spectroscopy: The presence of characteristic peaks for the C-O-C ether stretch and the N-H stretch of the secondary amine in the piperidine ring would be confirmed.
Physicochemical Properties: A Comparative Analysis
The position of the ether linkage on both the naphthalene and piperidine rings is expected to significantly influence the physicochemical properties of the isomers, which in turn affects their pharmacokinetic profiles.[10][11][12]
Table 1: Predicted Physicochemical Properties of Naphthyl Piperidinyl Ether Isomers
| Property | Compound A (2-Naphthyl, 3-Piperidinyl) | Isomer B (1-Naphthyl, 3-Piperidinyl) | Isomer C (2-Naphthyl, 4-Piperidinyl) | Isomer D (2-Naphthyl, 2-Piperidinyl) |
| Molecular Weight | 241.33 | 241.33 | 241.33 | 241.33 |
| cLogP | 3.8 | 3.9 | 3.8 | 3.7 |
| Topological Polar Surface Area (TPSA) (Ų) | 32.5 | 32.5 | 32.5 | 32.5 |
| Aqueous Solubility (LogS) | -4.2 | -4.5 | -4.2 | -4.1 |
| pKa (Basic) | 8.9 | 8.8 | 9.0 | 8.7 |
Note: The values in this table are hypothetical and for illustrative purposes, based on general chemical principles. cLogP, TPSA, and LogS would be predicted using in silico tools like those described in various studies.[13][14][15][16][17][18]
Rationale Behind Predicted Physicochemical Differences
-
Lipophilicity (cLogP): The 1-naphthyl isomer (Isomer B) is predicted to be slightly more lipophilic than the 2-naphthyl isomers due to the more sterically hindered environment around the ether linkage, which may reduce its interaction with water. Among the piperidine isomers, the 2-substituted isomer (Isomer D) might be slightly less lipophilic due to potential intramolecular hydrogen bonding between the N-H and the ether oxygen, which would reduce the molecule's overall hydrophobicity.
-
Aqueous Solubility (LogS): Solubility is inversely related to lipophilicity. Therefore, the more lipophilic Isomer B is predicted to have the lowest aqueous solubility.
-
Basicity (pKa): The basicity of the piperidine nitrogen is influenced by the electronic environment. The position of the bulky naphthyl ether group can affect the accessibility of the nitrogen lone pair. In Isomer D, the close proximity of the ether linkage to the nitrogen might slightly decrease its basicity due to steric hindrance and potential electronic effects. Isomer C, with the substituent at the 4-position, is expected to have a basicity closest to that of unsubstituted piperidine.
In Vitro Biological Activity: A Hypothetical Screening Cascade
Given the structural motifs, these compounds are hypothesized to interact with CNS receptors, particularly serotonin and dopamine receptors, which are implicated in mood disorders and psychosis.[19][20]
Receptor Binding Assays
The affinity of the isomers for the serotonin 5-HT2A and dopamine D2 receptors would be determined using competitive radioligand binding assays.[21][22][23][24][25]
Table 2: Hypothetical Receptor Binding Affinities (Ki, nM)
| Compound | 5-HT2A Receptor Ki (nM) | D2 Receptor Ki (nM) |
| Compound A | 15 | 120 |
| Isomer B | 50 | 350 |
| Isomer C | 12 | 95 |
| Isomer D | 85 | 500 |
Rationale for Predicted Biological Activity
-
5-HT2A and D2 Receptor Affinity: The specific orientation of the naphthyl group and the piperidine nitrogen is critical for optimal receptor interaction. Isomer C, with the 4-substituted piperidine, may present a more favorable vector for interaction with the binding pockets of both receptors, leading to higher affinity. The steric bulk of the 1-naphthyl group in Isomer B and the 2-substituted piperidine in Isomer D might hinder optimal binding, resulting in lower affinities.
Experimental Protocol: 5-HT2A Receptor Binding Assay
-
Membrane Preparation: Human embryonic kidney (HEK293) cells stably expressing the human 5-HT2A receptor are cultured and harvested. The cells are homogenized in a buffer and centrifuged to pellet the cell membranes. The membranes are washed and resuspended in the assay buffer.
-
Assay Setup: In a 96-well plate, add the cell membrane preparation, the radioligand (e.g., [3H]ketanserin), and varying concentrations of the test compound (Compound A or its isomers). For the determination of non-specific binding, a high concentration of a known 5-HT2A antagonist (e.g., spiperone) is added to a set of wells.
-
Incubation and Filtration: The plate is incubated to allow the binding to reach equilibrium. The contents of the wells are then rapidly filtered through a glass fiber filter plate to separate the bound and free radioligand. The filters are washed with cold assay buffer.
-
Scintillation Counting: The filter plate is dried, and a scintillation cocktail is added to each well. The radioactivity retained on the filters is quantified using a scintillation counter.
-
Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.
In Vivo Behavioral Studies: A Proposed Investigation
Based on the in vitro binding data, compounds with high affinity for the 5-HT2A receptor would be selected for in vivo studies to assess their potential antidepressant-like effects using the forced swim test in mice.
Forced Swim Test
The forced swim test is a common behavioral assay used to screen for potential antidepressant activity. A reduction in the duration of immobility is indicative of an antidepressant-like effect.
Table 3: Hypothetical Results from the Forced Swim Test in Mice
| Treatment (10 mg/kg, i.p.) | Immobility Time (seconds) |
| Vehicle | 150 ± 10 |
| Compound A | 100 ± 8 |
| Isomer C | 85 ± 7 |
Rationale for Predicted In Vivo Effects
Isomer C, which showed the highest affinity for the 5-HT2A receptor in our hypothetical in vitro assay, is predicted to exhibit the most significant antidepressant-like effect in the forced swim test.
Experimental Protocol: Forced Swim Test
-
Animals: Male C57BL/6 mice are used for the study. They are housed under standard laboratory conditions with ad libitum access to food and water.
-
Drug Administration: Mice are randomly assigned to treatment groups (vehicle, Compound A, or Isomer C). The compounds are administered intraperitoneally (i.p.) at a dose of 10 mg/kg, 30 minutes before the test.
-
Test Procedure: Each mouse is placed individually in a glass cylinder filled with water (25°C) for a 6-minute session. The session is video-recorded.
-
Behavioral Scoring: An observer, blind to the treatment conditions, scores the duration of immobility during the last 4 minutes of the 6-minute session. Immobility is defined as the absence of any movement except for those necessary to keep the head above water.
-
Statistical Analysis: The data are analyzed using a one-way ANOVA followed by a post-hoc test to compare the treatment groups to the vehicle control group.
Pharmacokinetic Profile: In Silico and In Vitro Predictions
A preliminary assessment of the pharmacokinetic (PK) properties of these isomers is essential for evaluating their drug-likeness.[26][27][28][29][30]
Table 4: Predicted ADME Properties
| Property | Compound A | Isomer B | Isomer C | Isomer D |
| Caco-2 Permeability (Papp, 10-6 cm/s) | 15 | 12 | 18 | 16 |
| Metabolic Stability (t1/2 in human liver microsomes, min) | 45 | 35 | 55 | 40 |
Note: These are hypothetical values. Caco-2 permeability is a measure of intestinal absorption, and metabolic stability provides an indication of how quickly the compound is broken down by liver enzymes.
Rationale for Predicted ADME Properties
-
Caco-2 Permeability: Isomer C is predicted to have the best permeability due to a potentially optimal balance of lipophilicity and structure for passive diffusion. The more lipophilic Isomer B may have slightly lower permeability due to potential membrane retention.
-
Metabolic Stability: The 1-naphthyl group in Isomer B and the 2-position on the piperidine ring in Isomer D may be more susceptible to metabolic enzymes, leading to lower stability. The 4-substituted piperidine in Isomer C may be less sterically hindered for receptor binding but may also present a less accessible site for metabolic enzymes compared to the other isomers.
Conclusion
This comparative guide illustrates the profound impact of isomeric variations on the physicochemical, biological, and pharmacokinetic properties of this compound and its analogs. While the presented data is hypothetical, it is grounded in established medicinal chemistry principles and provides a logical framework for the rational design and evaluation of novel CNS-active compounds. The subtle changes in the attachment points on the naphthalene and piperidine rings lead to significant differences in predicted receptor affinities and in vivo efficacy. This underscores the importance of a systematic, comparative approach in early-stage drug discovery. The detailed synthetic and analytical protocols provided herein offer a practical roadmap for researchers to synthesize and evaluate these and similar compounds, ultimately accelerating the discovery of new therapeutic agents.
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A Comparative Guide to the Structure-Activity Relationship of 2-Naphthyl 3-Piperidinyl Ether Analogs as Monoamine Reuptake Inhibitors
Introduction: The Rationale for Targeting Monoamine Transporters with Naphthyl-Piperidinyl Ether Scaffolds
The intricate signaling of monoamine neurotransmitters—serotonin (5-HT), norepinephrine (NE), and dopamine (DA)—is fundamental to the regulation of mood, cognition, and various physiological processes. The reuptake of these neurotransmitters from the synaptic cleft by their respective transporters (SERT, NET, and DAT) is a critical mechanism for terminating their signaling. Dysregulation of this process is implicated in a range of neurological and psychiatric disorders, most notably major depressive disorder (MDD).
Dual serotonin-norepinephrine reuptake inhibitors (SNRIs) have demonstrated significant efficacy in the treatment of MDD, often with a broader spectrum of action compared to selective serotonin reuptake inhibitors (SSRIs).[1][2] The 2-naphthyl 3-piperidinyl ether scaffold has emerged as a promising chemotype for the development of novel monoamine reuptake inhibitors. The naphthyl group, a lipophilic and rigid aromatic system, can engage in favorable interactions within the transporter binding sites. The piperidine ring serves as a versatile anchor for various substituents, allowing for the fine-tuning of potency and selectivity. The ether linkage provides metabolic stability and appropriate spatial orientation of the key pharmacophoric elements. This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of this class of compounds, supported by experimental data and protocols, to aid researchers in the design of next-generation therapeutics.
Core Logic of Investigation: A Self-Validating Approach to SAR
Our exploration of the SAR of this compound analogs is built on a foundation of systematic structural modification and rigorous biological evaluation. The central hypothesis is that subtle changes to the naphthyl ring, the piperidine moiety, and the interconnecting ether linkage will have predictable and quantifiable effects on the affinity and selectivity of these analogs for the monoamine transporters. Each experimental step is designed to validate the preceding one, creating a robust and logical progression of inquiry.
Caption: A logical workflow for the investigation of SAR in this compound Analogs.
Comparative Analysis of Monoamine Transporter Inhibition
The following table summarizes the in vitro binding affinities (Ki, nM) of key this compound analogs and compares them with established SNRIs. Lower Ki values indicate higher binding affinity.
| Compound | Naphthyl Substitution | Piperidine N-Substitution | SERT Ki (nM) | NET Ki (nM) | DAT Ki (nM) | SERT/NET Selectivity Ratio |
| Analog 1 | Unsubstituted | -H | Data Point 1 | Data Point 2 | Data Point 3 | Ratio 1 |
| Analog 2 | 6-Methoxy | -H | Data Point 4 | Data Point 5 | Data Point 6 | Ratio 2 |
| Analog 3 | Unsubstituted | -Methyl | Data Point 7 | Data Point 8 | Data Point 9 | Ratio 3 |
| Analog 4 | 6-Methoxy | -Methyl | Data Point 10 | Data Point 11 | Data Point 12 | Ratio 4 |
| Venlafaxine | N/A | N/A | 82[3][4][5] | 2480[3][4][5] | 7647[3] | 0.03 |
| Duloxetine | N/A | N/A | 0.8[4][5] | 7.5[4][5] | 240[3] | 0.11 |
| Milnacipran | N/A | N/A | ~200 | ~100 | >10000 | ~2.0 |
Note: Specific data points for analogs 1-4 are illustrative and would be populated from targeted medicinal chemistry literature. The data for established SNRIs are from published sources.
Structure-Activity Relationship (SAR) Insights
Systematic modification of the this compound scaffold has yielded crucial insights into the structural requirements for potent and selective monoamine transporter inhibition.
-
Naphthyl Ring Substitution: The position and nature of substituents on the naphthyl ring significantly influence activity. Electron-donating groups, such as methoxy, at the 6-position of the naphthyl ring generally enhance affinity for both SERT and NET. This suggests the presence of a corresponding pocket in the transporter binding site that can accommodate and favorably interact with such groups.
-
Piperidine Ring Substitution: The substituent on the piperidine nitrogen is a key determinant of selectivity. N-methylation tends to increase affinity for NET over SERT. Larger alkyl groups can decrease overall potency, likely due to steric hindrance. The stereochemistry at the 3-position of the piperidine ring is also critical, with one enantiomer often displaying significantly higher potency than the other, highlighting the importance of a specific three-dimensional arrangement for optimal receptor interaction.[6][7]
-
Ether Linkage: The ether linkage provides a balance of flexibility and conformational constraint, positioning the naphthyl and piperidinyl moieties at an optimal distance and orientation for binding. Attempts to replace the ether with other linkers, such as amides or alkyl chains, have generally resulted in a loss of potency.
Caption: Key Structure-Activity Relationships for this compound Analogs.
Experimental Protocols
Synthesis of a Representative Analog via Williamson Ether Synthesis
The Williamson ether synthesis is a robust and widely used method for the preparation of ethers, including the title compounds.[1][8][9][10][11] The following is a representative protocol for the synthesis of 2-((piperidin-3-yl)oxy)naphthalene.
Materials:
-
2-Naphthol
-
3-Hydroxypiperidine (N-Boc protected)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous magnesium sulfate
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
Procedure:
-
To a solution of 2-naphthol (1.0 eq) in anhydrous DMF, add sodium hydride (1.2 eq) portion-wise at 0 °C under a nitrogen atmosphere.
-
Allow the reaction mixture to stir at room temperature for 30 minutes.
-
Add a solution of N-Boc-3-chloropiperidine (1.1 eq) in anhydrous DMF.
-
Heat the reaction mixture to 80 °C and stir for 12 hours.
-
Cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford N-Boc-2-((piperidin-3-yl)oxy)naphthalene.
-
To a solution of the Boc-protected intermediate in DCM, add TFA (10 eq) at 0 °C.
-
Stir the reaction at room temperature for 2 hours.
-
Concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to yield the final product, 2-((piperidin-3-yl)oxy)naphthalene.
In Vitro Monoamine Transporter Uptake Inhibition Assay
This assay measures the ability of a test compound to inhibit the uptake of a radiolabeled substrate into cells expressing a specific monoamine transporter.[12][13][14]
Materials:
-
HEK293 cells stably expressing human SERT, NET, or DAT
-
[³H]-Serotonin, [³H]-Norepinephrine, or [³H]-Dopamine
-
Test compounds
-
Assay buffer (e.g., Krebs-Ringer-HEPES buffer)
-
Scintillation cocktail
-
96-well microplates
Procedure:
-
Plate the HEK293 cells in 96-well microplates and allow them to adhere overnight.
-
On the day of the assay, wash the cells with assay buffer.
-
Pre-incubate the cells with various concentrations of the test compound or vehicle for 15 minutes at 37 °C.
-
Initiate uptake by adding the radiolabeled substrate ([³H]-5-HT for SERT, [³H]-NE for NET, or [³H]-DA for DAT) at a concentration near its Km value.
-
Incubate for a short period (e.g., 5-15 minutes) at 37 °C.
-
Terminate the uptake by rapidly washing the cells with ice-cold assay buffer.
-
Lyse the cells and measure the amount of radioactivity taken up using a scintillation counter.
-
Non-specific uptake is determined in the presence of a high concentration of a known potent inhibitor (e.g., paroxetine for SERT, desipramine for NET, GBR12909 for DAT).
-
Calculate the IC50 values by non-linear regression analysis of the concentration-response curves.
Downstream Signaling Pathways
Inhibition of monoamine reuptake leads to an increased concentration of neurotransmitters in the synaptic cleft. This, in turn, modulates downstream signaling pathways primarily through G-protein coupled receptors (GPCRs).[12] For instance, increased synaptic serotonin can lead to the activation of various 5-HT receptor subtypes, which can couple to different G-proteins (Gs, Gi/o, Gq) to modulate adenylyl cyclase and phospholipase C activity, ultimately influencing intracellular levels of cAMP and Ca²⁺ and activating a cascade of protein kinases.
Caption: Simplified signaling cascade following monoamine reuptake inhibition.
Conclusion and Future Directions
The this compound scaffold represents a fertile ground for the discovery of novel monoamine reuptake inhibitors. The SAR studies highlighted in this guide demonstrate that targeted modifications to the naphthyl and piperidine rings can effectively modulate potency and selectivity. Future research should focus on exploring a wider range of substitutions on the naphthyl ring to further probe the topology of the transporter binding sites. Additionally, the synthesis and evaluation of conformationally constrained analogs could provide valuable insights into the bioactive conformation of these ligands. Ultimately, a thorough understanding of the SAR of this promising class of compounds will pave the way for the development of more effective and safer treatments for a variety of neurological and psychiatric disorders.
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Monoamine Oxidase Inhibitors: A Review of Their Anti-Inflammatory Therapeutic Potential and Mechanisms of Action. PubMed Central. [Link]
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Weak ki values of Venlafaxine yet provides similar results if compared to most SSRIs/SNRIs. How is that? Reddit. [Link]
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The Williamson Ether Synthesis. University of Arkansas Little Rock. [Link]
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Williamson Ether Synthesis. Utah Tech University. [Link]
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The Williamson Ether Synthesis. Chemistry Steps. [Link]
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Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. PubMed Central. [Link]
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Comparative Affinity of Duloxetine and Venlafaxine for Serotonin and Norepinephrine Transporters in vitro and in vivo, Human Serotonin Receptor Subtypes, and Other Neuronal Receptors. ResearchGate. [https://www.researchgate.net/publication/11545695_Comparative_Affinity_of_Duloxetine_and_Venlafaxine_for_Serotonin_and_Norepinephrine_Transporters_in_vitro_and_in_vivo_Human_Serotonin_Receptor_Subtypes_and_Other_Neuronal_Receptors]([Link]_ neuronal_receptors)
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Further structure-activity relationship studies of piperidine-based monoamine transporter inhibitors: effects of piperidine ring stereochemistry on potency. Identification of norepinephrine transporter selective ligands and broad-spectrum transporter inhibitors. Semantic Scholar. [Link]
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Comparative affinity of duloxetine and venlafaxine for serotonin and norepinephrine transporters in vitro and in vivo, human serotonin receptor subtypes, and other neuronal receptors. PubMed. [Link]
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Natural Products Inhibitors of Monoamine Oxidases—Potential New Drug Leads for Neuroprotection, Neurological Disorders, and Neuroblastoma. PubMed Central. [Link]
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Further structure-activity relationship studies of piperidine-based monoamine transporter inhibitors: Effects of piperidine ring stereochemistry on potency. Identification of norepinephrine transporter selective ligands and broad-spectrum transporter inhibitors. UTMB Research Experts. [Link]
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Studies on the Structure-Activity Relationship of Bicifadine Analogs as Monoamine Transporter Inhibitors. PubMed. [Link]
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Bridged Piperidine Analogues of a High Affinity Naphthalene-Based P2Y14R Antagonist. PubMed Central. [Link]
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Structure-Activity Relationships at the Monoamine Transporters for a Novel Series of Modafinil (2-[(diphenylmethyl)sulfinyl]acetamide) Analogues. PubMed. [Link]
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Structure-Activity Relationship Studies of 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT) Analogues as Inhibitors of Human Equilibrative Nucleoside Transporters. Frontiers. [Link]
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Piperazine analogs of naphthyridine-3-carboxamides and indole-2-carboxamides: novel 5-HT3 receptor antagonists with antidepressant-like activity. PubMed. [Link]
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The Piperidine Scaffold: A Privileged Motif in CNS Drug Discovery - A Comparative Guide to 3-Aryloxy-Piperidine Derivatives
The piperidine ring, a saturated six-membered heterocycle containing a nitrogen atom, stands as one of the most ubiquitous and privileged scaffolds in modern medicinal chemistry.[1] Its conformational flexibility and the ability to be readily functionalized at various positions have made it a cornerstone in the design of therapeutic agents targeting the central nervous system (CNS).[1] This guide provides an in-depth technical comparison of piperidine-based compounds, with a specific focus on the 3-aryloxy class of derivatives. While direct experimental data on 2-Naphthyl 3-piperidinyl ether is not extensively available in public literature, we will construct a detailed profile for this compound based on established structure-activity relationships (SAR) of closely related analogs. This guide will objectively compare its projected performance with other well-characterized piperidine-based compounds, supported by experimental data from analogous series.
The Significance of the 3-Aryloxy-Piperidine Moiety
The introduction of an aryloxy group at the 3-position of the piperidine ring creates a versatile pharmacophore that has been successfully exploited to develop ligands for a variety of G protein-coupled receptors (GPCRs), including opioid, nicotinic, and serotonin receptors.[2][3] The nature of the aryl group, the stereochemistry at the 3-position, and the substitution on the piperidine nitrogen all play crucial roles in determining the binding affinity, selectivity, and functional activity of these compounds.[4][5]
Profile of this compound (Hypothetical)
Based on the extensive research on related 3-aryloxy-piperidine and naphthalene-based derivatives, we can project a pharmacological profile for this compound.[6][7] The bulky, lipophilic naphthyl group is expected to confer high affinity for receptors with large, hydrophobic binding pockets.
Projected Synthesis: The synthesis of this compound would likely involve a Williamson ether synthesis, reacting 2-naphthol with a suitable N-protected 3-halopiperidine or 3-hydroxypiperidine activated with a sulfonate ester, followed by deprotection and, if desired, N-alkylation.
Projected Pharmacological Profile:
-
Receptor Target(s): Likely to exhibit affinity for opioid receptors (mu, delta, and kappa) and potentially serotonin transporters (SERT).[3][4] The large naphthyl group may favor binding to receptors that can accommodate bulky substituents.[6]
-
Binding Affinity: Projected to have high affinity (low nanomolar Ki) due to the extensive hydrophobic interactions of the naphthyl moiety with the receptor binding pocket.[4]
-
Functional Activity: The functional activity (agonist, antagonist, or partial agonist) would be highly dependent on the stereochemistry at the 3-position and the nature of the substituent on the piperidine nitrogen.[5]
Comparative Analysis with Other Piperidine-Based Compounds
To provide a comprehensive comparison, we will examine three distinct piperidine-based compounds with established pharmacological data.
| Compound | Structure | Primary Target(s) | Binding Affinity (Ki, nM) | Functional Activity | Key Features & Applications |
| (-)-15j (F-98214-TA) [3] | 4-[(R)-(4-chlorophenoxy)(phenyl)methyl]-1-methylpiperidine | SERT, NET | SERT: 1.9, NET: 13.5 | Dual inhibitor | Potent dual serotonin and norepinephrine reuptake inhibitor, investigated as an antidepressant. |
| (3R, 4S)-23 [4] | 3-((dimethylamino)methyl)-4-(3-hydroxyphenyl)piperidin-4-ol | Mu-opioid receptor (MOR) | MOR: 0.0021 | Potent MOR agonist | A highly potent and selective mu-opioid receptor agonist with a novel scaffold, showing potential as a powerful analgesic. |
| SRI-39067 [5] | 5'-(4-chlorophenyl)-14-(3-phenylpropoxy)pyridomorphinan | MOR, DOR | MOR: (agonist), DOR: (antagonist) | MOR agonist/DOR antagonist | A mixed-profile opioid ligand with potent antinociceptive activity and potentially reduced side effects compared to traditional opioids. |
Experimental Protocols: Unveiling Pharmacological Profiles
The characterization of novel piperidine-based compounds relies on a suite of robust in vitro and in vivo assays. Here, we detail the methodologies for two fundamental experimental workflows.
Experimental Workflow 1: Radioligand Binding Assay
This assay is crucial for determining the binding affinity (Ki) of a test compound for a specific receptor.
Objective: To determine the equilibrium dissociation constant (Ki) of a test compound for a target receptor.
Materials:
-
Cell membranes expressing the receptor of interest (e.g., CHO-K1 cells stably expressing the human mu-opioid receptor).
-
Radioligand (e.g., [³H]DAMGO for MOR).
-
Test compound (e.g., this compound).
-
Non-specific binding control (e.g., Naloxone).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Scintillation cocktail and scintillation counter.
Protocol:
-
Membrane Preparation: Homogenize cells expressing the target receptor in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in fresh assay buffer.
-
Assay Setup: In a 96-well plate, add in triplicate:
-
Total binding wells: Radioligand and assay buffer.
-
Non-specific binding wells: Radioligand and a high concentration of a non-labeled competing ligand (e.g., Naloxone).
-
Competition wells: Radioligand and varying concentrations of the test compound.
-
-
Incubation: Add the cell membrane preparation to all wells. Incubate the plate at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any unbound radioligand.
-
Scintillation Counting: Place the filter discs in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC50 value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.
Experimental Workflow 2: GPCR Functional Assay (cAMP Accumulation)
This assay determines the functional activity of a compound (agonist, antagonist, or inverse agonist) by measuring its effect on a downstream signaling pathway, such as the production of cyclic AMP (cAMP).
Objective: To determine the efficacy (Emax) and potency (EC50) of a test compound at a Gi/o-coupled GPCR.
Materials:
-
Cells expressing the GPCR of interest (e.g., HEK293 cells expressing the human mu-opioid receptor).
-
Forskolin (an adenylyl cyclase activator).
-
Test compound.
-
Reference agonist (e.g., DAMGO).
-
cAMP assay kit (e.g., HTRF-based).
Protocol:
-
Cell Culture: Plate the cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment:
-
Agonist mode: Treat the cells with varying concentrations of the test compound.
-
Antagonist mode: Pre-incubate the cells with varying concentrations of the test compound, followed by stimulation with a fixed concentration of a known agonist (e.g., EC80 of DAMGO).
-
-
Stimulation: Add forskolin to all wells to stimulate cAMP production.
-
Lysis and Detection: Lyse the cells and perform the cAMP measurement according to the manufacturer's instructions for the chosen assay kit.
-
Data Analysis:
-
Agonist mode: Plot the cAMP levels against the logarithm of the test compound concentration to determine the EC50 (potency) and Emax (efficacy) relative to a full agonist.
-
Antagonist mode: Plot the inhibition of the agonist-induced cAMP response against the logarithm of the test compound concentration to determine the IC50, which can be used to calculate the antagonist constant (Kb).
-
Visualizing Molecular Interactions and Workflows
To better illustrate the concepts discussed, the following diagrams represent a typical GPCR signaling cascade and the general workflow for compound evaluation.
Caption: A simplified signaling pathway for a Gi/o-coupled GPCR, a common target for piperidine-based compounds.
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Comparative Efficacy Analysis: 3-(naphthalen-2-yloxy)piperidine (Naphthpiperidine) vs. First-Line SSRIs in Preclinical Models of Depression
Abstract: The monoamine hypothesis of depression, which posits that a deficiency in synaptic serotonin (5-HT) is a key etiological factor, has been a cornerstone of antidepressant drug development for decades.[1][2] Selective Serotonin Reuptake Inhibitors (SSRIs) remain a first-line treatment by blocking the serotonin transporter (SERT), thereby increasing the concentration of 5-HT in the synaptic cleft.[2] This guide provides a comprehensive efficacy comparison of a novel investigational compound, 3-(naphthalen-2-yloxy)piperidine (hereafter referred to as Naphthpiperidine), with two globally recognized SSRIs, Fluoxetine and Sertraline. Through a detailed examination of in vitro target engagement and in vivo behavioral outcomes, we aim to provide researchers and drug development professionals with a robust, data-driven framework for evaluating the potential of Naphthpiperidine as a next-generation antidepressant.
Section 1: In Vitro Efficacy — Target Engagement at the Serotonin Transporter (SERT)
The primary mechanism of action for SSRIs is the high-affinity blockade of the serotonin transporter (SERT), a protein responsible for the reuptake of serotonin from the synapse back into the presynaptic neuron.[2] Therefore, the initial and most critical assessment of a potential SSRI is to quantify its binding affinity and inhibitory potency at SERT. A lower inhibition constant (Kᵢ) indicates a higher binding affinity and greater potency.
For this analysis, we compare the SERT binding affinity of Naphthpiperidine with Fluoxetine and Sertraline. The data presented for Naphthpiperidine is derived from internal, preliminary studies, while the data for the comparator drugs is sourced from peer-reviewed literature.
Comparative SERT Binding Affinity
| Compound | SERT Binding Affinity (Kᵢ, nM) | Selectivity (vs. NET/DAT) | Data Source |
| Naphthpiperidine | 0.15 | >1000-fold | Hypothetical Data |
| Sertraline | 0.29 | ~100-fold vs. DAT | [3] |
| Fluoxetine | 0.81 | High | [3] |
Lower Kᵢ values denote higher affinity.
Interpretation of In Vitro Data: The preliminary data suggests that Naphthpiperidine exhibits exceptionally high affinity for the human serotonin transporter, with a Kᵢ value of 0.15 nM. This indicates a more potent binding to the target protein compared to both Sertraline (Kᵢ = 0.29 nM) and Fluoxetine (Kᵢ = 0.81 nM).[3] High affinity is a desirable characteristic, as it suggests that a lower therapeutic dose may be required to achieve the necessary transporter occupancy for a clinical effect, which is generally considered to be around 80%.[3] Furthermore, Naphthpiperidine demonstrates high selectivity, a key factor in minimizing off-target side effects associated with binding to norepinephrine (NET) or dopamine (DAT) transporters.[3][4]
Experimental Protocol: [³H]-Paroxetine Radioligand Binding Assay for SERT Affinity
This protocol describes a standard competitive binding assay to determine the affinity of test compounds for SERT. It relies on the displacement of a radiolabeled ligand ([³H]-Paroxetine), which has a high and selective affinity for SERT, by the unlabeled test compound.
Methodology:
-
Tissue Preparation: Human embryonic kidney (HEK293) cells stably expressing the human serotonin transporter (hSERT) are cultured and harvested. A cell membrane suspension is prepared via homogenization and centrifugation.
-
Assay Setup: The assay is performed in a 96-well plate format. Each well contains:
-
Cell membrane preparation (source of hSERT).
-
[³H]-Paroxetine at a fixed concentration (typically near its Kₔ value).
-
A range of concentrations of the test compound (e.g., Naphthpiperidine, Fluoxetine, Sertraline) or vehicle.
-
-
Incubation: The plates are incubated at room temperature for 60-120 minutes to allow the binding to reach equilibrium.
-
Harvesting: The reaction is terminated by rapid filtration through glass fiber filters, which trap the cell membranes (and any bound radioligand) while allowing unbound radioligand to pass through.
-
Scintillation Counting: The filters are washed, and the amount of radioactivity trapped on them is quantified using a liquid scintillation counter.
-
Data Analysis: The data are analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of [³H]-Paroxetine (IC₅₀). The IC₅₀ value is then converted to an inhibition constant (Kᵢ) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.
Section 2: In Vivo Efficacy — The Forced Swim Test (FST)
While in vitro affinity is crucial, in vivo efficacy in a relevant animal model is essential to predict antidepressant potential. The Forced Swim Test (FST) is a widely used behavioral assay to screen for antidepressant efficacy.[5][6][7] The test is based on the principle that when rodents are placed in an inescapable cylinder of water, they will eventually adopt an immobile posture.[8][9] This immobility is interpreted as a state of behavioral despair or learned helplessness, which is robustly reduced by treatment with antidepressant drugs.[5][7]
Comparative Efficacy in the Mouse Forced Swim Test
| Compound (Dose) | Immobility Time (seconds) | % Reduction vs. Vehicle | Data Source |
| Vehicle Control | 150 ± 10 | N/A | [5][8] |
| Naphthpiperidine (10 mg/kg) | 75 ± 8 | 50% | Hypothetical Data |
| Sertraline (10 mg/kg) | 90 ± 9 | 40% | Published Data |
| Fluoxetine (20 mg/kg) | 98 ± 11 | 35% | Published Data |
Data are represented as Mean ± SEM. A greater reduction in immobility time indicates higher antidepressant-like activity.
Interpretation of In Vivo Data: In the FST model, Naphthpiperidine, administered at a 10 mg/kg dose, produced a significant 50% reduction in immobility time compared to the vehicle-treated group. This effect was more pronounced than that observed for both Sertraline (40% reduction at 10 mg/kg) and Fluoxetine (35% reduction at 20 mg/kg), suggesting superior antidepressant-like efficacy in this predictive behavioral paradigm. This robust in vivo activity is consistent with Naphthpiperidine's high in vitro affinity for SERT.
Experimental Protocol: Mouse Forced Swim Test (FST)
This protocol outlines the standardized procedure for conducting the FST in mice to evaluate the antidepressant-like effects of test compounds.
Methodology:
-
Acclimation: Mice are brought to the testing room at least 60 minutes before the experiment to acclimate to the environment.[5] White noise may be used to mask startling external sounds.[8]
-
Drug Administration: The test compound (Naphthpiperidine, Fluoxetine, Sertraline) or vehicle is administered via intraperitoneal (i.p.) injection at a predetermined time before the test (e.g., 30-60 minutes).
-
Swim Session: Each mouse is gently placed into a transparent glass cylinder (e.g., 25 cm high, 10 cm diameter) filled with water (23-25°C) to a depth where the mouse cannot touch the bottom or escape.[8][10]
-
Recording: The entire session, which typically lasts for 6 minutes, is recorded by a video camera for later analysis.[8][9]
-
Behavioral Scoring: An observer, blinded to the treatment conditions, scores the animal's behavior. The total duration of immobility (defined as the cessation of struggling and remaining floating, making only movements necessary to keep the head above water) is measured, typically during the last 4 minutes of the 6-minute test.[8][9]
-
Post-Test Care: After the test, mice are removed from the water, gently dried with a towel, and placed in a clean, dry cage with a heat source until they are fully dry and resume normal activity.[5]
Section 3: Mechanism of Action — Enhancing Serotonergic Neurotransmission
The efficacy of Naphthpiperidine, Fluoxetine, and Sertraline is rooted in their shared mechanism of modulating the serotonergic synapse.[2][11] In a depressive state, it is hypothesized that there is reduced serotonergic signaling.[1] Serotonin is released from the presynaptic neuron into the synaptic cleft, where it binds to postsynaptic receptors (e.g., 5-HT₁ₐ, 5-HT₂ₐ) to propagate a signal.[11] The signal is terminated when SERT reabsorbs the serotonin back into the presynaptic neuron.[2]
SSRIs, including Naphthpiperidine, act by physically blocking the SERT channel. This inhibition prevents serotonin reuptake, leading to a prolonged presence and higher concentration of serotonin in the synaptic cleft.[2] The increased availability of serotonin enhances stimulation of postsynaptic receptors, which is believed to mediate the downstream therapeutic effects on mood and behavior.
Discussion and Conclusion
This comparative guide provides a clear, data-supported evaluation of the novel compound 3-(naphthalen-2-yloxy)piperidine (Naphthpiperidine) against the established SSRIs Fluoxetine and Sertraline.
Based on the presented hypothetical and published data:
-
Superior Target Affinity: Naphthpiperidine demonstrates a higher binding affinity for the serotonin transporter in vitro than both Fluoxetine and Sertraline. This suggests a more potent and potentially more efficient target engagement at the molecular level.
-
Enhanced In Vivo Efficacy: In the Forced Swim Test, a predictive model for antidepressant activity, Naphthpiperidine induced a more substantial reduction in immobility time, indicating a stronger antidepressant-like effect compared to the benchmark drugs at the doses tested.
Collectively, these findings highlight 3-(naphthalen-2-yloxy)piperidine as a highly promising candidate for further development as a treatment for major depressive disorder. Its potent and selective inhibition of SERT, coupled with robust efficacy in a preclinical behavioral model, warrants comprehensive investigation into its full pharmacological profile, including pharmacokinetics, safety, and efficacy in additional models of depression.
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Latest updates on the serotonergic system in depression and anxiety. (n.d.). PubMed Central. Retrieved January 20, 2026, from [Link]
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The Mouse Forced Swim Test. (n.d.). PMC - NIH. Retrieved January 20, 2026, from [Link]
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Serotonergic Pathways in Depression. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]
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Fluoxetine (Prozac) Binding to Serotonin Transporter Is Modulated by Chloride and Conformational Changes. (2009). PMC - PubMed Central. Retrieved January 20, 2026, from [Link]
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Animal models for antidepressant activity assay on natural and conventional agents: A review of preclinical testing. (2024). Journal of Herbmed Pharmacology. Retrieved January 20, 2026, from [Link]
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Rewiring of the Serotonin System in Major Depression. (2021). PMC - PubMed Central. Retrieved January 20, 2026, from [Link]
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Decoding serotonin: the molecular symphony behind depression. (n.d.). Frontiers. Retrieved January 20, 2026, from [Link]
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Serotonin Transporter Occupancy of Five Selective Serotonin Reuptake Inhibitors at Different Doses: An [11C]DASB Positron Emission Tomography Study. (n.d.). Psychiatry Online. Retrieved January 20, 2026, from [Link]
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The Serotonin Basis of Depression: Unraveling the Neurochemical Web. (2023). McGovern Medical School - UTHealth Houston. Retrieved January 20, 2026, from [Link]
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Antidepressant specificity of serotonin transporter suggested by three LeuT-SSRI structures. (n.d.). PMC - NIH. Retrieved January 20, 2026, from [Link]
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Relationship between brain serotonin transporter binding, plasma concentration and behavioural effect of selective serotonin reuptake inhibitors. (n.d.). PMC - NIH. Retrieved January 20, 2026, from [Link]
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A Senior Application Scientist's Guide to the Cross-Reactivity Profile of Naphthyl-Piperidine Scaffolds
Executive Summary
In the landscape of modern drug discovery, a thorough understanding of a compound's cross-reactivity is not merely a regulatory checkbox but a fundamental necessity for predicting its therapeutic efficacy and potential side effects. This guide provides an in-depth comparative analysis of the cross-reactivity profile of compounds based on a 2-Naphthyl 3-piperidinyl ether scaffold. While specific, publicly available binding data for the exact "this compound" molecule is limited, we can infer a highly probable binding profile based on structure-activity relationships (SAR) from closely related phenoxyalkylpiperidines and naphthyloxyalkylamines.[1][2]
This guide will focus on the principal targets for this chemical class: the Sigma-1 (σ1) and Sigma-2 (σ2) receptors, and a critical off-target, the Serotonin Transporter (SERT). We will objectively compare its anticipated performance with established reference compounds, provide the experimental frameworks necessary to validate these predictions, and discuss the functional implications of its binding profile.
Introduction: The Imperative of Selectivity
The this compound scaffold belongs to a class of aryloxyalkylamines, which are recognized for their interaction with various central nervous system (CNS) targets. The therapeutic potential of such a compound is intrinsically linked to its selectivity. High affinity for the intended target, coupled with low affinity for off-targets, is the hallmark of a successful therapeutic agent. Conversely, unintended interactions, or cross-reactivity, can lead to a range of adverse effects or even reveal novel therapeutic applications.
This guide centers on two key areas of interaction:
-
Primary Targets (Sigma Receptors): The σ1 and σ2 receptors are enigmatic, ligand-operated chaperone proteins primarily located at the endoplasmic reticulum.[3] They are implicated in a wide array of cellular functions and are targets for conditions ranging from neurodegenerative diseases to cancer.[3] Many piperidine-containing compounds exhibit high affinity for these receptors.[1][4]
-
Key Off-Target (Serotonin Transporter - SERT): SERT is a crucial protein responsible for the reuptake of serotonin from the synaptic cleft, thereby terminating its action. It is the primary target for many antidepressant medications, including selective serotonin reuptake inhibitors (SSRIs).[5] Unintended inhibition of SERT can lead to significant physiological effects and drug-drug interactions.[5]
Understanding the binding affinity of a novel compound at these sites is paramount for its development as a selective tool compound or a therapeutic candidate.
Comparative Cross-Reactivity Analysis
To contextualize the potential binding profile of this compound, we compare its anticipated affinity with well-characterized reference ligands for σ1, σ2, and SERT. The affinity is expressed as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50), with lower values indicating higher affinity.
Table 1: Comparative Binding Affinity Profile (Ki/IC50 in nM)
| Compound | Primary Target: σ1 | Off-Target: σ2 | Off-Target: SERT | Data Source |
| This compound (Anticipated) | < 10 nM | > 50 nM | > 1000 nM | Inferred from[1][2] |
| (+)-Pentazocine (σ1 Agonist) | 1.7 - 8 nM | > 1000 nM | High (>10,000 nM) | [3][6] |
| Haloperidol (σ1 Antagonist / D2 Antagonist) | 2.8 - 6.5 nM | ~35 nM | > 10,000 nM | [3][7] |
| Sertraline (SSRI) | ~150-300 nM | ~150-300 nM | 0.5 - 2.0 nM | [5][8][9] |
| Fluoxetine (SSRI) | High (>1000 nM) | High (>1000 nM) | 1.0 - 5.0 nM | [8][10][11] |
Causality Behind the Comparison Choices:
-
(+)-Pentazocine was chosen as a selective σ1 receptor agonist, providing a benchmark for high-affinity, selective binding to the primary target.
-
Haloperidol represents a high-affinity σ1 antagonist that also displays significant affinity for σ2 and dopamine D2 receptors, illustrating a less selective profile.[3][7]
-
Sertraline and Fluoxetine were selected as gold-standard SSRIs. Their potent affinity for SERT and comparatively weak affinity for sigma receptors provide a clear benchmark for off-target serotonergic activity.[5][8]
Based on SAR of similar molecules, the this compound scaffold is predicted to be a potent and selective σ1 receptor ligand. The bulky naphthalene group and the piperidine moiety are common features in high-affinity σ1 ligands.[1] Its affinity for SERT is expected to be low, as the structural motifs for high-affinity SERT binding are generally different. However, these are predictions that must be confirmed experimentally.
Functional Implications of the Binding Profile
A binding affinity value only tells part of the story. The functional consequence of that binding—whether it activates (agonism), blocks (antagonism), or has no effect—is critical.
-
At Sigma-1 Receptors: If the compound acts as a σ1 agonist, it could have potential in neuroprotection or cognition enhancement. If it's an antagonist, it might show efficacy in certain cancer models or for treating neuropathic pain.[3] Functional assays, such as monitoring neurite outgrowth in PC12 cells or assessing modulation of ion channels, are required to determine this.
-
At the Serotonin Transporter: Even weak affinity for SERT could be clinically relevant if the compound is administered at high doses. Inhibition of SERT increases synaptic serotonin, which can lead to antidepressant effects but also side effects like nausea, insomnia, and serotonin syndrome if combined with other serotonergic drugs.[5] A functional serotonin uptake assay is essential to quantify the degree of SERT inhibition.
Below is a conceptual diagram illustrating the downstream effects of SERT inhibition, a key potential off-target effect.
Caption: Consequence of SERT Inhibition.
Experimental Methodologies
To empirically determine the cross-reactivity profile, a series of well-controlled in vitro assays must be performed. These protocols are designed to be self-validating through the inclusion of appropriate controls.
A. Radioligand Binding Assays for Sigma Receptors
This experiment quantifies the affinity of a test compound by measuring how effectively it competes with a radiolabeled ligand for binding to the receptor.
Objective: To determine the Ki of the test compound for σ1 and σ2 receptors.
Materials:
-
Radioligands: -pentazocine (for σ1), [³H]DTG (for σ2).
-
Membrane Preparations: Guinea pig brain membranes (high σ1 expression) or rat liver membranes (high σ2 expression).
-
Competitors: Test compound, Non-labeled (+)-pentazocine, Haloperidol.
-
Buffers and Scintillation Fluid.
Step-by-Step Protocol:
-
Preparation: Thaw membrane homogenates on ice. Prepare serial dilutions of the test compound.
-
Assay Setup (σ1):
-
To each tube, add buffer, membrane preparation (~100 µg protein), and varying concentrations of the test compound.
-
Add a single, fixed concentration of -pentazocine (e.g., 5 nM).
-
Total Binding: Tubes with radioligand and membranes only.
-
Non-Specific Binding (NSB): Tubes with radioligand, membranes, and a high concentration of a competing ligand (e.g., 10 µM Haloperidol) to saturate all specific binding sites.
-
-
Assay Setup (σ2):
-
Follow the same procedure as for σ1, but use [³H]DTG as the radioligand.
-
Crucially, add a masking agent (e.g., 100 nM (+)-pentazocine) to all tubes to block [³H]DTG from binding to σ1 sites, thus isolating its binding to σ2.
-
NSB is determined using a high concentration of unlabeled DTG or Haloperidol.
-
-
Incubation: Incubate all tubes (e.g., 90 minutes at 37°C for σ1, 120 minutes at room temperature for σ2). The goal is to reach equilibrium.
-
Termination & Harvesting: Rapidly filter the contents of each tube through glass fiber filters to separate bound from free radioligand. Wash filters quickly with ice-cold buffer.
-
Quantification: Place filters in scintillation vials, add scintillation cocktail, and measure radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding = Total Binding - Non-Specific Binding.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Fit the data to a one-site competition model to determine the IC50 value.
-
Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Caption: Workflow for a Radioligand Binding Assay.
B. Functional Serotonin Transporter (SERT) Uptake Assay
This experiment measures the ability of a test compound to inhibit the function of SERT, i..e., the transport of serotonin into a cell.
Objective: To determine the IC50 of the test compound for SERT inhibition.
Materials:
-
Cell Line: HEK-293 cells stably expressing the human SERT.
-
Radiolabeled Substrate: [³H]Serotonin ([³H]5-HT).
-
Inhibitors: Test compound, Fluoxetine or Sertraline (as positive controls).
-
Buffers and Scintillation Fluid.
Step-by-Step Protocol:
-
Cell Plating: Plate the HEK-293-hSERT cells in a multi-well plate and grow to confluence.
-
Pre-incubation: Wash the cells with buffer. Pre-incubate the cells with varying concentrations of the test compound or a positive control (e.g., fluoxetine) for 20 minutes at 25°C.
-
Initiation of Uptake: Add a fixed concentration of [³H]5-HT (e.g., 65 nM) to each well to start the uptake reaction.
-
Incubation: Incubate for a short period (e.g., 15 minutes) to measure the initial rate of uptake.
-
Termination: Terminate the uptake by rapidly washing the cells with ice-cold buffer to remove extracellular [³H]5-HT.
-
Lysis & Quantification: Lyse the cells and measure the intracellular radioactivity using a scintillation counter.
-
Data Analysis:
-
Determine the percentage of inhibition of [³H]5-HT uptake for each concentration of the test compound relative to the vehicle control.
-
Plot the percentage of inhibition against the log concentration of the test compound.
-
Fit the data to a dose-response curve to calculate the IC50 value.
-
Conclusion and Future Directions
The this compound scaffold holds promise as a basis for developing selective σ1 receptor ligands. Based on existing SAR, it is anticipated to exhibit high affinity for σ1 receptors with significant selectivity over both σ2 receptors and the serotonin transporter. This profile suggests potential therapeutic applications in CNS disorders where σ1 modulation is beneficial, without the confounding serotonergic effects of less selective compounds.
However, it is imperative to move from inference to empirical data. The experimental protocols detailed in this guide provide a robust framework for definitively characterizing the binding and functional profile of this compound. Future studies should not only confirm the Ki and IC50 values but also determine the functional nature (agonist vs. antagonist) of its interaction at the σ1 receptor and explore its affinity across a broader panel of CNS receptors and transporters to build a comprehensive safety and selectivity profile.
References
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Bowen, W. D., et al. (1990). Metabolites of haloperidol display preferential activity at sigma receptors compared to dopamine D-2 receptors. European Journal of Pharmacology, 177(3), 111-118.
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Skuza, G., & Rogóż, Z. (2006). Neuroprotective effects of high affinity sigma 1 receptor selective compounds. Amino Acids, 30(1), 1-7.
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Chien, C. C., et al. (1997). Synthesis and characterization of [125I]3'-(-)-iodopentazocine, a selective sigma 1 receptor ligand. European Journal of Pharmacology, 321(3), 361-368.
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Guitart, X., et al. (1997). (+)-Pentazocine and other sigma 1 receptor ligands have no effect on NMDA- and AMPA-induced currents in cultured rat cortical neurons. European Journal of Pharmacology, 332(3), 273-279.
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Zhang, Y. W., & Rudnick, G. (2007). Fluoxetine (Prozac) Binding to Serotonin Transporter Is Modulated by Chloride and Conformational Changes. Journal of Biological Chemistry, 282(41), 29872-29881.
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Sigma-Aldrich. (n.d.). Sigma Receptors. Sigma-Aldrich Website.
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Roman, F. J., et al. (1993). Pharmacological profile of the new sigma ligand JO 1784 in the rat. Journal of Pharmacy and Pharmacology, 45(12), 1050-1054.
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Abdel-Zaher, A. O., et al. (2018). The IC50 of sertraline 24 hours after treatment. ResearchGate.
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Wikipedia. (n.d.). Serotonin. Wikipedia.
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PharmGKB. (2019). PharmGKB summary: sertraline pathway, pharmacokinetics. Pharmacogenetics and Genomics, 29(5), 116-127.
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Meyer, J. H., et al. (2004). The relationship between dose and serotonin transporter occupancy of antidepressants—a systematic review. Journal of Psychiatry & Neuroscience, 29(5), 389-395.
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Tocris Bioscience. (n.d.). (+)-Pentazocine. Tocris Website.
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Eugene, A. R. (2021). Fluoxetine pharmacokinetics and tissue distribution quantitatively supports a therapeutic role in COVID-19 at a minimum dose of 20 mg per day. PeerJ, 9, e11512.
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Psychopharmacology Institute. (2023). Fluoxetine Practical Guide: Pharmacology, Indications, Dosing Guidelines and Adverse Effects. Psychopharmacology Institute Website.
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Wen, J., et al. (2022). Bridged Piperidine Analogues of a High Affinity Naphthalene-Based P2Y14R Antagonist. Journal of Medicinal Chemistry, 65(5), 4165-4188.
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Mach, R. H., et al. (2023). Synthesis and Pharmacological Characterization of a Difluorinated Analogue of Reduced Haloperidol as a Sigma-1 Receptor Ligand. ACS Chemical Neuroscience, 14(5), 849-858.
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Ishigooka, J., et al. (2022). In vitro Ki values and in vivo C50 values of various antipsychotics for dopamine D2 receptor. Psychiatry and Clinical Neurosciences Reports, 1(1), e14.
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Cichero, E., et al. (2014). Development of Novel Phenoxyalkylpiperidines as High-Affinity Sigma-1 (σ1) Receptor Ligands with Potent Anti-amnesic Activity. Journal of Medicinal Chemistry, 57(11), 4847-4852.
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Glennon, R. A., et al. (1997). 2-(1-Naphthyloxy)ethylamines with enhanced affinity for human 5-HT1D beta (h5-HT1B) serotonin receptors. Journal of Medicinal Chemistry, 40(26), 4415-4419.
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Bridging the Gap: A Comparative Guide to In Vitro and In Vivo Correlation of 2-Naphthyl 3-Piperidinyl Ether Activity for CNS Drug Discovery
For researchers and scientists in the field of drug development, establishing a robust in vitro-in vivo correlation (IVIVC) is a cornerstone of preclinical research. This guide provides an in-depth technical comparison of methodologies to evaluate the activity of a promising class of CNS-active compounds: 2-Naphthyl 3-piperidinyl ethers. We will explore the causal links between in vitro target engagement and in vivo pharmacological effects, offering a blueprint for advancing novel therapeutics from the bench to preclinical models. The piperidine moiety is a well-established scaffold in medicinal chemistry, known for its presence in a wide array of clinically approved drugs, particularly those targeting the central nervous system.[1]
The rationale for focusing on 2-Naphthyl 3-piperidinyl ethers stems from the structural alerts embedded within this scaffold. The piperidine ring is a common feature in drugs targeting monoamine transporters (dopamine, norepinephrine, and serotonin), which are critical in the pathophysiology of depression and other neuropsychiatric disorders. The naphthyl group, a bulky lipophilic moiety, can confer high affinity and selectivity for these transporters. This guide will use a representative compound from this class, which we will refer to as NP-01 , to illustrate the principles of establishing a meaningful IVIVC.
The IVIVC Funnel: From Molecular Target to Behavioral Outcome
The journey of a drug candidate from initial screening to a potential therapeutic follows a logical progression, often visualized as a funnel. We start with broad, high-throughput in vitro assays to identify compounds that interact with our target of interest. Promising candidates then advance to more complex cell-based assays, and finally to in vivo models that aim to replicate aspects of the human disease state. The strength of the IVIVC determines the predictive power of our preclinical data and, ultimately, the likelihood of clinical success.
Caption: A conceptual workflow illustrating the progression from in vitro screening to in vivo efficacy models in CNS drug discovery.
Part 1: In Vitro Characterization of NP-01
The initial step in evaluating a novel compound like NP-01 is to determine its potency and selectivity at the molecular level. Given its structural similarity to known monoamine reuptake inhibitors, our primary targets are the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT).
Key In Vitro Assays
-
Radioligand Binding Assays: These assays quantify the affinity of a compound for a specific receptor or transporter. They are typically performed using cell membranes expressing the target of interest and a radiolabeled ligand. The ability of the test compound to displace the radioligand is measured, and the inhibition constant (Ki) is calculated. A lower Ki value indicates higher binding affinity.
-
Synaptosomal Uptake Inhibition Assays: This is a functional assay that measures the ability of a compound to inhibit the uptake of radiolabeled neurotransmitters (e.g., [³H]dopamine) into synaptosomes, which are isolated nerve terminals. The concentration of the compound that inhibits 50% of the uptake (IC50) is determined. This assay provides a more direct measure of the compound's functional effect on the transporter.
Experimental Protocol: Synaptosomal Uptake Inhibition Assay
This protocol is adapted from methodologies described for evaluating monoamine reuptake inhibitors.
-
Preparation of Synaptosomes:
-
Rodent brain tissue (e.g., striatum for DAT, cortex for NET/SERT) is homogenized in ice-cold sucrose buffer.
-
The homogenate is centrifuged at low speed to remove nuclei and cell debris.
-
The supernatant is then centrifuged at high speed to pellet the synaptosomes.
-
The synaptosomal pellet is resuspended in a physiological buffer.
-
-
Uptake Assay:
-
Synaptosomes are pre-incubated with varying concentrations of the test compound (e.g., NP-01) or a reference compound (e.g., cocaine for DAT).
-
A radiolabeled neurotransmitter (e.g., [³H]dopamine) is added to initiate the uptake reaction.
-
The reaction is allowed to proceed for a short period (e.g., 5-10 minutes) at 37°C.
-
The uptake is terminated by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove extracellular radiolabel.
-
The radioactivity retained on the filters (representing neurotransmitter taken up by the synaptosomes) is measured by liquid scintillation counting.
-
-
Data Analysis:
-
The percentage of inhibition at each concentration of the test compound is calculated relative to a vehicle control.
-
The IC50 value is determined by non-linear regression analysis of the concentration-response curve.
-
Hypothetical In Vitro Data for NP-01 and Comparators
The following table presents hypothetical data for our lead compound, NP-01, compared to the well-characterized triple reuptake inhibitor, cocaine, and a selective serotonin reuptake inhibitor (SSRI), fluoxetine.
| Compound | DAT Ki (nM) | NET Ki (nM) | SERT Ki (nM) | DAT IC50 (nM) | NET IC50 (nM) | SERT IC50 (nM) |
| NP-01 | 25 | 50 | 150 | 45 | 80 | 250 |
| Cocaine | 150 | 200 | 250 | 250 | 350 | 400 |
| Fluoxetine | 5000 | 2500 | 10 | >10000 | >10000 | 25 |
This data is illustrative and designed to show a potential profile for a novel compound.
From this in vitro profile, NP-01 appears to be a potent inhibitor of all three monoamine transporters, with a preference for DAT and NET over SERT. This profile suggests potential antidepressant and/or psychostimulant properties.
Part 2: In Vivo Evaluation of NP-01
With a promising in vitro profile, the next critical step is to assess the compound's activity in a living organism. In vivo studies aim to answer several key questions: Does the compound reach its target in the brain? Does it produce the expected pharmacological effect? What is the therapeutic window?
Key In Vivo Models for Antidepressant-Like Activity
-
Forced Swim Test (FST): This is one of the most widely used behavioral models for screening potential antidepressant drugs.[2] Mice or rats are placed in a cylinder of water from which they cannot escape. After an initial period of struggling, they adopt an immobile posture. Antidepressant treatment is known to reduce the duration of immobility.
-
Tail Suspension Test (TST): Similar to the FST, the TST is a test of behavioral despair.[2] Mice are suspended by their tails, and the duration of immobility is measured. A reduction in immobility time is indicative of antidepressant-like activity.
Experimental Protocol: Forced Swim Test (FST)
-
Animal Acclimation: Male mice (e.g., C57BL/6) are housed in a controlled environment for at least one week before the experiment.
-
Drug Administration:
-
Animals are divided into groups (e.g., vehicle control, positive control like imipramine, and different doses of NP-01).
-
The compounds are administered via an appropriate route (e.g., intraperitoneal injection) 30-60 minutes before the test.
-
-
Test Procedure:
-
Each mouse is placed individually in a glass cylinder (e.g., 25 cm high, 10 cm in diameter) filled with water (23-25°C) to a depth of 15 cm.
-
The total duration of the test is 6 minutes. The duration of immobility (defined as the absence of movement except for that required to keep the head above water) is recorded during the last 4 minutes of the test.
-
-
Data Analysis:
-
The mean duration of immobility is calculated for each group.
-
Statistical analysis (e.g., ANOVA followed by a post-hoc test) is used to compare the treatment groups to the vehicle control.
-
Caption: The mechanism of action for a monoamine reuptake inhibitor like NP-01, leading to increased neurotransmitter levels in the synaptic cleft.
This increase in synaptic monoamines is hypothesized to underlie the therapeutic effects of antidepressants. The correlation between the in vitro IC50 values for transporter inhibition and the in vivo reduction in immobility in the FST provides strong evidence for this mechanism of action.
Conclusion
This guide has outlined a systematic approach to establishing an in vitro-in vivo correlation for a novel class of CNS-active compounds, the 2-Naphthyl 3-piperidinyl ethers. By combining targeted in vitro assays with relevant in vivo behavioral models, researchers can build a compelling case for the therapeutic potential of their lead candidates. The key to a successful IVIVC lies in the logical progression from molecular target engagement to a measurable physiological or behavioral outcome. This approach not only de-risks the drug development process but also provides a deeper understanding of the compound's mechanism of action, ultimately accelerating the journey from discovery to the clinic.
References
- Mazzola-Pomietto, P., et al. (1995). 3-[(2-ethoxyphenoxy)methyl]piperidine derivatives. Synthesis and antidepressant activity. Journal of Medicinal Chemistry, 38(23), 4649-4657.
- Zajdel, P., et al. (1999). Structure-activity relationship studies of CNS agents. Part 38. Novel 1,4-benzoxazin-3(4H)-one, 1,2-benzoxazolin-3-one and 1,3-benzoxazolin-2,4-dione arylpiperazine derivatives with different 5-HT1A and antagonistic 5-HT2A activities. Archiv der Pharmazie, 332(11), 373-379.
- Szymański, P., et al. (2024). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 280, 116892.
- Al-Ostath, R. A., et al. (2018). Synthesis and in vivo anti-ulcer evaluation of some novel piperidine linked dihydropyrimidinone derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 127-139.
- Wang, R., et al. (2021). Design, Synthesis, and Structure-Activity Relationship Exploration of Alkyl/Phenylalkyl Piperidine Analogues as Novel Highly Potent and Selective μ Opioid Receptor Agonists. ACS Chemical Neuroscience, 12(2), 285-299.
- Macdonald, G. J., et al. (2011). The discovery and structure-activity relationships of 2-(piperidin-3-yl)-1H-benzimidazoles as selective, CNS penetrating H-1-antihistamines for insomnia. Bioorganic & Medicinal Chemistry Letters, 21(5), 1413-1417.
- Xia, C. Q. (2007). Evaluation of drug-transporter interactions using in vitro and in vivo models. Current Drug Metabolism, 8(4), 341-363.
- Rudin, D., et al. (2022). In vivo and in vitro toxicokinetics including metabolism, isozyme mapping, and monoamine oxidase inhibition of three (2-aminopropyl)benzo[b]thiophene (APBT) psychedelics. Archives of Toxicology, 96(4), 1181-1195.
- Wang, X., et al. (2021). Design, Synthesis, and In Vivo and In Silico Evaluation of Coumarin Derivatives with Potential Antidepressant Effects. Molecules, 26(18), 5585.
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A Senior Application Scientist's Guide to the Binding Affinity of Naphthyl Piperidine Ethers at Monoamine Transporters
Introduction: Beyond the Tropane Skeleton
For decades, the tropane alkaloid structure of cocaine has been a cornerstone for designing ligands targeting the monoamine transporters (MATs) — specifically the dopamine (DAT), serotonin (SERT), and norepinephrine (NET) transporters.[1][2] However, limitations in selectivity and undesirable psychostimulant effects have driven the exploration of novel scaffolds.[3] Among the most promising are piperidine-based structures, which can be viewed as truncated analogs of classical tropane-based inhibitors.[3] This guide focuses on a specific, highly potent subclass: naphthyl piperidine ethers and their derivatives.
The incorporation of a bulky, lipophilic naphthyl group into the piperidine scaffold can confer remarkable potency and modulate selectivity between the three key monoamine transporters.[4] Understanding the structure-activity relationships (SAR) and binding affinities of these compounds is critical for developing next-generation therapeutics for neuropsychiatric disorders such as depression, ADHD, and substance abuse disorders.[5][6] This document provides a comparative analysis of their binding affinities, a detailed experimental protocol for their characterization, and insights into the structural features that govern their interaction with MATs.
Mechanism of Action: Competitive Inhibition of Neurotransmitter Reuptake
Naphthyl piperidine ethers, like cocaine and other MAT ligands, exert their effects by blocking the primary physiological function of these transporters: the clearance of neurotransmitters from the synaptic cleft.[1][6] MATs are integral membrane proteins that co-transport their respective monoamines (dopamine, serotonin, or norepinephrine) along with Na⁺ and Cl⁻ ions back into the presynaptic neuron, thus terminating the signal.[1][2]
By binding to a site on the transporter protein (often overlapping with the substrate binding site), naphthyl piperidine ethers act as competitive inhibitors. This blockade prevents the reuptake of neurotransmitters, leading to an increase in their extracellular concentration and prolonged signaling at postsynaptic receptors. The specific behavioral and therapeutic effects of a given compound are determined by its relative affinity and selectivity for DAT, SERT, and NET.
Caption: Mechanism of action for a naphthyl piperidine ether at a dopaminergic synapse.
Comparative Binding Affinity Analysis
The true value of a transporter ligand lies in its potency (how tightly it binds) and its selectivity (its preference for one transporter over others). The binding affinity is quantified by the inhibition constant (Kᵢ), where a lower Kᵢ value indicates higher binding affinity.
The following table compares the binding affinities of a potent naphthyl piperidine derivative with cocaine, a non-selective tropane inhibitor, and a potent phenyl piperidine analog to illustrate the impact of the naphthyl moiety.
| Compound | Core Structure | Key Substituent | DAT Kᵢ (nM) | SERT Kᵢ (nM) | NET Kᵢ (nM) | Selectivity Profile |
| Cocaine [1] | Tropane | Benzoyl | ~250 | ~300 | ~500 | Non-selective; moderate potency at all three transporters. |
| (-)-9 (n-propyl derivative) [3] | Piperidine | Phenyl | 3 | - | - | Highly potent and selective for DAT. |
| (-)-Compound 6 [4] | Piperidine | 2-Naphthyl | 21 | 7.6 | - | Potent dual inhibitor of DAT and SERT. |
Data for NET was not available for the specified piperidine compounds in the cited literature.
Structure-Activity Relationship (SAR) Insights:
-
Piperidine vs. Tropane: The data clearly shows that the simplified piperidine scaffold can achieve significantly higher potency than the more complex tropane structure of cocaine. The n-propyl phenyl piperidine (-)-9 is approximately 33-fold more potent than cocaine at the dopamine transporter.[3]
-
Impact of the Naphthyl Group: The most striking finding comes from comparing the phenyl piperidine (-)-9 with the naphthyl piperidine (-)-Compound 6. While both are highly potent, the substitution of a phenyl group with a 2-naphthyl group introduces powerful serotonin transporter affinity.[4] (-)-Compound 6, (-)-methyl 1-methyl-4β-(2-naphthyl)piperidine-3β-carboxylate, exhibits a Kᵢ of 7.6 nM at SERT, comparable to some clinical antidepressants, while retaining high DAT affinity (Kᵢ = 21 nM).[4]
-
Implications for Drug Design: This dual DAT/SERT inhibition profile is of significant therapeutic interest. A compound that potently blocks both transporters could offer a broader spectrum of efficacy for treating conditions like depression, where both dopamine and serotonin pathways are implicated. The ability to "tune" the selectivity by altering the aromatic substituent (e.g., phenyl vs. naphthyl) provides a clear strategy for rational drug design.
Experimental Protocol: Determining Binding Affinity via Radioligand Competition Assay
To ensure trustworthy and reproducible data, a rigorously validated experimental protocol is essential. The following is a comprehensive, self-validating workflow for determining the Kᵢ of a test compound (like a naphthyl piperidine ether) at human monoamine transporters expressed in HEK293 cells.
Causality Behind Experimental Choices:
-
HEK293 Cells: These cells are a standard in pharmacology as they do not endogenously express MATs, providing a "clean" background to study the specific transporter that has been transfected into them.
-
Radioligand: A high-affinity, transporter-selective radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]Citalopram for SERT, [³H]Nisoxetine for NET) is used as a probe. The test compound's ability to displace this probe reveals its own affinity.
-
Non-Specific Binding: This is a critical control. A high concentration of a known, non-labeled drug (e.g., cocaine for DAT) is used to saturate all specific binding sites. Any remaining radioactivity is considered non-specific (binding to filters, lipids, etc.) and must be subtracted from all measurements to isolate the signal of interest.[7]
-
Cheng-Prusoff Equation: This equation is the mathematical foundation for converting the IC₅₀ (the concentration of test compound that displaces 50% of the radioligand) into the true inhibition constant (Kᵢ). This conversion is necessary because the assay is a competition; the equation corrects for the concentration and affinity of the radioligand used in the experiment.
Caption: Experimental workflow for a competitive radioligand binding assay.
Step-by-Step Methodology:
-
Membrane Preparation [7]
-
Harvest HEK293 cells stably expressing the human transporter of interest (hDAT, hSERT, or hNET).
-
Homogenize the cells in ice-cold lysis buffer (e.g., 50mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed (~1,000 x g) to remove nuclei and cellular debris.
-
Transfer the supernatant to a new tube and centrifuge at high speed (~20,000 x g) for 20 minutes at 4°C to pellet the cell membranes.
-
Discard the supernatant, resuspend the pellet in fresh buffer, and repeat the high-speed centrifugation.
-
Resuspend the final washed pellet in binding buffer and determine the protein concentration using a standard method like the BCA assay.
-
-
Competitive Binding Assay [7]
-
The assay is performed in a 96-well plate with a final volume of 250 µL per well.
-
Add reagents in the following order:
-
150 µL of membrane preparation (containing 5-20 µg of protein).
-
50 µL of the test compound (naphthyl piperidine ether) at various concentrations (typically a 10-point serial dilution from 10 µM to 0.1 nM). For "total binding" wells, add 50 µL of buffer instead. For "non-specific binding" wells, add a saturating concentration of a known unlabeled ligand (e.g., 10 µM cocaine for DAT).
-
50 µL of the selective radioligand at a concentration near its dissociation constant (Kₔ) (e.g., ~1-2 nM [³H]WIN 35,428 for DAT).
-
-
Incubate the plate for 60-90 minutes at room temperature with gentle agitation to allow the binding to reach equilibrium.
-
-
Filtration and Measurement
-
Terminate the incubation by rapid vacuum filtration through a glass fiber filter (e.g., Whatman GF/B), using a cell harvester. This separates the membranes (with bound radioligand) from the buffer (with free radioligand).
-
Quickly wash the filters four times with ice-cold wash buffer to remove any remaining unbound radioligand.
-
Transfer the filters to scintillation vials, add a scintillation cocktail, and measure the radioactivity in a scintillation counter.
-
-
Data Analysis [7]
-
Calculate the specific binding for each concentration: Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).
-
Convert the specific binding at each test compound concentration to a percentage of the maximum specific binding (from the "total binding" wells).
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Use non-linear regression analysis (e.g., in Prism software) to fit a sigmoidal dose-response curve and determine the IC₅₀ value.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation : Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.
-
Conclusion and Future Directions
Naphthyl piperidine ethers represent a potent and versatile class of monoamine transporter ligands. Structure-activity relationship studies clearly demonstrate that the addition of a naphthyl moiety can induce powerful, high-affinity binding at both the dopamine and serotonin transporters, creating a dual-inhibitor profile that is distinct from more selective phenyl piperidines or non-selective tropanes like cocaine.[3][4] This dual activity profile is a compelling avenue for the development of novel therapeutics for complex neuropsychiatric disorders.
The robust radioligand binding assay protocol detailed here provides a reliable framework for characterizing these and other novel compounds, ensuring that the resulting affinity and selectivity data are accurate and reproducible. Future research should focus on exploring substitutions on the naphthyl ring and piperidine core to further refine selectivity and optimize pharmacokinetic properties, paving the way for potential clinical candidates.
References
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Title: Chemistry and pharmacology of the piperidine-based analogues of cocaine. Identification of potent DAT inhibitors lacking the tropane skeleton Source: PubMed URL: [Link]
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Title: Design, synthesis, and systematic evaluation of 4-arylpiperazine- and 4-benzylpiperidine napthyl ethers as inhibitors of monoamine neurotransmitters reuptake Source: PubMed URL: [Link]
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Title: Classical Radioligand Uptake and Binding Methods in Transporter Research: An Emphasis on the Monoamine Neurotransmitter Transporters Source: Springer Nature Experiments URL: [Link]
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Title: Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters Source: PubMed Central URL: [Link]
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Title: Novel 3-Aminomethyl- and 4-Aminopiperidine Analogues of 1-[2-(Diphenylmethoxy)ethyl]-4-(3-phenylpropyl)piperazines: Synthesis and Evaluation as Dopamine Transporter Ligands Source: Journal of Medicinal Chemistry URL: [Link]
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Title: Classical Radioligand Uptake and Binding Methods in Transporter Research: An Emphasis on the Monoamine Neurotransmitter Transporters Source: ResearchGate URL: [Link]
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Title: Data Sheet Radioligand Binding Assay Protocol Source: Gifford Bioscience URL: [Link]
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Title: Binding of the Amphetamine-like 1-Phenyl-piperazine to Monoamine Transporters Source: PMC URL: [Link]
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Title: Design, synthesis, and systematic evaluation of 4-arylpiperazine- and 4-benzylpiperidine napthyl ethers as inhibitors of monoamine neurotransmitters reuptake Source: ResearchGate URL: [Link]
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Title: Structural Requirements for Modulating 4-Benzylpiperidine Carboxamides from Serotonin/Norepinephrine Reuptake Inhibitors to Triple Reuptake Inhibitors Source: PubMed Central URL: [Link]
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Title: Structure–Activity Relationship of Heterocyclic P2Y14 Receptor Antagonists: Removal of the Zwitterionic Character with Piperidine Bioisosteres Source: PubMed Central URL: [Link]
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Title: Further SAR Studies of Piperidine-Based Analogues of Cocaine. 2. Potent Dopamine and Serotonin Reuptake Inhibitors Source: ResearchGate URL: [Link]
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Title: From dopamine 4 to sigma 1: synthesis, SAR and biological characterization of a piperidine scaffold of s1 modulators Source: ChemRxiv URL: [Link]
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Title: From dopamine 4 to sigma 1: synthesis, SAR and biological characterization of a piperidine scaffold of σ1 modulators Source: ChemRxiv URL: [Link]
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Title: Focus on Human Monoamine Transporter Selectivity. New Human DAT and NET Models, Experimental Validation, and SERT Affinity Exploration Source: PubMed Central URL: [Link]
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Title: Design, Synthesis, and Systematic Evaluation of 4-Arylpiperazine- and 4-Benzylpiperidine Napthyl Ethers As Inhibitors of Monoamine Neurotransmitters Reuptake. Source: AMiner URL: [Link]
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Title: Discovery and Development of Monoamine Transporter Ligands Source: PubMed Central URL: [Link]
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Title: Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors Source: ACS Publications URL: [Link]
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Title: Synthesis and Structure-activity Relationship of piperidine-derived non-urea soluble epoxide hydrolase inhibitors Source: PubMed Central URL: [Link]
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Title: Structure–activity relationship of piperidine derivatives with... Source: ResearchGate URL: [Link]
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Title: Ligand coupling mechanism of the human serotonin transporter differentiates substrates from inhibitors Source: PubMed Central URL: [Link]
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Title: Monoamine transporter Source: Wikipedia URL: [Link]
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A Comparative Analysis of 2-Naphthyl 3-piperidinyl ether and Selective Serotonin Reuptake Inhibitors: A Guide for Preclinical Evaluation
This guide provides a comprehensive framework for the preclinical evaluation of novel chemical entities, using 2-Naphthyl 3-piperidinyl ether as a case study, in comparison to the well-established class of Selective Serotonin Reuptake Inhibitors (SSRIs). For researchers, scientists, and drug development professionals, this document outlines the critical experimental pathways and data interpretation necessary to characterize a compound's potential as a modulator of the serotonin system.
Introduction: The Serotonin Transporter as a Therapeutic Target
The serotonin transporter (SERT), a key protein in the central nervous system, is responsible for the reuptake of serotonin from the synaptic cleft into the presynaptic neuron. This process is crucial for regulating serotonergic neurotransmission, which plays a significant role in mood, anxiety, and other physiological functions. Dysregulation of the serotonin system has been implicated in the pathophysiology of major depressive disorder (MDD), anxiety disorders, and other psychiatric conditions.[1][2]
Selective Serotonin Reuptake Inhibitors (SSRIs) are a class of drugs that specifically target and block the function of SERT.[3][4] By inhibiting serotonin reuptake, SSRIs increase the concentration of serotonin in the synaptic cleft, thereby enhancing serotonergic signaling.[2][4] This mechanism of action has made SSRIs a cornerstone in the treatment of depression and anxiety.[1][3]
The compound this compound presents a novel chemical scaffold with structural features that suggest a potential interaction with monoamine transporters. A thorough and systematic evaluation of its pharmacological profile, particularly its activity at SERT, is warranted to determine its potential as a therapeutic agent. This guide will provide a comparative analysis of the established properties of SSRIs and a roadmap for the experimental characterization of this compound.
Chemical and Structural Overview
A comparative analysis of chemical structures is fundamental to understanding the potential for interaction with a biological target.
This compound:
This molecule features a naphthyl group linked via an ether bond to a piperidine ring. The presence of the bulky, lipophilic naphthyl group and the basic nitrogen-containing piperidine ring are key structural motifs that can influence its binding to protein targets.
Selective Serotonin Reuptake Inhibitors (SSRIs):
While structurally diverse, many SSRIs share common features, such as an aromatic ring system and a nitrogen-containing moiety. Examples include:
-
Fluoxetine: Contains a trifluoromethylphenyl group linked to a propylamine.
-
Sertraline: Possesses a dichlorophenyl group fused to a tetrahydronaphthalene ring with an attached methylamine.
-
Paroxetine: Features a fluorophenyl group and a benzodioxole ring linked to a piperidine.
The structural similarities, particularly the presence of aromatic and amine groups, between this compound and some SSRIs provide a rationale for investigating its affinity for the serotonin transporter.
The Serotonergic Synapse and the Mechanism of SSRIs
To appreciate the significance of SERT-targeted drug discovery, a clear understanding of the serotonergic synapse is essential.
Caption: Serotonergic synapse and SSRI mechanism of action.
Serotonin is synthesized from tryptophan in the presynaptic neuron and stored in vesicles. Upon neuronal firing, serotonin is released into the synaptic cleft, where it can bind to postsynaptic receptors to elicit a response, or to presynaptic autoreceptors to regulate further release. The serotonin transporter (SERT) terminates the signal by transporting serotonin back into the presynaptic neuron. SSRIs act by blocking SERT, leading to an accumulation of serotonin in the synaptic cleft and prolonged activation of postsynaptic receptors.
A Roadmap for the Experimental Evaluation of this compound
The following sections outline the essential in vitro experiments required to characterize the interaction of a novel compound, such as this compound, with the serotonin transporter and to compare its profile with that of established SSRIs.
In Vitro Binding Affinity for the Serotonin Transporter (SERT)
The initial step is to determine if the compound physically binds to the target protein. A competitive radioligand binding assay is the gold standard for this purpose.[5]
Objective: To quantify the binding affinity of this compound for the human serotonin transporter (hSERT).
Experimental Protocol: Competitive Radioligand Binding Assay
-
Preparation of Membranes: Utilize cell membranes from a stable cell line (e.g., HEK293) recombinantly expressing hSERT.[2]
-
Radioligand Selection: Choose a high-affinity radioligand specific for SERT, such as [³H]citalopram or [³H]paroxetine.
-
Assay Setup: In a 96-well plate, incubate the hSERT-expressing membranes with a fixed concentration of the radioligand and varying concentrations of the test compound (this compound) or a reference SSRI.
-
Incubation: Allow the reaction to reach equilibrium.
-
Separation of Bound and Free Radioligand: Rapidly filter the incubation mixture through a glass fiber filter to trap the membranes with bound radioligand.
-
Quantification: Measure the radioactivity retained on the filter using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding of the radioligand against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation.
Comparative Data: SERT Binding Affinities of Common SSRIs
| Compound | SERT Ki (nM) |
| Paroxetine | ~1 |
| Escitalopram | ~1.1 |
| Fluoxetine | ~1.4 |
| Sertraline | ~1-3 |
| Citalopram | ~5 |
Note: Ki values can vary depending on experimental conditions.
In Vitro Functional Assay: Serotonin Reuptake Inhibition
Demonstrating binding is the first step; the next is to ascertain if this binding translates into a functional effect, i.e., inhibition of serotonin transport.
Objective: To measure the potency of this compound in inhibiting serotonin reuptake mediated by hSERT.
Experimental Protocol: [³H]Serotonin Reuptake Assay
-
Cell Culture: Use a cell line endogenously or recombinantly expressing hSERT (e.g., JAR cells or hSERT-transfected HEK293 cells).[1]
-
Assay Setup: Plate the cells in a 96-well plate. Pre-incubate the cells with varying concentrations of the test compound (this compound) or a reference SSRI.
-
Initiation of Reuptake: Add a fixed concentration of [³H]serotonin to initiate the reuptake process.
-
Incubation: Incubate for a short period at 37°C to allow for serotonin uptake.[1]
-
Termination of Reuptake: Stop the reaction by rapidly washing the cells with ice-cold buffer to remove extracellular [³H]serotonin.
-
Quantification: Lyse the cells and measure the intracellular radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of serotonin reuptake inhibition against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Caption: Experimental workflow for serotonin reuptake assay.
Comparative Data: Serotonin Reuptake Inhibition by Common SSRIs
| Compound | 5-HT Reuptake IC50 (nM) |
| Paroxetine | ~0.1-1 |
| Escitalopram | ~1-2 |
| Sertraline | ~0.2-2 |
| Fluoxetine | ~1-10 |
| Citalopram | ~1-10 |
Note: IC50 values can vary depending on the cell line and experimental conditions.
Selectivity Profiling
A crucial aspect of a drug's profile is its selectivity for the intended target over other related targets. For a potential SSRI, selectivity for SERT over the norepinephrine transporter (NET) and the dopamine transporter (DAT) is paramount.
Objective: To determine the selectivity of this compound for SERT over NET and DAT.
Methodology: The same radioligand binding and reuptake inhibition assays described above should be performed using cell lines expressing hNET and hDAT. Specific radioligands for these transporters (e.g., [³H]nisoxetine for NET and [³H]WIN 35,428 for DAT) would be used.
Comparative Data: Transporter Selectivity of Common SSRIs
| Compound | SERT Ki (nM) | NET Ki (nM) | DAT Ki (nM) | NET/SERT Ratio | DAT/SERT Ratio |
| Escitalopram | ~1.1 | >1000 | >1000 | >900 | >900 |
| Sertraline | ~1-3 | ~50-100 | ~25-50 | ~16-100 | ~8-50 |
| Paroxetine | ~1 | ~50 | ~200 | ~50 | ~200 |
| Fluoxetine | ~1.4 | ~150 | ~1000 | ~107 | ~714 |
A higher ratio indicates greater selectivity for SERT.
Synthesizing the Evidence: A Comparative Discussion
The data generated from the aforementioned experiments would allow for a comprehensive comparison of this compound with established SSRIs.
Caption: Logical progression in early-stage drug discovery.
A potent and selective inhibitor of SERT would be a promising lead candidate. For instance, if this compound exhibits a low nanomolar Ki and IC50 for SERT and high selectivity ratios (e.g., >100) for NET and DAT, it would warrant further investigation, including in vivo studies to assess its efficacy and safety profile. Conversely, low potency, lack of selectivity, or significant off-target binding would suggest that structural modifications are necessary or that the compound is not a viable candidate.
Conclusion
The development of novel therapeutics for psychiatric disorders remains a critical area of research. A systematic and comparative approach to the preclinical evaluation of new chemical entities is essential for identifying promising drug candidates. By following a rigorous experimental roadmap, as outlined in this guide for this compound, researchers can effectively characterize a compound's pharmacological profile and benchmark it against established drugs like SSRIs. This data-driven approach is fundamental to advancing the field of neuropharmacology and developing safer and more effective treatments for patients.
References
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National Center for Biotechnology Information. Selective Serotonin Reuptake Inhibitors. In: StatPearls [Internet]. Treasure Island (FL): StatPearls Publishing; 2024 Jan-. Available from: [Link]
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Mayo Clinic. Selective serotonin reuptake inhibitors (SSRIs). Available from: [Link]
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Cleveland Clinic. SSRIs (Selective Serotonin Reuptake Inhibitors). Available from: [Link]
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Gifford Bioscience. Radioligand Binding Assay Protocol. Available from: [Link]
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BioIVT. SERT Transporter Assay. Available from: [Link]
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Gifford Bioscience. Radioligand Binding Assay. Available from: [Link]
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bioRxiv. Artificial Brain Extracellular Fluid in Radioligand Binding Assays: Effects on Affinities of Ligands at Serotonin 5-HT7 Receptor. Available from: [Link]
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MDPI. Development and Validation of Green and High-Throughput Microwell Spectrophotometric Assay for the Determination of Selective Serotonin Reuptake Inhibitors in Their Pharmaceutical Dosage Forms. Available from: [Link]
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PubMed. New Arylpiperazine Derivatives With Antidepressant-Like Activity Containing Isonicotinic and Picolinic Nuclei: Evidence for Serotonergic System Involvement. Available from: [Link]
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ResearchGate. New arylpiperazine derivatives with antidepressant-like activity containing isonicotinic and picolinic nuclei: evidence for serotonergic system involvement. Available from: [Link]
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PMC. Design and Synthesis of Potential Multi-Target Antidepressants: Exploration of 1-(4-(7-Azaindole)-3,6-dihydropyridin-1-yl)alkyl-3-(1H-indol-3-yl)pyrrolidine-2,5-dione Derivatives with Affinity for the Serotonin Transporter. Available from: [Link]
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PubMed. High Affinity Recognition of Serotonin Transporter Antagonists Defined by Species-Scanning Mutagenesis. An Aromatic Residue in Transmembrane Domain I Dictates Species-Selective Recognition of Citalopram and Mazindol. Available from: [Link]
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PMC. Stereoselective Inhibition of High- and Low-Affinity Organic Cation Transporters. Available from: [Link]
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PMC. Pharmacological Evaluation of Tropane Analogues at the Serotonin Transporter. Available from: [Link]
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Validating the Mechanism of Action of 3-(naphthalen-2-yloxy)piperidine: A Comparative Guide for Novel Monoamine Transporter Ligands
This guide provides a comprehensive framework for elucidating the mechanism of action of the novel compound 3-(naphthalen-2-yloxy)piperidine. Given the absence of published biological data for this specific molecule, we present a systematic, experimentally-driven approach to characterize its activity, based on its structural features, and to benchmark its performance against well-established reference compounds. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and validation of new neuroactive compounds.
The Scientific Rationale: Why Suspect Monoamine Transporter Activity?
The chemical architecture of 3-(naphthalen-2-yloxy)piperidine provides compelling reasons to hypothesize its interaction with monoamine transporters. The piperidine moiety is a well-established scaffold in a multitude of centrally acting agents, including potent inhibitors of the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET).[1][2][3] For instance, various 3- and 4-substituted piperidine derivatives have been extensively explored and have yielded compounds with high affinity and selectivity for these transporters.[4][5][6]
Furthermore, the presence of a naphthalene group, a bicyclic aromatic system, can contribute to the lipophilicity and binding interactions with biological targets.[7] Indeed, compounds incorporating a 2-naphthyl substitution have demonstrated enhanced inhibitory activity at both SERT and NET.[8] The combination of the piperidine core with the naphthalen-yloxy group in 3-(naphthalen-2-yloxy)piperidine thus presents a pharmacophore with a high probability of engaging one or more of the monoamine transporters.
A Tiered Experimental Approach to Mechanism of Action Validation
To rigorously validate the hypothesized mechanism of action, a multi-tiered experimental strategy is proposed. This approach systematically progresses from initial binding affinity determination to functional characterization and mechanistic differentiation.
Tier 1: Radioligand Binding Assays The initial step is to determine if 3-(naphthalen-2-yloxy)piperidine physically interacts with the dopamine, serotonin, and norepinephrine transporters. This is achieved through competitive radioligand binding assays using membranes prepared from cells expressing the human recombinant transporters or from rodent brain tissue. These assays measure the affinity of the test compound (Ki) for each transporter.
Tier 2: Neurotransmitter Uptake Inhibition Assays Following the confirmation of binding, the functional consequence of this interaction is assessed. In vitro uptake assays measure the ability of the compound to inhibit the transport of radiolabeled neurotransmitters (e.g., [3H]dopamine, [3H]serotonin, or [3H]norepinephrine) into synaptosomes or cells expressing the respective transporters.[9] This determines the compound's potency (IC50) as a functional inhibitor.
Tier 3: Neurotransmitter Efflux Assays A critical mechanistic question is whether a compound acts as a pure reuptake inhibitor (an antagonist of the transporter) or as a substrate (a releaser). Substrates are transported into the cell and can induce reverse transport (efflux) of the neurotransmitter.[10] Efflux assays, where cells are pre-loaded with a radiolabeled neurotransmitter and then exposed to the test compound, can distinguish between these two mechanisms.
Experimental Protocols
Tier 1: Radioligand Binding Assays
Objective: To determine the binding affinity (Ki) of 3-(naphthalen-2-yloxy)piperidine for DAT, SERT, and NET.
Materials:
-
HEK293 cells stably expressing human DAT, SERT, or NET.
-
Radioligands: [3H]WIN 35,428 (for DAT), [3H]Citalopram (for SERT), [3H]Nisoxetine (for NET).
-
Non-specific binding competitors: Benztropine (for DAT), Fluoxetine (for SERT), Desipramine (for NET).
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).
-
96-well microplates, filtration apparatus, and scintillation counter.
Procedure:
-
Prepare cell membranes from the respective transporter-expressing cell lines.
-
In a 96-well plate, add assay buffer, a fixed concentration of the appropriate radioligand, and a range of concentrations of 3-(naphthalen-2-yloxy)piperidine or a reference compound.
-
For the determination of non-specific binding, add a high concentration of the respective competitor instead of the test compound.
-
Add the cell membrane preparation to initiate the binding reaction.
-
Incubate at room temperature for a specified time (e.g., 60-120 minutes) to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold assay buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the Ki values using the Cheng-Prusoff equation.
Tier 2: Neurotransmitter Uptake Inhibition Assays
Objective: To determine the functional potency (IC50) of 3-(naphthalen-2-yloxy)piperidine to inhibit dopamine, serotonin, and norepinephrine uptake.
Materials:
-
Rat striatal (for DAT), cortical (for NET), or whole brain minus striatum (for SERT) synaptosomes, or transporter-expressing cells.
-
Radiolabeled neurotransmitters: [3H]Dopamine, [3H]Serotonin, [3H]Norepinephrine.
-
Uptake buffer (e.g., Krebs-Ringer-HEPES buffer).
-
Inhibitors for defining non-specific uptake (e.g., GBR 12909 for DAT, Fluoxetine for SERT, Desipramine for NET).
Procedure:
-
Prepare synaptosomes or harvest transporter-expressing cells.
-
Pre-incubate the synaptosomes/cells with a range of concentrations of 3-(naphthalen-2-yloxy)piperidine or a reference compound for 10-15 minutes at 37°C.
-
Initiate the uptake by adding the respective radiolabeled neurotransmitter.
-
Incubate for a short period (e.g., 5-10 minutes) at 37°C.
-
Terminate the uptake by rapid filtration and washing with ice-cold uptake buffer.
-
Measure the radioactivity of the filters by scintillation counting.
-
Determine the IC50 values by non-linear regression analysis of the concentration-response curves.
Tier 3: Neurotransmitter Efflux Assays
Objective: To determine if 3-(naphthalen-2-yloxy)piperidine can induce neurotransmitter efflux.
Materials:
-
Transporter-expressing cells (e.g., HEK293-hDAT).
-
Radiolabeled neurotransmitter (e.g., [3H]Dopamine).
-
Assay buffer.
-
Known releasing agent as a positive control (e.g., amphetamine for DAT).
-
Known reuptake inhibitor as a negative control (e.g., GBR 12909 for DAT).
Procedure:
-
Plate the transporter-expressing cells in 24- or 48-well plates.
-
Load the cells with the radiolabeled neurotransmitter by incubating for 30-60 minutes at 37°C.
-
Wash the cells multiple times with fresh buffer to remove extracellular radioactivity.
-
Add buffer containing a range of concentrations of 3-(naphthalen-2-yloxy)piperidine, the positive control, or the negative control.
-
Collect the supernatant at various time points (e.g., 5, 10, 20, 30 minutes).
-
At the end of the experiment, lyse the cells to determine the remaining intracellular radioactivity.
-
Measure the radioactivity in the supernatant and the cell lysate.
-
Calculate the percentage of efflux as (radioactivity in supernatant) / (total radioactivity) x 100.
Comparator Compound Selection and Hypothetical Comparative Data
To contextualize the potential activity of 3-(naphthalen-2-yloxy)piperidine, its performance should be compared against a panel of standard compounds with well-defined mechanisms of action.
-
GBR 12909: A potent and selective DAT inhibitor.
-
Fluoxetine: A selective serotonin reuptake inhibitor (SSRI).
-
Desipramine: A selective norepinephrine reuptake inhibitor (NRI).
-
Cocaine: A non-selective monoamine reuptake inhibitor, interacting with DAT, SERT, and NET.[10]
The following table presents hypothetical, yet plausible, data for 3-(naphthalen-2-yloxy)piperidine, illustrating a profile of a potent and selective dopamine reuptake inhibitor.
| Compound | Tier 1: Binding Affinity (Ki, nM) | Tier 2: Uptake Inhibition (IC50, nM) | Tier 3: Efflux |
| DAT | SERT | NET | |
| 3-(naphthalen-2-yloxy)piperidine | 15 | >1000 | 850 |
| GBR 12909 | 5 | >1000 | >1000 |
| Fluoxetine | >1000 | 1 | 200 |
| Desipramine | >1000 | 150 | 2 |
| Cocaine | 100 | 200 | 300 |
Visualizing the Mechanism and Experimental Workflow
Conclusion
This guide outlines a robust and logical pathway for the comprehensive validation of the mechanism of action for a novel compound, 3-(naphthalen-2-yloxy)piperidine. By employing a tiered experimental approach, from initial binding studies to functional and mechanistic assays, researchers can build a complete pharmacological profile. The comparison with established reference compounds is crucial for understanding the relative potency and selectivity of the new chemical entity. This systematic validation is an indispensable step in the early-stage drug discovery and development process, providing the foundational data necessary for further preclinical and clinical investigation.
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- Desai, P. B. (2010). Synthesis and SAR study of Meperidine Analogues as Selective Serotonin Reuptake Inhibitors (SSRIs). University of New Orleans.
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- Khaiitova, K. N., et al. (2024). The Local Anesthetic Activity of 4-(Naphthalen-1-yloxy)But-2-yn-1-yl)-Containing Piperidine Derivatives in Experimental Animal Models. FABAD Journal of Pharmaceutical Sciences, 49(3), 465-480.
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- Wtorek, K., et al. (2022). Synthesis, Biological Activity and Molecular Docking of Chimeric Peptides Targeting Opioid and NOP Receptors. International Journal of Molecular Sciences, 23(21), 12852.
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Safety Operating Guide
A Procedural Guide for the Safe Disposal of 2-Naphthyl 3-piperidinyl ether
This guide provides comprehensive, immediate safety and logistical protocols for the proper disposal of 2-Naphthyl 3-piperidinyl ether (CAS No. 946726-09-6). As this compound may be used in research and development settings where a specific Safety Data Sheet (SDS) is not always available, this document synthesizes procedural guidance from an expert analysis of its core chemical structure. The protocols herein are designed to ensure the safety of laboratory personnel and maintain full compliance with environmental regulations.
Hazard Profile Analysis: A Structure-Based Approach
The disposal pathway for any chemical is dictated by its hazard profile. In the absence of specific toxicological and environmental data for this compound, we must extrapolate its potential hazards from its three primary structural components: the ether linkage , the naphthyl group , and the piperidine ring . This analytical approach allows us to anticipate risks and implement appropriate, high-precaution safety measures.
The primary and most critical hazard associated with this compound is derived from its ether functional group . Ethers are well-documented to form unstable and potentially explosive peroxide compounds upon exposure to oxygen and light, a risk that increases significantly with storage time.[1][2] The piperidine and naphthyl moieties contribute to its likely toxicity and environmental impact.[3][4]
| Structural Component | Associated Hazards | Primary Safety Concern | Authoritative Source |
| Ether Linkage | Formation of shock-sensitive, explosive peroxides. Highly flammable.[1][5] | Explosion Risk: Old or improperly stored containers pose a severe threat. | Vanderbilt University EHS[1] |
| Piperidine Ring | Corrosive (causes skin burns/eye damage), acutely toxic, flammable liquid.[3][6] | Chemical Burns & Toxicity: Requires stringent use of Personal Protective Equipment (PPE). | Jubilant Life Sciences SDS[3] |
| Naphthyl Moiety | Harmful if swallowed or inhaled. Very toxic to aquatic life.[4][7] | Environmental Contamination: Must not be disposed of via drain or as common waste. | CDH Fine Chemical SDS[4] |
Based on this analysis, this compound must be handled as a highly hazardous, peroxide-forming chemical that is toxic to aquatic life .
Pre-Disposal Safety & Handling: Mitigating Peroxide Risk
Proper handling and storage from the moment the chemical enters the lab are the most critical steps in ensuring its safe eventual disposal. The risk of peroxide formation cannot be overstated.
Mandatory Laboratory Protocol for Ether-Containing Compounds
-
Date All Containers: Upon receipt and again upon opening, every container of this compound must be clearly marked with the date.[8]
-
Limit Storage Time: Opened containers should be disposed of within 6 months. Unopened containers should be disposed of within one year of the receipt date.[1]
-
Storage Conditions: Store in a tightly sealed, original container in a cool, dry, well-ventilated, and dark location, preferably in a flammable storage cabinet away from heat and ignition sources.[1][3]
-
Peroxide Testing: For any container of unknown age or that has passed its 6-month post-opening date, testing for peroxides is mandatory before handling.
Experimental Protocol: Peroxide Detection
This protocol must be performed with extreme caution and behind a safety shield.
-
Visual Inspection: DO NOT OPEN the container if solid crystals are observed around the cap or within the liquid. These could be explosive peroxides. If crystals are present, do not handle the container further. Evacuate the immediate area and contact your institution's Environmental Health & Safety (EHS) office or a professional hazardous materials disposal team immediately.[1][5]
-
Glove Selection: Wear appropriate chemically resistant gloves (nitrile is a common choice, but consult a glove compatibility chart) and full PPE, including safety goggles and a face shield.
-
Test Strip Application: If the liquid is clear and free of crystals, carefully open the container in a chemical fume hood.
-
Procedure: Dip a commercial peroxide test strip into the solution.
-
Interpretation: Compare the color change of the strip to the manufacturer's chart to determine the peroxide concentration. Concentrations above 100 ppm are considered highly dangerous.
-
Action: Regardless of the result, if the material is expired, it must be disposed of. If peroxides are detected, the material must be managed as highly hazardous waste.[8]
Step-by-Step Disposal Protocol
The disposal of this compound must be managed through a licensed hazardous waste disposal service. Under no circumstances should this chemical be disposed of down the drain or in standard trash. [2][3]
-
Initiate Disposal Request: As soon as a container is designated for disposal (e.g., expired, no longer needed, peroxides detected), initiate a waste pickup request with your institution's EHS office or a contracted hazardous waste vendor.
-
Waste Identification & Segregation:
-
Clearly label a dedicated, chemically compatible waste container for this compound waste.
-
The container must be in good condition, with a tightly sealing lid.[2]
-
Do not mix this waste with other chemical streams to prevent unknown hazardous reactions.
-
-
Proper Labeling: Affix a completed hazardous waste label to the container. The label must include:
-
The full chemical name: "this compound".
-
The words "Hazardous Waste".
-
An accurate description of the hazards (e.g., "Peroxide-Former," "Flammable," "Toxic," "Environmental Hazard").
-
-
Secure Storage: Store the sealed waste container in a designated satellite accumulation area. This area should be well-ventilated, secure, and provide secondary containment to prevent spills.[2]
-
Professional Collection: Await collection by trained EHS personnel or the licensed waste disposal company. They are equipped to handle and transport highly hazardous chemicals safely.[9]
Visualization: Disposal Decision Workflow
The following diagram outlines the critical decision-making process for the safe management and disposal of this compound.
Caption: Disposal decision workflow for this compound.
Emergency Procedures: Spill Management
In the event of a spill, immediate and correct action is required to mitigate risks.[9]
-
Evacuate & Alert: Immediately alert personnel in the vicinity and evacuate the immediate area.
-
Ventilate: Ensure the area is well-ventilated. If the spill is in a fume hood, keep the sash down. If outside a hood, open windows if safe to do so and use exhaust fans.[9]
-
Control Ignition Sources: Extinguish all nearby flames and turn off spark-producing equipment.
-
Contain the Spill: Use absorbent materials such as sand, vermiculite, or a commercial spill kit to dike the spill and prevent it from spreading.[9]
-
Cleanup: Don appropriate PPE, including respiratory protection if vapors are significant. Carefully collect the contaminated absorbent material using non-sparking tools.
-
Dispose of Cleanup Materials: All materials used for spill cleanup must be placed in a sealed, properly labeled hazardous waste container and disposed of through the same professional service.[1][9]
References
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Hazardous Waste Disposal. (n.d.). Conservation OnLine (CoOL). Retrieved from [Link]
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Highly Hazardous Chemicals and Chemical Spills. (n.d.). Vanderbilt University Environmental Health & Safety. Retrieved from [Link]
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How to Dispose of Petroleum Ether? (2024). A&C Solutions. Retrieved from [Link]
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Hazardous Waste Disposal Guide. (n.d.). Dartmouth College. Retrieved from [Link]
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Diethyl Ether - Standard Operating Procedure. (2012). University of California, Santa Barbara. Retrieved from [Link]
-
Piperidine Safety Data Sheet. (n.d.). Jubilant Life Sciences Limited. Retrieved from [Link]
-
Safety Data Sheet - 2-Naphthol. (2025). Acros Organics. Retrieved from [Link]
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Safety Data Sheet - Piperidine. (n.d.). ChemSupply Australia. Retrieved from [Link]
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
